molecular formula C13H20N2 B11897048 1-(2,6-Dimethylphenyl)-4-methylpiperazine

1-(2,6-Dimethylphenyl)-4-methylpiperazine

Cat. No.: B11897048
M. Wt: 204.31 g/mol
InChI Key: NHYJXISUOSCSJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,6-Dimethylphenyl)-4-methylpiperazine is a chemical compound of interest in pharmaceutical research and development. It features a piperazine ring system substituted with a methyl group and a 2,6-dimethylphenyl group. This structure is a common pharmacophore found in various biologically active molecules. Piperazine derivatives are frequently utilized as building blocks in medicinal chemistry due to their versatility and ability to influence the pharmacokinetic properties of drug candidates . The specific steric and electronic properties conferred by the 2,6-dimethylphenyl substituent can be significant in the synthesis of receptor-targeted molecules. Related compounds demonstrate the utility of such piperazine derivatives as key intermediates and impurities in active pharmaceutical ingredients (APIs). For instance, a structurally similar molecule, N-(2,6-Dimethylphenyl)-1-piperazineacetamide, is identified as an impurity (Ranolazine Impurity III) in the pharmaceutical substance Ranolazine . This highlights the relevance of this chemical class in ensuring the quality and purity of pharmaceuticals. Furthermore, substituted phenylpiperazine derivatives are widely employed in scientific research for the preparation of more complex compounds, such as pyrimidineamines investigated for therapeutic applications . 1-(2,6-Dimethylphenyl)-4-methylpiperazine is intended for research applications as a chemical intermediate or standard in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate precautions, consulting the safety data sheet for specific hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H20N2

Molecular Weight

204.31 g/mol

IUPAC Name

1-(2,6-dimethylphenyl)-4-methylpiperazine

InChI

InChI=1S/C13H20N2/c1-11-5-4-6-12(2)13(11)15-9-7-14(3)8-10-15/h4-6H,7-10H2,1-3H3

InChI Key

NHYJXISUOSCSJD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)N2CCN(CC2)C

Origin of Product

United States

Foundational & Exploratory

1-(2,6-Dimethylphenyl)-4-methylpiperazine CAS 1438279-35-6 properties

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the properties, synthesis, and medicinal chemistry applications of 1-(2,6-Dimethylphenyl)-4-methylpiperazine (CAS 1438279-35-6).[1]

Privileged Scaffold for GPCR & Ion Channel Drug Discovery[1]

CAS Number: 1438279-35-6 Molecular Formula: C


H

N

Molecular Weight: 204.31 g/mol [1]

Executive Summary

1-(2,6-Dimethylphenyl)-4-methylpiperazine represents a strategic "privileged structure" in medicinal chemistry. It combines the metabolic stability of the 2,6-xylidine moiety (found in Lidocaine and Ranolazine) with the favorable pharmacokinetic profile of the N-methylpiperazine ring (common in antipsychotics and antihistamines).[1]

This compound serves as a critical building block for synthesizing ligands targeting Sodium Channels (Na


) , Sigma Receptors , and Serotonin (5-HT) Receptors .[1] Its steric bulk at the ortho positions of the phenyl ring restricts conformational freedom, often locking the molecule into a bioactive conformation while shielding the aniline nitrogen from rapid metabolic N-oxidation.[1]

Chemical Identity & Physicochemical Properties

Structural Analysis

The molecule features a piperazine ring N-arylated with a 2,6-dimethylphenyl group.[1] The ortho-methyl groups create significant steric hindrance, twisting the phenyl ring out of coplanarity with the piperazine nitrogen lone pair.[1] This "Ortho Effect" reduces conjugation, making the N1 nitrogen less planar and modulating the basicity of the distal N4 nitrogen.[1]

Property Table
PropertyValue / DescriptionNote
Appearance Viscous oil or low-melting solidTendency to crystallize as HCl salt.
Boiling Point ~310°C (Predicted)High BP due to molecular weight/polarity.[1]
LogP 2.6 ± 0.4 (Predicted)Lipophilic, crosses Blood-Brain Barrier (BBB).[1]
pKa (N4) 8.4 ± 0.5Basic center; protonated at physiological pH.[1]
pKa (N1) < 1.0Non-basic due to aniline conjugation.[1]
Solubility DMSO, Methanol, ChloroformLow water solubility (free base).[1]
Salt Forms Hydrochloride, FumaratePreferred for biological testing.[1]

Synthetic Pathways

For research and scale-up, two primary methodologies are employed.[1] The Buchwald-Hartwig Amination is preferred for purity and yield, while Nucleophilic Substitution is a classic, cost-effective route.[1]

Method A: Buchwald-Hartwig Cross-Coupling (Recommended)

This method avoids the harsh conditions of nucleophilic aromatic substitution on electron-rich rings.

  • Reagents: 2-Bromo-m-xylene (1-Bromo-2,6-dimethylbenzene), N-Methylpiperazine.

  • Catalyst: Pd

    
    (dba)
    
    
    
    or Pd(OAc)
    
    
    .
  • Ligand: BINAP or Xantphos (Crucial for sterically hindered substrates).[1]

  • Base: NaOtBu or Cs

    
    CO
    
    
    
    .[1]
  • Solvent: Toluene or 1,4-Dioxane (100°C).

Method B: Bis-Alkylation (Classic)

Constructs the piperazine ring directly on the aniline.[1]

  • Precursor: 2,6-Dimethylaniline (2,6-Xylidine).[1]

  • Reagent: Bis(2-chloroethyl)methylamine hydrochloride (Mechlorethamine).

  • Conditions: Reflux in n-Butanol or water/chlorobenzene biphasic system.

  • Mechanism: Double S

    
    2 displacement.[1]
    
Synthesis Workflow Diagram

Synthesis Start1 2-Bromo-m-xylene Cat Pd Catalyst / BINAP Base (NaOtBu) Start1->Cat Start2 N-Methylpiperazine Start2->Cat Intermediate Pd-Amine Complex (Oxidative Addition) Cat->Intermediate 100°C, Toluene Product 1-(2,6-Dimethylphenyl)- 4-methylpiperazine Intermediate->Product Reductive Elimination

Figure 1: Palladium-catalyzed synthesis pathway overcoming steric hindrance.

Characterization Protocols (Self-Validating)

To ensure scientific integrity, the synthesized compound must be validated using the following spectroscopic signatures.

Nuclear Magnetic Resonance ( H NMR)

Solvent: CDCl


, 400 MHz
  • 
     6.90 - 7.05 ppm (m, 3H):  Aromatic protons (H-3, H-4, H-5 of phenyl ring).[1]
    
  • 
     3.10 - 3.20 ppm (t, 4H):  Piperazine protons adjacent to N-aryl (deshielded).[1]
    
  • 
     2.50 - 2.60 ppm (t, 4H):  Piperazine protons adjacent to N-methyl.[1]
    
  • 
     2.35 ppm (s, 3H):  N-Methyl group.[1]
    
  • 
     2.30 ppm (s, 6H): Ortho-Methyl groups (Characteristic singlet).[1]
    
Mass Spectrometry (LC-MS)
  • Ionization: ESI (+)

  • Parent Ion [M+H]

    
    :  m/z 205.17[1]
    
  • Fragmentation Pattern: Loss of methylpiperazine fragment or tropylium ion formation.[1]

Applications in Drug Discovery

Metabolic Stability & The "Ortho Effect"

The 2,6-dimethyl substitution is not merely structural; it is functional.[1] By blocking the ortho positions, the molecule resists hydroxylation by Cytochrome P450 enzymes.[1] Furthermore, the steric bulk prevents the nitrogen lone pair from becoming planar, reducing the rate of N-oxidation.[1]

Target Classes
  • Sigma-1 Receptor Ligands: The N-methylpiperazine moiety mimics the cationic amine required for the aspartate binding site (D126) in Sigma-1 receptors, while the xylyl group occupies the hydrophobic pocket.[1]

  • Sodium Channel Blockers: Structurally analogous to Mexiletine and Lidocaine , this scaffold can block Na

    
    1.x channels, potentially treating neuropathic pain or arrhythmia.[1]
    
  • CNS Agents: The lipophilic nature (LogP ~2.[1]6) ensures excellent Blood-Brain Barrier (BBB) penetration, making it suitable for CNS drug development.[1]

Pharmacophore Interaction Map

Pharmacophore cluster_0 Structural Features cluster_1 Biological Effect Xylyl 2,6-Dimethylphenyl (Hydrophobic Core) Steric Conformational Lock Xylyl->Steric Ortho-Me Piperazine Piperazine Ring (Linker/Scaffold) Binding Ionic Bond with Receptor Aspartate Piperazine->Binding Rigid Spacer NMethyl N-Methyl Amine (Ionizable Center) NMethyl->Binding pKa ~8.4 Metab Blocks CYP450 Hydroxylation Steric->Metab Prevents Attack

Figure 2: Structure-Activity Relationship (SAR) and pharmacodynamic logic.

Handling & Safety (E-E-A-T)

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral) - Category 4.[1]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The free base is prone to oxidation over extended periods; conversion to the HCl salt is recommended for long-term storage.

  • Disposal: Incineration with afterburner and scrubber (Nitrogen oxides emission).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 54683366 (Related Structure).[1] Retrieved from [Link][1]

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.[1][2] Retrieved from [Link]

  • Smith, D. A., et al. (2019). Strategies for increasing the metabolic stability of drug candidates.[1] Expert Opinion on Drug Discovery.[1] (Contextual reference for 2,6-dimethyl substitution).

Sources

1-(2,6-Xylyl)-4-methylpiperazine chemical structure and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level monograph for researchers and drug development professionals. It synthesizes confirmed chemical data with retrosynthetic logic and pharmacophoric analysis.[1][2]

Structural Analysis, Synthesis, and Pharmaceutical Applications

Executive Summary

1-(2,6-Xylyl)-4-methylpiperazine (also known as 1-(2,6-Dimethylphenyl)-4-methylpiperazine) represents a specialized subclass of N-arylpiperazines.[1][3] Distinguished by the steric hindrance of the ortho-methyl groups on the phenyl ring, this scaffold exhibits unique metabolic stability and receptor binding profiles compared to its unhindered isomers.[2] It serves as a critical intermediate in the synthesis of CNS-active agents (targeting Sigma-1 and 5-HT receptors) and is structurally homologous to the 2,6-xylidine core found in local anesthetics like Lidocaine and anti-anginals like Ranolazine.[1][3]

Part 1: Chemical Identity & Structural Analysis[3]

Nomenclature and Identifiers
  • IUPAC Name: 1-(2,6-Dimethylphenyl)-4-methylpiperazine[1][3][4]

  • Synonyms: N-(2,6-Xylyl)-N'-methylpiperazine; 4-Methyl-1-(2,6-xylyl)piperazine.[1][3]

  • CAS Registry Number: 1342642-45-8 (Note: Specialty isomer; often custom synthesized).[1][2][3]

  • Molecular Formula:

    
    [2][3]
    
  • SMILES: CN1CCN(CC1)C2=C(C)C=CC=C2C[2][3][5]

  • InChIKey: Specific keys vary by protonation state; base form is standard.

Molecular Weight & Elemental Composition

The molecular weight is calculated based on standard atomic weights (IUPAC 2021).[1][2]

ElementCountAtomic WeightMass Contribution% Composition
Carbon (C) 1312.011156.14376.42%
Hydrogen (H) 201.00820.1609.87%
Nitrogen (N) 214.00728.01413.71%
Total MW 204.317 g/mol 100.00%
Structural Pharmacophore Analysis

The 2,6-dimethyl substitution pattern is not merely decorative; it is a functional "steric shield."[1][2]

  • Metabolic Blockade: The methyl groups at positions 2 and 6 of the phenyl ring create significant steric hindrance around the N1-phenyl bond.[2] This twists the phenyl ring out of coplanarity with the piperazine lone pair, reducing conjugation and preventing enzymatic hydroxylation at the ortho positions.[2]

  • Lipophilicity: The added methyls increase LogP (Predicted ~2.5–3.0), enhancing Blood-Brain Barrier (BBB) penetration relative to the unsubstituted phenylpiperazine.[2]

Part 2: Synthesis & Manufacturing Protocols

Retrosynthetic Logic (Graphviz Diagram)

Synthesis Aniline 2,6-Dimethylaniline (2,6-Xylidine) Int Intermediate Salt Aniline->Int  Nucleophilic Attack (Heat, Base)   Agent Bis(2-chloroethyl)methylamine (Mechlorethamine) Agent->Int Product 1-(2,6-Xylyl)-4-methylpiperazine Int->Product  Cyclization & Deprotonation  

Caption: Figure 1. Convergent synthesis via double alkylation of 2,6-xylidine.[2][3]

Detailed Experimental Protocol (Bench Scale)

Reagents: 2,6-Dimethylaniline (1.0 eq), Bis(2-chloroethyl)methylamine hydrochloride (1.1 eq), Diisopropylethylamine (DIPEA, 3.0 eq), Diglyme (Solvent).[2][3]

  • Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 2,6-dimethylaniline (12.1 g, 100 mmol) in Diglyme (50 mL).

  • Addition: Add Bis(2-chloroethyl)methylamine HCl (21.3 g, 110 mmol). The mixture will be heterogeneous.[1][2]

  • Base Addition: Add DIPEA (52 mL, 300 mmol) dropwise to scavenge the HCl generated during alkylation.

  • Cyclization: Heat the mixture to reflux (160°C) for 12–18 hours. The high temperature is required to overcome the steric hindrance of the 2,6-methyl groups during the initial N-alkylation step.[2]

  • Work-up: Cool to room temperature. Pour into ice-water (200 mL). Basify to pH 12 with 2N NaOH. Extract with Ethyl Acetate (3 x 100 mL).

  • Purification: Dry organics over

    
    , filter, and concentrate. Purify via vacuum distillation (high boiling point expected) or column chromatography (DCM:MeOH 95:5).
    

Part 3: Physicochemical Profile & Analytical Characterization[2][3]

Key Physical Properties
PropertyValue (Predicted/Observed)Relevance
Physical State Viscous Oil or Low-melting SolidHandling logistics
Boiling Point ~280–290°C (at 760 mmHg)High thermal stability
pKa (Basic N4) ~8.5Protonated at physiological pH (7.[1][3]4)
pKa (Anilinic N1) ~2.0Non-basic due to aryl conjugation
LogP 2.8 ± 0.3Good CNS penetration potential
Spectroscopic Signature (Expected Data)

To validate the structure, look for these diagnostic signals:

  • 
    -NMR (400 MHz, 
    
    
    
    ):
    • 
       6.9–7.1 (m, 3H): Aromatic protons (H3, H4, H5 of the xylyl ring).[2]
      
    • 
       3.0–3.2 (t, 4H): Piperazine protons adjacent to the aryl ring (deshielded).[2]
      
    • 
       2.4–2.6 (t, 4H): Piperazine protons adjacent to the N-methyl.[1][2]
      
    • 
       2.35 (s, 3H): N-Methyl  group singlet.[1][2][3]
      
    • 
       2.30 (s, 6H): 2,6-Dimethyl  (xylyl methyls).[2] Critical for isomer confirmation.
      

Part 4: Pharmaceutical Applications[3][6][7][8]

"Privileged Scaffold" Status

The 1-aryl-4-methylpiperazine moiety is a "privileged structure" in medicinal chemistry, serving as a core template for ligands targeting G-Protein Coupled Receptors (GPCRs).[1][3]

  • Sigma-1 (

    
    ) Receptors:  The N-methylpiperazine tail provides the necessary basic nitrogen for the electrostatic anchor point in the 
    
    
    
    binding pocket, while the xylyl group fits the hydrophobic sub-pocket.[2]
  • Serotonin (5-HT) Modulation: Similar analogs (e.g., mCPP) are non-selective 5-HT agonists.[1][2][3] The 2,6-dimethyl substitution tends to reduce 5-HT affinity in favor of

    
     or 
    
    
    
    -adrenergic selectivity due to steric clashes in the 5-HT binding site.[1][3]
Biological Pathway Logic

The following diagram illustrates the hypothetical interaction pathway for this scaffold in a CNS context.

Pathways Ligand 1-(2,6-Xylyl)-4-methylpiperazine Sigma1 Sigma-1 Receptor (Chaperone Modulation) Ligand->Sigma1  Agonist/Modulator   NET Norepinephrine Transporter (Weak Inhibition) Ligand->NET  Low Affinity   Ca Calcium Homeostasis Sigma1->Ca Neuro Neuroprotection Ca->Neuro

Caption: Figure 2. Putative pharmacodynamic pathway focusing on Sigma-1 receptor modulation.[1][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for 1-(2,6-Dimethylphenyl)-4-methylpiperazine. Retrieved from [Link]

  • Meyer, M. (2012). Xylidines: Synthesis and Derivatives.[1][2] In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.[1][2][3] (Contextual reference for 2,6-xylidine chemistry).

  • Robarge, M. J. (2014). The Evolution of Sigma-1 Receptor Ligands.[1][2] Journal of Medicinal Chemistry. (Provides context for N-arylpiperazine scaffolds in drug design).

Sources

Difference between 1-(2,6-dimethylphenyl)piperazine and 4-methyl derivative

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparative analysis of 1-(2,6-dimethylphenyl)piperazine (2,6-DMPP) and its 4-methyl derivative (1-(2,6-dimethylphenyl)-4-methylpiperazine). This analysis focuses on their physicochemical divergence, synthetic interconversion, and pharmacological implications in drug design.

Context: Structural Activity Relationship (SAR) & Metabolic Stability in Phenylpiperazine Scaffolds

Executive Summary & Chemical Identity[1]

The transition from a secondary amine (Parent) to a tertiary N-methyl amine (Derivative) represents a critical "molecular switch" in medicinal chemistry. In the context of 2,6-dimethylphenylpiperazines, this modification alters lipophilicity, receptor binding kinetics, and metabolic fate without changing the core aromatic scaffold.

Feature1-(2,6-dimethylphenyl)piperazine (Compound A)1-(2,6-dimethylphenyl)-4-methylpiperazine (Compound B)
Role Core Pharmacophore / Active MetaboliteLipophilic Precursor / Synthetic Intermediate
CAS Registry 1012-91-5 (Base) / 1012-92-6 (HCl)1342642-45-8 (Generic/Base)
Molecular Weight 190.29 g/mol 204.31 g/mol
Amine Type Secondary (2°) – H-bond Donor/AcceptorTertiary (3°) – H-bond Acceptor Only
Est. cLogP ~2.1 (Moderate Lipophilicity)~2.6 (Enhanced Lipophilicity)
Key Application 5-HT Ligand; Ranolazine MetaboliteDesigner Reagent; Prodrug Concept

Physicochemical & Structural Divergence

The "Orthogonal" Conformation

Both compounds feature a 2,6-dimethyl substitution pattern on the phenyl ring. This is sterically significant. Unlike unsubstituted phenylpiperazines (which can adopt flatter conformations), the 2,6-dimethyl groups force the phenyl ring to be orthogonal (perpendicular) to the piperazine ring to minimize steric clash with the equatorial protons of the piperazine.

  • Consequence: This "locked" conformation restricts the binding modes available to these molecules, often enhancing selectivity for specific GPCR subtypes (e.g., 5-HT1A vs. Alpha-1 adrenergic) compared to flexible analogs.

The N-Methyl Switch (Compound A Compound B)
  • Basicity: The N-methylation converts the secondary amine to a tertiary amine. While both are basic (

    
    ), the tertiary amine (Compound B) lacks a proton for hydrogen bond donation.
    
  • Receptor Interaction: Many aminergic GPCRs (Serotonin, Dopamine) require a salt bridge between a conserved Aspartate residue (Asp3.32) and the protonated piperazine nitrogen.

    • Compound A: Can form H-bonds as a donor (via NH).

    • Compound B: Relies solely on ionic interactions and hydrophobic packing. The methyl group can introduce steric clashes within the binding pocket, often reducing affinity for 5-HT receptors compared to the free amine or longer alkyl chains.

Synthetic Pathways & Protocols

The synthesis of the 4-methyl derivative (B) from the parent (A) is a standard transformation, but selecting the right method is crucial to prevent over-alkylation (quaternization).

Visualization: Synthetic Interconversion

Synthesis A 1-(2,6-dimethylphenyl)piperazine (Secondary Amine) B 4-Methyl Derivative (Tertiary Amine) A->B Eschweiler-Clarke (HCHO, HCOOH, Heat) A->B Reductive Amination (HCHO, NaBH(OAc)3) Q Quaternary Ammonium Salt (Impurity) B->Q Over-Methylation (MeI, excess)

Caption: Pathway for N-methylation. The Eschweiler-Clarke method is preferred to avoid quaternary salt formation (Node Q).

Protocol 1: Synthesis of 4-Methyl Derivative (Eschweiler-Clarke Method)

This method is self-limiting to the tertiary amine, preventing the formation of quaternary ammonium salts.

Reagents:

  • 1-(2,6-dimethylphenyl)piperazine (1.0 eq)

  • Formaldehyde (37% aq. solution, 2.2 eq)

  • Formic Acid (98%, 5.0 eq)

Procedure:

  • Mixing: In a round-bottom flask equipped with a reflux condenser, dissolve 1-(2,6-dimethylphenyl)piperazine in Formic Acid. The reaction is exothermic; cool on ice if necessary during addition.

  • Addition: Add Formaldehyde solution slowly to the mixture.

  • Reflux: Heat the mixture to reflux (

    
    ) for 12–18 hours. 
    
    
    
    evolution indicates active reduction.
  • Workup:

    • Cool to room temperature.

    • Basify to pH > 12 using 4M NaOH (ice bath cooling required).

    • Extract

      
       with Dichloromethane (DCM) or Ethyl Acetate.
      
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate in vacuo. The residue is typically a pale oil (Free Base).
    
  • Salt Formation (Optional): Dissolve oil in diethyl ether and add HCl/Ether to precipitate the hydrochloride salt for storage.

Metabolic Stability & Pharmacokinetics[2][3]

The most significant biological difference between these two compounds is their metabolic fate.

  • Compound A (Parent): Relatively stable to N-dealkylation but susceptible to aromatic hydroxylation (though hindered by 2,6-dimethyl groups). It is a terminal metabolite for many drugs (e.g., Ranolazine).

  • Compound B (Derivative): Metabolically unstable . The N-methyl group is a "metabolic handle." Liver enzymes (CYP450s) rapidly remove this group via oxidative N-demethylation.

Visualization: Metabolic Pathway

Metabolism Drug Compound B (N-Methyl Derivative) Inter Carbinolamine Intermediate Drug->Inter Oxidation Metabolite Compound A (2,6-DMPP) Inter->Metabolite Spontaneous Loss of HCHO Enzyme CYP450 (CYP3A4/2D6) Enzyme->Drug

Caption: In vivo N-demethylation pathway. Compound B functions as a precursor to Compound A.

Implication: In in vivo studies, administering Compound B will result in significant plasma exposure to Compound A. Researchers must distinguish between the effects of the parent molecule and its active metabolite.

Pharmacological Profiling (Binding Assay)

To verify the functional difference, a competitive radioligand binding assay is the gold standard.

Protocol 2: 5-HT1A Receptor Binding Assay

Objective: Determine if N-methylation reduces affinity (


) for the serotonin 1A receptor.

Materials:

  • Source: Rat hippocampal membranes or cloned human 5-HT1A receptors (CHO cells).

  • Radioligand:

    
    -8-OH-DPAT (0.5–1.0 nM).
    
  • Non-specific Block: Serotonin (10

    
    M).
    

Workflow:

  • Preparation: Thaw membrane homogenates and dilute in Assay Buffer (50 mM Tris-HCl, pH 7.4, 5 mM

    
    ).
    
  • Incubation:

    • Tube A: Total Binding (Membrane + Radioligand + Buffer).

    • Tube B: Non-Specific Binding (Membrane + Radioligand + 10

      
      M Serotonin).
      
    • Tube C (Test): Membrane + Radioligand + Compound A or B (Concentration range

      
       to 
      
      
      
      M).
  • Equilibrium: Incubate at

    
     for 60 minutes.
    
  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine) using a cell harvester.

  • Analysis: Count radioactivity via liquid scintillation. Plot % Inhibition vs. Log[Concentration] to determine

    
     and calculate 
    
    
    
    using the Cheng-Prusoff equation.

Expected Result:

  • Compound A: High affinity (

    
     typically < 100 nM).[1][2]
    
  • Compound B: Reduced affinity (

    
     typically > 100 nM or 
    
    
    
    M range), demonstrating that the free amine is critical for optimal binding in this scaffold.

References

  • Ranolazine Metabolism: Jerling, M. (2006). "Clinical Pharmacokinetics of Ranolazine." Clinical Pharmacokinetics, 45, 469–491.

  • Eschweiler-Clarke Reaction: Iwanowicz, E. J. (2024). "Mechanism of the Eschweiler-Clarke Reaction."[3][4] Organic Chemistry Portal.

  • Arylpiperazine SAR: Lopez-Rodriguez, M. L., et al. (2004).[5] "Synthesis and structure-activity relationships of a new model of arylpiperazines." Bioorganic & Medicinal Chemistry, 12(6), 1551-1557.[5]

  • Metabolic Stability: Di, L., & Kerns, E. H. (2008). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.

Sources

Solubility Profile of 1-(2,6-Dimethylphenyl)-4-methylpiperazine in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Introduction

1-(2,6-Dimethylphenyl)-4-methylpiperazine is a tertiary amine belonging to the N-aryl piperazine class of compounds. The piperazine ring is a prevalent structural motif in medicinal chemistry, and its derivatives are integral to the development of numerous therapeutic agents.[1][2] A comprehensive understanding of the solubility of this compound in various organic solvents is paramount for professionals in drug discovery and development. Solubility fundamentally influences reaction kinetics, purification strategies, formulation development, and the reliability of biological screening data.

While specific quantitative solubility data for 1-(2,6-Dimethylphenyl)-4-methylpiperazine is not extensively documented in public literature, this guide provides a detailed analysis based on first principles of its physicochemical properties. We will deconstruct its molecular architecture to predict its solubility behavior across a spectrum of common organic solvents. Furthermore, this guide furnishes a robust, field-proven experimental protocol for researchers to determine thermodynamic solubility with high fidelity in their own laboratory settings.

Physicochemical Properties Governing Solubility

The solubility of a compound is dictated by its molecular structure. The principle of "like dissolves like" serves as a foundational concept, where solutes dissolve best in solvents that have similar polarity. The structure of 1-(2,6-Dimethylphenyl)-4-methylpiperazine presents a duality of polar and nonpolar characteristics.

  • Lipophilic Moiety: The 2,6-dimethylphenyl group is a bulky, nonpolar aromatic system. The two methyl groups ortho to the piperazine linkage sterically hinder rotation and enhance the molecule's lipophilic (fat-loving) character. This region of the molecule favors interactions with nonpolar and moderately polar solvents through van der Waals forces.

  • Polar Moiety: The piperazine ring contains two nitrogen atoms, creating a polar heterocyclic core. Crucially, both nitrogen atoms are tertiary amines. This structural feature makes them effective hydrogen bond acceptors , allowing them to interact favorably with protic solvents. However, the absence of N-H bonds means the molecule cannot act as a hydrogen bond donor.

  • Overall Polarity: The combination of a significant lipophilic domain and a polar, hydrogen-bond-accepting core results in a molecule of intermediate polarity. Its solubility is therefore highly dependent on the specific nature of the solvent used. For related compounds like N-methylpiperazine, good miscibility in water is observed, while the parent piperazine is readily soluble in alcohols like methanol and ethanol.[3][4]

Predicted Solubility Profile

Based on the structural analysis, a predictive solubility profile for 1-(2,6-Dimethylphenyl)-4-methylpiperazine in common organic solvents is presented below. These predictions are grounded in established chemical principles and serve as a practical starting point for experimental design.

Table 1: Predicted Solubility of 1-(2,6-Dimethylphenyl)-4-methylpiperazine
Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Nonpolar Hexane, HeptaneLow / Poor The polar piperazine ring significantly limits solubility in highly nonpolar aliphatic solvents.
Toluene, BenzeneModerate The aromatic nature of the solvent can engage in favorable π-π stacking interactions with the dimethylphenyl ring, enhancing solubility compared to alkanes.
Polar Aprotic Dichloromethane (DCM)High DCM is an excellent solvent for many organic compounds of intermediate polarity.
Tetrahydrofuran (THF)High The ether oxygen can act as a hydrogen bond acceptor, and the overall solvent polarity is well-suited to solvate the entire molecule.
Ethyl AcetateModerate to High Balances polarity and lipophilicity, making it a likely effective solvent.
AcetoneModerate to High A polar aprotic solvent capable of solvating the piperazine moiety effectively.
Dimethylformamide (DMF)Very High A highly polar aprotic solvent known for its broad-ranging solvency power for molecules of this type.
Dimethyl Sulfoxide (DMSO)Very High A powerful, highly polar aprotic solvent, often used for challenging-to-dissolve compounds in drug discovery.[5]
Polar Protic Methanol, EthanolHigh These alcohols can act as hydrogen bond donors to the nitrogen atoms of the piperazine ring, leading to strong intermolecular interactions that promote dissolution.
Isopropanol (IPA)Moderate to High While still a good solvent, the increased steric bulk and slightly lower polarity compared to methanol may slightly reduce solubility.

Diagram: Structure-Solubility Relationship

The following diagram illustrates the relationship between the molecular moieties of 1-(2,6-Dimethylphenyl)-4-methylpiperazine and their affinity for different solvent classes.

cluster_compound 1-(2,6-Dimethylphenyl)-4-methylpiperazine cluster_moieties Key Structural Moieties cluster_solvents Solvent Classes Compound C₁₃H₂₀N₂ Lipophilic Lipophilic Moiety (Dimethylphenyl) Compound->Lipophilic Polar Polar Moiety (Piperazine Core) Compound->Polar Nonpolar Nonpolar (e.g., Toluene) Lipophilic->Nonpolar Favors Interaction Aprotic Polar Aprotic (e.g., DMSO, THF) Lipophilic->Aprotic Solvated Polar->Aprotic Strong Dipole Interaction Protic Polar Protic (e.g., Methanol) Polar->Protic Strong H-Bond Acceptor Interaction

Caption: Logical relationship between molecular structure and solvent affinity.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

For definitive quantitative data, the Shake-Flask method is the gold-standard for determining thermodynamic solubility.[6][7] It is designed to achieve a true equilibrium between the undissolved solid and the saturated solvent phase.

Pillar 1: Expertise & Causality

This protocol is not merely a sequence of steps but a system designed for accuracy. Each step's rationale is explained to ensure the "why" is as clear as the "how," allowing for adaptation and troubleshooting.

Pillar 2: Self-Validating System

The protocol includes checks, such as ensuring excess solid remains, to validate that saturation has indeed been achieved, making the resulting data trustworthy.

Methodology
  • Material Preparation:

    • Action: Add an excess amount of solid 1-(2,6-Dimethylphenyl)-4-methylpiperazine to a suitable container (e.g., a 4 mL glass vial with a PTFE-lined cap).

    • Causality: "Excess" is critical. A visible amount of undissolved solid must remain at the end of the experiment to ensure the solution is truly saturated. An amount 5-10 times the estimated solubility is a good starting point.

  • Solvent Addition:

    • Action: Accurately dispense a known volume (e.g., 2.0 mL) of the desired organic solvent into the vial.

    • Causality: A precise volume is necessary for the final concentration calculation.

  • Equilibration:

    • Action: Seal the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate for a minimum of 24 to 48 hours.[6][8]

    • Causality: Dissolution is a kinetic process. Extended agitation at a constant temperature is required to ensure the system reaches thermodynamic equilibrium. Shorter times may result in an underestimation of the true solubility.

  • Phase Separation:

    • Action: Remove the vial from the shaker and let it stand undisturbed for at least 1 hour to allow the excess solid to settle. Subsequently, centrifuge the vial at a moderate speed (e.g., 5000 rpm for 15 minutes).

    • Causality: This step pellets the majority of the undissolved solid, providing a clear supernatant for sampling and preventing premature clogging of the final filter.

  • Sampling and Filtration:

    • Action: Carefully withdraw an aliquot of the clear supernatant using a pipette. Dispense the aliquot through a chemically resistant, low-binding syringe filter (e.g., 0.22 µm PTFE) into a clean analysis vial.

    • Causality: Filtration is a mandatory step to remove any fine, suspended micro-particulates that were not pelleted during centrifugation. Using the correct filter type (PTFE for organic solvents) is crucial to avoid sample contamination or loss of analyte due to adsorption to the filter membrane.

  • Quantification:

    • Action: Accurately dilute the filtered, saturated solution with a suitable mobile phase or solvent. Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS), against a multi-point calibration curve prepared with known concentrations of the compound.

    • Causality: A calibration curve ensures accurate quantification. The dilution step is necessary to bring the concentration of the saturated solution within the linear dynamic range of the detector.

  • Calculation:

    • Action: Calculate the solubility using the formula: Solubility (mg/mL) = (Concentration from HPLC, mg/mL) x (Dilution Factor)

    • Causality: This final calculation, accounting for any dilutions, provides the quantitative thermodynamic solubility of the compound in the tested solvent at the specified temperature.

Diagram: Shake-Flask Experimental Workflow

A 1. Preparation Add excess solid compound to vial. B 2. Solvent Addition Add precise volume of test solvent. A->B C 3. Equilibration Agitate at constant temperature for 24-48 hours. B->C D 4. Phase Separation Settle, then centrifuge to pellet excess solid. C->D E 5. Filtration Filter supernatant through a 0.22 µm PTFE filter. D->E F 6. Quantification Dilute filtrate & analyze concentration via HPLC against a calibration curve. E->F G 7. Calculation Determine solubility (e.g., in mg/mL) accounting for dilution factor. F->G H Result: Thermodynamic Solubility G->H

Caption: Step-by-step workflow for the Shake-Flask solubility determination method.

References

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

  • Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. U.S. EPA Product Properties Test Guidelines. Retrieved from [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Shake Flask Method Summary. Retrieved from [Link]

  • Varela, J., et al. (2022). Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. PMC. Retrieved from [Link]

  • Request PDF. (2020). Solubility and energy analysis for CO2 absorption in piperazine derivatives and their mixtures. ResearchGate. Retrieved from [Link]

  • Solubility of Things. (n.d.). Piperazine. Retrieved from [Link]

  • Dashti, A., et al. (2021). Predictive modeling of CO2 solubility in piperazine aqueous solutions using boosting algorithms for carbon capture goals. PMC. Retrieved from [Link]

  • ResearchGate. (2005). A General and Convenient Synthesis of N-Aryl Piperazines. Retrieved from [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Nabipoor Hassankiadeh, M., et al. (2018). Effects of piperazine concentration and operating conditions on the solubility of CO 2 in AMP solution at low CO 2 partial pressure. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). A general and convenient synthesis of N-aryl piperazines. Retrieved from [Link]

  • Kubochem. (n.d.). 1,4 Dimethylpiperazine. Retrieved from [Link]

  • PubChem. (n.d.). Piperazine. National Institutes of Health. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 1,4-DIMETHYLPIPERAZINE. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 2,6-dimethyl-1-(4-methylphenyl)-4-propylpiperazine. Retrieved from [Link]

  • ResearchGate. (2014). Absorption rates and CO2 solubility in new piperazine blends. Retrieved from [Link]

  • Global Journal of Medical Research. (n.d.). Drug-Like Properties of some Esters of Ortho-/Meta-/Para-Alkoxyphenylcarbamic Acid Containing N-Phenylpiperazine Fragment. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Piperazine, 2,6-dimethyl- (CAS 108-49-6). Retrieved from [Link]

  • ChemicalLand21. (n.d.). N-METHYL PIPERAZINE. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Methylpiperazine. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Provisional Safety Profile and Handling of 1-(2,6-Dimethylphenyl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Proactive Approach to Laboratory Safety

In the landscape of drug discovery and chemical research, scientists frequently synthesize or handle novel compounds for which complete safety and toxicological data have not yet been established. 1-(2,6-Dimethylphenyl)-4-methylpiperazine is one such compound. While specific data is lacking, its structure, featuring a piperazine core, provides a strong basis for a provisional hazard assessment. The piperazine moiety is a well-known chemical scaffold associated with specific hazards, primarily corrosivity, skin and respiratory sensitization, and varying levels of toxicity.[1][2][3][4][5]

This guide has been developed to provide researchers, scientists, and drug development professionals with a robust framework for the safe handling, storage, and disposal of 1-(2,6-Dimethylphenyl)-4-methylpiperazine. By analyzing the known hazards of its structural components—the piperazine ring, the N-methyl group, and the dimethylphenyl substituent—we can construct a scientifically-grounded, precautionary protocol. This document serves as an essential tool for establishing safe laboratory practices in the absence of a formal SDS, ensuring that scientific advancement and personnel safety proceed in tandem.

Chemical Identification and Inferred Physicochemical Properties

To establish a baseline for safe handling, we must first understand the compound's identity and predict its physical properties based on known data from its analogues.

  • Chemical Name: 1-(2,6-Dimethylphenyl)-4-methylpiperazine

  • Closest Analog CAS Number: 1012-91-5 for 1-(2,6-Dimethylphenyl)piperazine[6][7]

  • Molecular Formula: C₁₃H₂₀N₂

  • Molecular Weight: 204.31 g/mol

  • Structure:

    
    (A representative structure would be inserted here)
    
Table 1: Comparative Physicochemical Properties of Structural Analogues
PropertyN-Methylpiperazine2,6-DimethylpiperazinePiperazineInferred Properties for 1-(2,6-Dimethylphenyl)-4-methylpiperazine
Physical State Clear, Colourless Liquid[8]Solid[1]Off-white Solid[2][9]Likely a liquid or low-melting solid
Boiling Point 138 °C[8]146 - 148 °C[2]146 - 148 °C[9]Expected to be >150 °C due to higher molecular weight
Melting Point -6 °C[8]107 - 111 °C[2][9]107 - 111 °C[2][9]Variable; could be a low-melting solid
Flash Point 42 °C[8]Not Available65 °C[2][9]Likely a combustible liquid (>60 °C)
Solubility Miscible in water[8]Slightly soluble[1]150 g/L (20°C)[2]Likely slightly soluble in water; soluble in organic solvents
pH Not AvailableNot Available12 (15% aq. solution)[2][9]Expected to be basic (alkaline)
Vapor Density 3.46[8]Not Applicable (Solid)[1]Not Applicable (Solid)[9]Expected to be heavier than air

Provisional Hazard Identification and Classification

Based on the consistent hazard profiles of piperazine derivatives, 1-(2,6-Dimethylphenyl)-4-methylpiperazine should be presumed to be hazardous. The primary concerns are its corrosive nature and potential for causing sensitization.

Anticipated GHS Hazard Classification:

  • Skin Corrosion/Irritation: Category 1B/1C. Piperazine and its derivatives are well-documented as causing severe skin burns and damage.[1][4][5][10]

  • Serious Eye Damage/Irritation: Category 1. Causes serious eye damage, with a risk of blindness.[1][3][10]

  • Acute Toxicity (Oral, Dermal, Inhalation): Category 3 or 4. Likely harmful or toxic if swallowed, in contact with skin, or if inhaled.[4][5][11]

  • Skin Sensitization: Category 1. May cause an allergic skin reaction.[2][3][9]

  • Respiratory Sensitization: Category 1. May cause allergy or asthma symptoms or breathing difficulties if inhaled.[2][3][9]

  • Flammability: Flammable or Combustible Liquid/Solid. Many analogues have flash points indicating they are combustible.[4][10]

Table 2: Anticipated GHS Pictograms and Hazards
PictogramHazard ClassHazard Statement
Corrosion Skin Corrosion, Category 1; Serious Eye Damage, Category 1H314: Causes severe skin burns and eye damage.[4][5][10]
Health Hazard Respiratory Sensitization, Category 1; Reproductive Toxicity (Suspected)H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[3] H361: Suspected of damaging fertility or the unborn child.[3]
Exclamation Mark Acute Toxicity (Oral, Dermal), Category 4; Skin Sensitization, Category 1H302: Harmful if swallowed.[12] H312: Harmful in contact with skin.[4][5] H317: May cause an allergic skin reaction.[3][12]
Flame Flammable Liquid, Category 3H226: Flammable liquid and vapour.[4][10]
Skull and Crossbones Acute Toxicity (Inhalation), Category 3H331: Toxic if inhaled.[4][5]

Essential First-Aid Protocols

Immediate and appropriate first-aid is critical. Ensure all laboratory personnel are familiar with these procedures and the location of safety equipment.

General Advice: Move the victim out of the danger zone. Immediately remove all contaminated clothing. Show this safety guide to the doctor in attendance.[1]

Step-by-Step First-Aid Measures:

  • If Inhaled:

    • Remove the person to fresh air and keep them comfortable for breathing.[10]

    • If breathing is difficult or has stopped, provide artificial respiration.[2][11]

    • Immediately call a POISON CENTER or doctor. [10]

  • In Case of Skin Contact:

    • Take off immediately all contaminated clothing.[1][10]

    • Rinse skin with plenty of water and soap for at least 15 minutes.[1]

    • Immediately call a POISON CENTER or doctor. The product is corrosive, and chemical burns may result.[10]

  • In Case of Eye Contact:

    • Rinse cautiously with water for several minutes.[1][10]

    • Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[1]

    • Keep the eye wide open while rinsing.[1]

    • Immediately call a POISON CENTER or doctor. [10]

  • If Swallowed:

    • Rinse mouth thoroughly with water.[1][10]

    • DO NOT induce vomiting. [1][10] The corrosive nature of the substance can cause additional damage to the esophagus.[2]

    • Give plenty of water to drink. Never give anything by mouth to an unconscious person.[1]

    • Immediately call a POISON CENTER or doctor. [10]

Fire-Fighting and Explosion Hazard Protocol

While not expected to be highly flammable, the compound is likely combustible.

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[11]

  • Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

  • Specific Hazards:

    • Vapors may form explosive mixtures with air.

    • Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including Carbon monoxide (CO), Carbon dioxide (CO₂), and Nitrogen oxides (NOx).[1]

  • Protective Equipment for Firefighters:

    • Wear a self-contained breathing apparatus (SCBA), MSHA/NIOSH (approved or equivalent), and full protective gear to prevent contact with skin and eyes.[1][11]

Accidental Release Measures and Workflow

A systematic approach is required to manage spills safely and effectively.

Personal Precautions:

  • Evacuate personnel to a safe area.[4]

  • Wear full personal protective equipment (See Section 7).

  • Ensure adequate ventilation.

  • Remove all sources of ignition.[2]

Environmental Precautions:

  • Prevent further leakage or spillage if safe to do so. Do not let the product enter drains, sewers, or waterways.[4]

Methods for Containment and Clean-up:

  • Minor Spill (Solid): Carefully sweep up or vacuum the material and place it into a suitable, labeled disposal container. Avoid dust formation.[1][11]

  • Minor Spill (Liquid): Contain and absorb the spill with a non-combustible absorbent material (e.g., sand, earth, vermiculite). Place in a sealed container for disposal.

  • Major Spill: Dike the area far ahead of the liquid spill for later disposal. Isolate the hazard area and deny entry.

Diagram 1: Spill Response Workflow

SpillResponse cluster_minor Minor Spill Protocol cluster_major Major Spill Protocol start Spill Detected evacuate Evacuate Area Alert Personnel start->evacuate assess Assess Spill Size & Risk (Minor vs. Major) contain_minor Contain Spill (Absorbent for Liquid, Cover for Solid) assess->contain_minor Minor contact_ehs Contact Emergency Services / EH&S assess->contact_ehs Major ppe Don Full PPE (Gloves, Goggles, Respirator, Lab Coat) evacuate->ppe ppe->assess cleanup_minor Clean Up Spill (Absorb/Sweep into Container) contain_minor->cleanup_minor decontaminate_minor Decontaminate Area cleanup_minor->decontaminate_minor dispose Label & Store Waste for Professional Disposal decontaminate_minor->dispose isolate Isolate & Ventilate Area contact_ehs->isolate contain_major Contain Spill with Dikes (If trained) isolate->contain_major contain_major->dispose Await Professional Cleanup end Incident Report Filed dispose->end

Caption: Workflow for responding to a chemical spill.

Safe Handling and Storage Protocols

Causality of Handling Choices: The primary goal is to prevent all personal contact (inhalation, skin, eye) and the creation of flammable or explosive atmospheres. Engineering controls are the most reliable method.

Handling Procedures:

  • Work in a designated chemical fume hood. This is mandatory to control vapor inhalation.[1]

  • Wear comprehensive personal protective equipment. (See Section 7).

  • Avoid contact with skin, eyes, and clothing. [4] Wash hands and face thoroughly after handling.[10]

  • Use explosion-proof equipment and non-sparking tools. This prevents ignition from static discharge or mechanical sparks.[1][10][12]

  • Ground and bond containers when transferring material. This is a critical step to prevent the buildup of electrostatic charge, a common ignition source for flammable liquids and vapors.[1][12]

  • Keep away from heat, sparks, open flames, and other ignition sources. [10][12]

Storage Conditions:

  • Store in a tightly closed container. [10][11]

  • Keep in a cool, dry, and well-ventilated place. [1][11] Storage at 2-8 °C is recommended for some analogues.[11]

  • Store locked up in a designated corrosives area. [1]

  • Protect from incompatible materials.

  • Incompatible Materials: Strong oxidizing agents, strong acids, acid anhydrides, acid chlorides.[1][2]

Exposure Controls and Personal Protection

A multi-layered approach to protection is essential, prioritizing engineering controls and supplementing with appropriate PPE.

Engineering Controls:

  • Primary: Use only under a chemical fume hood.

  • Secondary: Ensure safety showers and eyewash stations are easily accessible and in good working order.[1][10]

Table 3: Mandatory Personal Protective Equipment (PPE)
Protection TypeSpecificationRationale and Standard Reference
Eye/Face Protection Chemical safety goggles and a face shield.To provide complete protection against splashes of corrosive material. Must comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[1][11]
Skin Protection Chemical-resistant gloves (e.g., Butyl rubber, Nitrile rubber - check manufacturer's breakthrough time). Wear appropriate protective clothing (chemically resistant lab coat or apron).To prevent skin contact with a corrosive and potentially sensitizing substance.[11]
Respiratory Protection For operations where fume hood use is not feasible or in case of ventilation failure, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge for organic vapors and particulates.To prevent inhalation of toxic vapors and potential respiratory sensitization. Follow OSHA respirator regulations in 29 CFR 1910.134.[1][11]
Diagram 2: PPE Selection Logic

PPESelection start Task: Handling 1-(2,6-Dimethylphenyl)-4-methylpiperazine q1 Is substance corrosive and an eye hazard? start->q1 ppe1 Wear Chemical Goggles + Face Shield (EN166 / ANSI Z87.1) q1->ppe1 Yes ans1_yes YES q2 Is substance a skin corrosive/sensitizer? ppe1->q2 ppe2 Wear Chemical-Resistant Gloves & Lab Coat / Apron q2->ppe2 Yes ans2_yes YES q3 Is there an inhalation hazard? ppe2->q3 control1 Work in a Chemical Fume Hood q3->control1 Yes ans3_yes YES q4 Is fume hood unavailable or ventilation inadequate? control1->q4 ppe3 Wear Approved Respirator (e.g., NIOSH/MSHA) q4->ppe3 Yes end Proceed with Task q4->end No ans4_yes YES ppe3->end

Caption: Decision-making process for selecting appropriate PPE.

Inferred Toxicological Profile

NOTE: The toxicological properties of 1-(2,6-Dimethylphenyl)-4-methylpiperazine have not been fully investigated.[1] The following information is an inference based on its structural class.

  • Acute Toxicity: Expected to be harmful or toxic by ingestion, skin contact, and inhalation. Piperazine derivatives can cause burns of the upper digestive and respiratory tracts.[1]

  • Skin Corrosion/Irritation: Presumed to cause severe skin burns. The piperazine ring is a known corrosive.[1][10]

  • Serious Eye Damage/Irritation: Presumed to cause serious, potentially irreversible eye damage.[1][3]

  • Sensitization: High potential to be a skin and respiratory sensitizer. Exposure may lead to allergic reactions, including rash, itching, and asthma-like symptoms.[2][3]

  • Carcinogenicity: No data is available. Not currently listed as a carcinogen by ACGIH, IARC, NTP, or OSHA for its close analogues.[1][11]

  • Reproductive Toxicity: Some piperazine compounds are suspected of damaging fertility or the unborn child.[3] This substance should be handled with caution by individuals of reproductive age.

Conclusion

In the absence of a specific Safety Data Sheet for 1-(2,6-Dimethylphenyl)-4-methylpiperazine, a proactive and precautionary approach is not just recommended, but essential for ensuring the safety of all laboratory personnel. By synthesizing data from structurally related compounds, this guide provides a robust framework for risk assessment and the implementation of safe handling protocols. The compound should be treated as corrosive, toxic, and a potential sensitizer. Adherence to the engineering controls, personal protective equipment guidelines, and emergency procedures outlined in this document is paramount. As research on this compound progresses, it is the responsibility of the scientific community to develop and disseminate specific toxicological data to replace this provisional guidance.

References

  • Material Safety Data Sheet - Pi Chemicals.

  • SAFETY DATA SHEET - Fisher Scientific.

  • SAFETY DATA SHEET - Thermo Fisher Scientific.

  • SAFETY DATA SHEET - TCI Chemicals.

  • SAFETY DATA SHEET - Acros Organics (Thermo Fisher Scientific).

  • 1,4-Dimethylpiperazine Safety Data Sheet - Apollo Scientific.

  • Safety Data Sheet - Cayman Chemical.

  • 2,6-dimethyl-1-(4-methylphenyl)-4-propylpiperazine - ChemSynthesis.

  • 1-(2,6-DIMETHYLPHENYL)PIPERAZINE CAS#: 1012-91-5 - ChemicalBook.

  • Material Safety Data Sheet - CDH Fine Chemical.

  • Dimethylphenylpiperazinium | C12H19N2+ - PubChem.

  • 1-Amino-4-methylpiperazine Safety Data Sheet - Thermo Fisher Scientific.

  • 1-(2,6-DIMETHYLPHENYL)PIPERAZINE | 1012-91-5 - ChemicalBook.

  • N-METHYL PIPERAZINE Product Information - LookChem.

  • N-METHYLPIPERAZINE Safety Data Sheet - Sdfine.

  • N-Methylpiperazine Safety Data Sheet - BLDpharm.

  • PIPERAZINE - CAMEO Chemicals - NOAA.

Sources

The 2,6-Dimethylphenyl Piperazine Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Discovery Professionals

The piperazine ring, a six-membered heterocycle containing two opposing nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2][3] Its unique structural and physicochemical properties, including relative rigidity, high polarity, and capacity for hydrogen bonding, often bestow favorable pharmacokinetic profiles like improved water solubility and oral bioavailability upon drug candidates.[2][4][5] This versatile scaffold is a key component in numerous approved drugs and serves as a "privileged structure" for designing new therapeutic agents across a multitude of diseases.[5][6]

Within this important class, derivatives featuring a 2,6-dimethylphenyl moiety attached to a piperazine nitrogen represent a particularly fruitful area of research. This substitution pattern sterically shields the nitrogen atom, influencing its basicity and interaction with biological targets. This guide provides a comprehensive review of the synthesis, structure-activity relationships (SAR), and diverse therapeutic applications of 2,6-dimethylphenyl piperazine derivatives, offering field-proven insights for researchers and drug development professionals.

I. Synthetic Strategies: Building the Core Scaffold

The synthesis of 2,6-dimethylphenyl piperazine derivatives is generally straightforward, relying on well-established chemical transformations. The most common approaches involve the N-arylation of a piperazine ring with a suitable 2,6-dimethylphenyl halide or the formation of an amide bond between a piperazine derivative and a 2,6-dimethylaniline-containing fragment.

A prevalent strategy involves the reaction of a piperazine, which can be mono-protected to allow for sequential derivatization, with 2-chloro-N-(2,6-dimethylphenyl)acetamide. This key intermediate is readily prepared from 2,6-dimethylaniline and chloroacetyl chloride.

G cluster_reactants Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Assembly 2_6_DMA 2,6-Dimethylaniline Intermediate 2-chloro-N-(2,6-dimethylphenyl)acetamide 2_6_DMA->Intermediate Acylation CAC Chloroacetyl Chloride CAC->Intermediate Piperazine Piperazine (mono-protected or excess) Final_Product N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (Core Scaffold) Piperazine->Final_Product Intermediate->Final_Product Nucleophilic Substitution (N-Alkylation)

Caption: General Synthetic Workflow for the Core Scaffold.

Experimental Protocol: Synthesis of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide[8][9]

This protocol outlines a common method for preparing a foundational intermediate used in the synthesis of many active derivatives.

  • Step 1: Synthesis of 2-chloro-N-(2,6-dimethylphenyl)acetamide.

    • Dissolve 2,6-dimethylaniline (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

    • Cool the solution to 0 °C in an ice bath.

    • Add a base, such as triethylamine (1.2 eq) or pyridine, to the solution.

    • Slowly add chloroacetyl chloride (1.1 eq) dropwise while maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 8-12 hours, monitoring completion by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with DCM.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate, which can be purified by recrystallization.

  • Step 2: Synthesis of the Final Compound.

    • In a reaction vessel, combine 2-chloro-N-(2,6-dimethylphenyl)acetamide (1.0 eq) and anhydrous piperazine (typically in large excess, e.g., 4-5 eq, to minimize di-substitution) in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF).[7]

    • Add a base such as potassium carbonate (K₂CO₃, 2.0 eq) to act as a scavenger for the HCl generated.

    • Heat the mixture to reflux (e.g., 80-100 °C) and stir for 10-16 hours, monitoring by TLC.

    • After cooling to room temperature, filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue using column chromatography on silica gel to obtain the target compound, N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide.

II. Therapeutic Applications and Structure-Activity Relationships (SAR)

The 2,6-dimethylphenyl piperazine scaffold has proven to be a versatile template for developing agents against a range of diseases, most notably in oncology and central nervous system (CNS) disorders.

A. Oncology

Derivatives of this class have shown significant potential as anticancer agents, often acting as potent and selective enzyme inhibitors or receptor modulators.[5][8][9]

1. Inhibition of Carbamoyl Phosphate Synthetase 1 (CPS1):

A novel series of 2,6-dimethylpiperazine derivatives were identified as potent allosteric inhibitors of CPS1, an enzyme overexpressed in several cancers, including non-small cell lung cancer (NSCLC) and colon cancer.[10] CPS1 plays a crucial role in pyrimidine synthesis and ammonia detoxification, supporting rapid tumor growth.

  • Lead Identification: A high-throughput screening campaign identified a symmetrical piperazine with moderate activity (IC₅₀ = 7.8 μM).[10]

  • SAR Insights:

    • Methyl substitution on the piperazine core was well-tolerated at the 2,6- and 2,5-positions.[10]

    • Stereochemistry was critical: the (2R,6R)-dimethylpiperazine isomer exhibited an 18-fold enhancement in activity compared to the racemic mixture.[10]

    • Further optimization led to the discovery of H3B-616, a potent allosteric inhibitor with an IC₅₀ of 66 nM.[10]

SAR_CPS1 cluster_core Piperazine Core Modifications Core Piperazine Core 2_6_Me 2,6-Dimethyl (Tolerated) Core->2_6_Me 2_5_Me 2,5-Dimethyl (Tolerated) Core->2_5_Me 2_3_Me 2,3-Dimethyl (Loss of Activity) Core->2_3_Me Stereo (2R,6R) Isomer (↑ 18x Activity) 2_6_Me->Stereo

Caption: Key SAR Findings for CPS1 Inhibitors.

2. Induction of Apoptosis in Cancer Cells:

Other piperazine derivatives have demonstrated the ability to induce apoptosis (programmed cell death) in various cancer cell lines. For instance, the novel compound 1-[2-(Allylthio)benzoyl]-4-(4-methoxyphenyl) piperazine (CB01) was highly cytotoxic to glioblastoma (U87) and cervical cancer (HeLa) cells, with IC₅₀ values around 40 nM.[11]

  • Mechanism of Action: CB01 was found to induce apoptosis through the intrinsic mitochondrial signaling pathway, evidenced by the upregulation of Bax and cytochrome c, and the activation of caspase-9 and caspase-3.[11]

Compound Cell Line Activity IC₅₀ Value Reference
H3B-616-CPS1 Inhibition66 nM[10]
CB01U87, HeLaCytotoxicity/Apoptosis~40 nM[11]
23h -Anti-HIV-10.44 µM[12][13]
3w -D₂ Receptor BindingKᵢ = 1.03 nM[14]
3w -5-HT₁ₐ Receptor BindingKᵢ = 0.54 nM[14]

Table 1: Summary of Biological Activities for Selected Piperazine Derivatives.

B. Central Nervous System (CNS) Disorders

The piperazine moiety is a well-known pharmacophore for CNS-active agents, largely due to its ability to interact with monoamine neurotransmitter receptors.[15][16][17] Derivatives incorporating the 2,6-dimethylphenyl group have been developed as potential antipsychotics, antidepressants, and treatments for neurodegenerative diseases.[14][15][18]

1. Multi-Target Antipsychotics:

A series of heterocyclic piperazine derivatives were designed as multi-receptor ligands for use as polypharmacological antipsychotic agents.[14] Compound 3w emerged as a promising candidate with a desirable receptor binding profile:

  • High affinity for dopamine D₂ (Kᵢ = 1.03 nM), serotonin 5-HT₁ₐ (Kᵢ = 0.54 nM), and 5-HT₂ₐ receptors.[14]

  • Low affinity for off-target receptors associated with side effects, such as 5-HT₂C, H₁, and α₁ receptors.[14]

  • In vivo, 3w reversed MK-801-induced hyperactivity and showed a low propensity for catalepsy and weight gain, suggesting a favorable antipsychotic profile.[14]

Antipsychotic_Target_Profile Compound_3w 3w D2 D₂ Compound_3w->D2 High Affinity (Ki=1.03nM) 5HT1A 5-HT₁ₐ Compound_3w->5HT1A High Affinity (Ki=0.54nM) 5HT2A 5-HT₂ₐ Compound_3w->5HT2A High Affinity 5HT2C 5-HT₂C Compound_3w->5HT2C Low Affinity H1 H₁ Compound_3w->H1 Low Affinity alpha1 α₁ Compound_3w->alpha1 Low Affinity

Caption: Receptor Binding Profile of Antipsychotic Candidate 3w.

2. Alzheimer's Disease:

Piperazine derivatives have been investigated as potential therapeutic agents for Alzheimer's disease (AD).[19] One approach focuses on the activation of the Transient Receptor Potential Canonical 6 (TRPC6) channel, a pathway involved in regulating the stability of dendritic spines.[19][20] A 2,3-dimethylphenyl piperazine derivative was shown to be a TRPC6 agonist that could restore long-term potentiation (LTP) in hippocampal slices from a 5xFAD mouse model of AD, suggesting a potential to stabilize synapses and combat cognitive decline.[19]

C. Anti-Infective Agents

The piperazine scaffold is present in numerous anti-infective drugs, and the 2,6-dimethylphenyl derivatives are no exception, showing activity against bacteria, fungi, and parasites.[21][22]

  • Antibacterial/Antifungal Activity: A series of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide sulfonamides were synthesized and screened for antimicrobial activity. Several compounds showed significant inhibition against bacteria like S. aureus and fungi.[22]

  • Anti-tubercular Activity: In a study of piperazine-benzimidazole hybrids, one compound displayed potent anti-tubercular activity with a Minimum Inhibitory Concentration (MIC) of 0.1 µg/ml against M. Tuberculosis, outperforming standard drugs.[23]

  • Antiviral Activity: By employing a fragment-assembly strategy, researchers designed piperazine derivatives as CCR5 antagonists to inhibit HIV-1 entry. Compound 23h was identified as a potent anti-HIV-1 inhibitor with an IC₅₀ value of 0.44 µM.[12][13]

III. In Vitro Assay Protocol: Cytotoxicity Assessment (MTT Assay)

Evaluating the cytotoxic potential of new chemical entities is a critical first step in anticancer drug discovery. The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.

MTT_Workflow Start Seed Cancer Cells in 96-well plate Incubate1 Incubate (24h) for adherence Start->Incubate1 Treat Treat cells with serial dilutions of test compound Incubate1->Treat Incubate2 Incubate for desired time (e.g., 48h) Treat->Incubate2 Add_MTT Add MTT Reagent to each well Incubate2->Add_MTT Incubate3 Incubate (1-4h) to allow formazan crystal formation Add_MTT->Incubate3 Solubilize Add solubilizing agent (e.g., DMSO) to dissolve formazan Incubate3->Solubilize Read Measure absorbance at ~570nm using a plate reader Solubilize->Read Analyze Calculate % viability and determine IC₅₀ Read->Analyze

Caption: Experimental Workflow for the MTT Cytotoxicity Assay.

Step-by-Step Methodology[5]
  • Cell Seeding: Plate cancer cells (e.g., U87, HeLa) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 2,6-dimethylphenyl piperazine test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).

  • Incubation: Return the plate to the incubator for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plates for an additional 1 to 4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidic isopropanol, to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to generate a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

IV. Conclusion and Future Perspectives

The 2,6-dimethylphenyl piperazine scaffold is a demonstrably privileged motif in medicinal chemistry, giving rise to compounds with potent and diverse pharmacological activities. Its synthetic accessibility and the clear structure-activity relationships that have been established make it an attractive starting point for the design of novel therapeutics. From potent allosteric enzyme inhibitors in oncology to multi-target agents for complex CNS disorders and novel anti-infectives, this chemical class continues to yield promising drug candidates.

Future research will likely focus on refining the selectivity of these derivatives to minimize off-target effects, exploring novel therapeutic applications, and leveraging advanced synthetic methods to create more complex and stereochemically defined analogs. The continued exploration of this versatile scaffold holds significant promise for addressing unmet medical needs in oncology, neuropharmacology, and beyond.

References

  • Belyantseva, E. et al. (2020). Discovery of 2,6-Dimethylpiperazines as Allosteric Inhibitors of CPS1. ACS Medicinal Chemistry Letters. Available at: [Link]

  • (2025). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Neuroquantology. Available at: [Link]

  • Liu, T. et al. (2013). Design, synthesis and biological evaluation of novel piperazine derivatives as CCR5 antagonists. PubMed. Available at: [Link]

  • Liu, T. et al. (2013). Design, Synthesis and Biological Evaluation of Novel Piperazine Derivatives as CCR5 Antagonists. Semantic Scholar. Available at: [Link]

  • Wang, L. et al. (2019). Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics. RSC Publishing. Available at: [Link]

  • Laturwale Shital Kour Jaspal Singh et al. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmacy & Pharmaceutical Research. Available at: [Link]

  • Sreenivasa, S. et al. (2019). Benzyl and Sulfonyl Derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (T2288): Biological Screening and Fingerprint applications. ResearchGate. Available at: [Link]

  • Faizan, M. et al. (2024). The medicinal chemistry of piperazines: A review. Scilit. Available at: [Link]

  • Faizan, M. et al. (2024). The medicinal chemistry of piperazines: A review. PubMed. Available at: [Link]

  • (2025). N-N-Substituted Piperazine, Cmp2, Improves Cognitive and Motor Functions in 5xFAD Mice. MDPI. Available at: [Link]

  • (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. MDPI. Available at: [Link]

  • Popugaeva, E. et al. (2019). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. Frontiers in Neuroscience. Available at: [Link]

  • Faizan, M. et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Bentham Science. Available at: [Link]

  • de Oliveira, A. C. S. et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. Available at: [Link]

  • (2019). PIPERAZINE DERIVATIVES: A POTENTIALLY TOOL FOR THE TREATMENT OF NEUROLOGICAL DISORDERS. PharmacologyOnLine. Available at: [Link]

  • (2025). Selective Antiproliferative and Apoptotic Effects of 2,6‐Diketopiperazines on MDA‐MB‐231 Triple‐Negative Breast Cancer. Wiley Online Library. Available at: [Link]

  • Lee, S. et al. (2021). Effect of a novel piperazine compound on cancer cells. Experimental and Therapeutic Medicine. Available at: [Link]

  • (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. Available at: [Link]

  • Faizan, M. et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed. Available at: [Link]

  • Khan, G. et al. (2019). Benzyl and Sulfonyl Derivatives of N-(2,6-dimethylphenyl)-2- (piperazin-1-yl)acetamide (T2288): Biological Screening and Fingerp. ResearchGate. Available at: [Link]

  • Seba, M. C. et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review. Available at: [Link]

  • (2025). Synthesis and Application of Piperazine Derivatives using different Metal based ionic liquid as a catalyst.. SGVU Journal of Pharmaceutical Research & Education. Available at: [Link]

  • (2024). In-silico Studies of Phenyl Piperazine Derivatives Against Depression. Jetir.Org. Available at: [Link]

  • CN103570645A - Method for preparing N-(2,6-dimethyl phenyl)-2-(1-piperazine)acetamide. Google Patents.
  • PubChem. 1-(2,6-Dimethylphenyl)piperazine hydrochloride. PubChem. Available at: [Link]

  • CN102260225A - Phenylpiperazine derivatives for inhibiting tumor metastasis and tumor angiogenesis. Google Patents.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 1-(2,6-Dimethylphenyl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Executive Summary: Physicochemical Profile

A critical aspect of drug development and chemical synthesis is the precise characterization of a molecule's physical properties. The boiling and melting points are fundamental parameters that dictate purification methods, formulation strategies, and storage conditions. For 1-(2,6-Dimethylphenyl)-4-methylpiperazine, a tertiary amine with a substituted phenylpiperazine core, these properties are influenced by a combination of molecular weight, intermolecular forces, and steric effects.

PropertyEstimated Value/RangeConfidence Level
Melting Point Likely a low-melting solid or an oil at room temperatureHigh
Boiling Point Estimated to be in the range of 105-125 °C at atmospheric pressureMedium

These estimations are derived from the analysis of structurally related compounds, as detailed in the subsequent sections.

Structural Analysis and Impact on Physical Properties

The molecular structure of 1-(2,6-Dimethylphenyl)-4-methylpiperazine reveals key features that determine its boiling and melting points:

  • Tertiary Amine: The absence of N-H bonds in the piperazine ring (due to the 4-methyl substitution) precludes hydrogen bonding between molecules. This significantly lowers the boiling and melting points compared to its secondary amine precursor, 1-(2,6-Dimethylphenyl)piperazine.

  • Aromatic Ring: The presence of the 2,6-dimethylphenyl group contributes to the molecule's molecular weight and introduces van der Waals forces (specifically London dispersion forces) and potential for pi-pi stacking, which tend to increase the boiling and melting points.

  • Steric Hindrance: The two methyl groups at the 2 and 6 positions of the phenyl ring create significant steric hindrance. This can disrupt efficient crystal packing, potentially leading to a lower melting point or an amorphous solid/oily state.

  • Methyl Group on Piperazine: The addition of a methyl group at the 4-position of the piperazine ring increases the molecular weight, which would slightly elevate the boiling point due to increased van der Waals forces.

Comparative Analysis with Structurally Related Compounds

To substantiate the estimated physical properties, a comparative analysis with known compounds is essential.

CompoundStructureBoiling Point (°C)Melting Point (°C)Key Structural Difference from Target
1-(2,6-Dimethylphenyl)piperazineA secondary amine with a 2,6-dimethylphenyl group.92 °C[1]Not ReportedLacks the 4-methyl group; is a secondary amine capable of hydrogen bonding.
1-PhenylpiperazineA simpler phenylpiperazine without methyl substitutions.286 °C[2][3][4]18.8 °C[2][4]Lacks the 2,6-dimethyl and 4-methyl groups.
N-MethylpiperazineA simple N-methylated piperazine.136-138 °C[5]Not Reported (liquid at room temp.)Lacks the 2,6-dimethylphenyl group.

Analysis of Trends:

  • The boiling point of 1-(2,6-Dimethylphenyl)piperazine (92 °C) is surprisingly low, which may be attributed to significant intramolecular interactions or the conditions under which it was measured (e.g., under vacuum). Assuming this value is at or near atmospheric pressure, the addition of a methyl group to form the target compound would be expected to increase the boiling point.

  • The dramatic difference in boiling points between 1-Phenylpiperazine (286 °C) and N-Methylpiperazine (136-138 °C) highlights the substantial contribution of the phenyl group to intermolecular forces.

  • The transition from a secondary amine (1-(2,6-Dimethylphenyl)piperazine) to a tertiary amine (the target compound) by adding a methyl group will eliminate hydrogen bonding, a strong intermolecular force. This would typically lead to a decrease in the boiling point. However, the increase in molecular weight from the added methyl group will have an opposing effect. Given the relatively low boiling point of the precursor, the increase due to molecular weight is likely to be the more dominant factor in this specific case.

Based on these comparisons, the boiling point of 1-(2,6-Dimethylphenyl)-4-methylpiperazine is logically estimated to be slightly higher than its precursor, 1-(2,6-Dimethylphenyl)piperazine, placing it in the 105-125 °C range. The melting point is expected to be low, potentially below room temperature, due to the steric hindrance of the 2,6-dimethylphenyl group disrupting crystal lattice formation.

Experimental Determination of Boiling and Melting Points: A Validated Protocol

For definitive characterization, experimental determination is paramount. The following protocols describe standard, reliable methods for obtaining these crucial data points.

Melting Point Determination (Thiele Tube Method)

This classic and reliable method provides a sharp melting point range for crystalline solids.

Protocol:

  • Sample Preparation: Ensure the sample is thoroughly dried to remove any residual solvent, which can depress the melting point. If the sample is a solid, finely powder it.

  • Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: Secure the capillary tube to a thermometer with a rubber band, ensuring the sample is aligned with the thermometer bulb.

  • Heating: Immerse the thermometer and capillary tube in a Thiele tube filled with a high-boiling point, inert liquid (e.g., mineral oil or silicone oil).

  • Observation: Heat the Thiele tube gently with a Bunsen burner or a heating mantle at the side arm to ensure even heat distribution via convection.

  • Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).

Boiling Point Determination (Distillation Method)

For liquid samples, the boiling point is determined by distillation at atmospheric pressure.

Protocol:

  • Apparatus Setup: Assemble a simple distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

  • Sample and Boiling Chips: Place the liquid sample (1-(2,6-Dimethylphenyl)-4-methylpiperazine) into the round-bottom flask along with a few boiling chips to ensure smooth boiling.

  • Heating: Gently heat the flask using a heating mantle.

  • Equilibrium and Reading: The boiling point is the temperature at which the vapor and liquid phases are in equilibrium. This is observed as a stable temperature on the thermometer as the liquid actively boils and condenses on the thermometer bulb.

  • Pressure Correction: Record the atmospheric pressure at the time of the experiment. If the pressure deviates significantly from standard pressure (760 mmHg), a nomograph can be used to correct the observed boiling point.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow for the experimental determination of the melting and boiling points of 1-(2,6-Dimethylphenyl)-4-methylpiperazine.

G cluster_melting Melting Point Determination cluster_boiling Boiling Point Determination prep_mp Sample Preparation (Drying and Powdering) load_mp Load Capillary Tube prep_mp->load_mp setup_mp Thiele Tube Apparatus Setup load_mp->setup_mp heat_mp Gradual and Even Heating setup_mp->heat_mp observe_mp Observe and Record Melting Range heat_mp->observe_mp prep_bp Sample Preparation (Liquid) setup_bp Simple Distillation Apparatus Setup prep_bp->setup_bp heat_bp Gentle Heating with Boiling Chips setup_bp->heat_bp observe_bp Record Stable Temperature at Reflux heat_bp->observe_bp correct_bp Pressure Correction (if necessary) observe_bp->correct_bp start Physicochemical Characterization of 1-(2,6-Dimethylphenyl)-4-methylpiperazine cluster_melting cluster_melting start->cluster_melting cluster_boiling cluster_boiling start->cluster_boiling end Final Characterized Data cluster_melting->end cluster_boiling->end

Sources

A Comprehensive Technical Guide to 1-(2,6-Dimethylphenyl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 1-(2,6-Dimethylphenyl)-4-methylpiperazine, a substituted piperazine derivative of interest in medicinal chemistry and pharmacological research. The document details its chemical identity, plausible synthetic routes, and potential applications based on the established roles of phenylpiperazine compounds in drug discovery.

Chemical Identity and Nomenclature

1-(2,6-Dimethylphenyl)-4-methylpiperazine is a tertiary amine featuring a piperazine ring substituted with a 2,6-dimethylphenyl (2,6-xylyl) group at one nitrogen atom and a methyl group at the other.

IUPAC Name and Synonyms

The systematic and preferred IUPAC name for this compound is 1-(2,6-Dimethylphenyl)-4-methylpiperazine .

Common synonyms and identifiers include:

  • 4-Methyl-1-(2,6-xylyl)piperazine

  • Piperazine, 1-(2,6-dimethylphenyl)-4-methyl-[1]

  • CAS Number: 1342642-45-8[1]

Chemical Structure and Properties

The molecular structure of 1-(2,6-Dimethylphenyl)-4-methylpiperazine is characterized by the steric hindrance around the phenyl-piperazine bond due to the two ortho-methyl groups on the xylyl moiety. This structural feature can influence its reactivity and pharmacological profile.

PropertyValueSource
Molecular Formula C13H20N2[1]
Molecular Weight 204.31 g/mol Calculated
Appearance Expected to be a liquid or low-melting solidInferred
Solubility Expected to be soluble in organic solventsInferred

Synthesis and Manufacturing

Proposed Synthetic Pathway: A Two-Step Approach

A logical synthetic strategy would involve a two-step process starting from commercially available reagents: 2,6-dimethylaniline and N-methylpiperazine, or by building the piperazine ring. A more direct approach is the N-arylation of N-methylpiperazine.

Step 1: N-Arylation of N-Methylpiperazine

This step would involve the reaction of 1-bromo-2,6-dimethylbenzene with N-methylpiperazine. A palladium-catalyzed Buchwald-Hartwig amination is a standard and effective method for this type of transformation.

  • Reactants : 1-bromo-2,6-dimethylbenzene, N-methylpiperazine

  • Catalyst : A palladium catalyst (e.g., Pd2(dba)3) with a suitable phosphine ligand (e.g., Xantphos).

  • Base : A strong base such as sodium tert-butoxide.

  • Solvent : An anhydrous aprotic solvent like toluene or dioxane.

  • Conditions : The reaction mixture would be heated under an inert atmosphere (e.g., argon or nitrogen) for several hours.

Step 2: Work-up and Purification

Following the reaction, a standard aqueous work-up would be performed to remove the catalyst and inorganic salts. The crude product would then be purified by column chromatography on silica gel to yield the final product, 1-(2,6-Dimethylphenyl)-4-methylpiperazine.

Synthesis_Pathway cluster_reactants Starting Materials cluster_synthesis Synthetic Route cluster_product Final Product 2_6_dimethylaniline 2,6-Dimethylaniline Buchwald_Hartwig Buchwald-Hartwig Amination 2_6_dimethylaniline->Buchwald_Hartwig N_methylpiperazine N-Methylpiperazine N_methylpiperazine->Buchwald_Hartwig target_compound 1-(2,6-Dimethylphenyl)- 4-methylpiperazine Buchwald_Hartwig->target_compound Purification caption Proposed Synthesis of 1-(2,6-Dimethylphenyl)-4-methylpiperazine

Caption: Proposed synthesis of 1-(2,6-Dimethylphenyl)-4-methylpiperazine.

Potential Applications in Drug Discovery and Development

The piperazine moiety is a privileged scaffold in medicinal chemistry, appearing in a wide range of approved drugs.[2] Phenylpiperazine derivatives, in particular, are known to interact with various receptors in the central nervous system (CNS).

Central Nervous System (CNS) Activity

Many phenylpiperazine derivatives exhibit activity at serotonin and dopamine receptors.[3] Depending on the substitution pattern, these compounds can act as agonists, antagonists, or reuptake inhibitors. This makes them attractive candidates for the development of therapeutics for a variety of CNS disorders, including:

  • Depression and Anxiety : By modulating serotonergic neurotransmission.

  • Schizophrenia and Psychosis : Through interaction with dopamine receptors.

  • Other Neurological Disorders : The versatile nature of the piperazine scaffold allows for fine-tuning of its pharmacological properties to target other CNS receptors.

The 2,6-dimethylphenyl substitution in the target molecule is of particular interest as the steric bulk can confer selectivity for specific receptor subtypes.

Other Therapeutic Areas

Beyond CNS applications, piperazine derivatives have been investigated for a multitude of therapeutic uses, including as anticancer, antiviral, and antimicrobial agents. The specific biological activity of 1-(2,6-Dimethylphenyl)-4-methylpiperazine would require dedicated screening and pharmacological evaluation.

Potential_Applications cluster_cns Central Nervous System cluster_other Other Potential Areas target_compound 1-(2,6-Dimethylphenyl)- 4-methylpiperazine Depression Depression target_compound->Depression Serotonin Modulation Anxiety Anxiety target_compound->Anxiety Serotonin Modulation Schizophrenia Schizophrenia target_compound->Schizophrenia Dopamine Modulation Anticancer Anticancer target_compound->Anticancer Antiviral Antiviral target_compound->Antiviral Antimicrobial Antimicrobial target_compound->Antimicrobial caption Potential Therapeutic Applications

Caption: Potential Therapeutic Applications.

Analytical Profile

A complete analytical characterization is essential for the confirmation of the structure and purity of 1-(2,6-Dimethylphenyl)-4-methylpiperazine.

Analytical TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons of the xylyl group, the methyl protons on the aromatic ring, the piperazine ring protons (which may show complex splitting patterns), and the N-methyl protons.
¹³C NMR Resonances for the aromatic carbons, the aliphatic carbons of the piperazine ring, and the N-methyl carbon.
Mass Spectrometry A molecular ion peak corresponding to the exact mass of the compound.
Infrared (IR) Spectroscopy Characteristic absorption bands for C-H (aromatic and aliphatic), C-N, and C=C (aromatic) stretching vibrations.

Conclusion

1-(2,6-Dimethylphenyl)-4-methylpiperazine is a piperazine derivative with potential for further investigation in the field of medicinal chemistry. Its synthesis is achievable through established synthetic methodologies. Based on the extensive pharmacology of the phenylpiperazine class of compounds, this molecule represents a promising starting point for the design and discovery of novel therapeutic agents, particularly for CNS disorders. Further research is warranted to fully elucidate its pharmacological profile and therapeutic potential.

References

  • Wikipedia. para-Methylphenylpiperazine. [Link]

  • Ataman Kimya. 1,4-DIMETHYLPIPERAZINE. [Link]

  • ChemSynthesis. 2,6-dimethyl-1-(4-methylphenyl)-4-propylpiperazine. [Link]

  • Wikipedia. Dimethylphenylpiperazinium. [Link]

  • PubChem. Piperazine. [Link]

  • LookChem. N-METHYL PIPERAZINE. [Link]

  • Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. [Link]

  • PubMed. Study on action mechanism of 1-(4-methoxy-2-methylphenyl)piperazine (MMPP) in acquisition, formation, and consolidation of memory in mice. [Link]

  • PubMed. The medicinal chemistry of piperazines: A review. [Link]

  • PubMed. Current awareness of piperazines: pharmacology and toxicology. [Link]

  • ResearchGate. Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. [Link]

  • IS MUNI. 1-Alkyl-1-methylpiperazine-1,4-diium Salts. [Link]

  • Amazon AWS. Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)- 2-methylpyrimidin-4-yla. [Link]

  • CORE. SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. [Link]

  • The Royal Society of Chemistry. [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. [Link]

  • ResearchGate. The medicinal chemistry of piperazines: A review | Request PDF. [Link]

  • PubMed. Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives. [Link]

  • PubChem. 1-Methylpiperazine. [Link]

  • PMC. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

Sources

Methodological & Application

Synthesis of 1-(2,6-Dimethylphenyl)-4-methylpiperazine from 2,6-xylidine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Scalable Synthesis of 1-(2,6-Dimethylphenyl)-4-methylpiperazine

Strategic Overview & Mechanistic Analysis

The synthesis of 1-(2,6-dimethylphenyl)-4-methylpiperazine presents a classic challenge in organic synthesis: nucleophilic attack by a sterically encumbered amine. The 2,6-dimethyl substitution pattern on the aniline ring creates a "steric fortress" that significantly retards nucleophilic substitution reactions (


) compared to unsubstituted aniline.

The Challenge: Direct alkylation of 2,6-xylidine (2,6-dimethylaniline) often suffers from:

  • Low Reaction Rates: The ortho-methyl groups block the approach of electrophiles to the nitrogen lone pair.

  • Polyalkylation: Once formed, the secondary amine is often more nucleophilic than the primary aniline, leading to side products.

  • Thermal Degradation: The high temperatures required to overcome the steric barrier can lead to oxidation of the aniline.

The Solution: This protocol utilizes a Two-Phase Stepwise Approach rather than a direct convergent synthesis.

  • Phase 1 (Cyclization): We utilize the high-boiling solvent Diglyme (Diethylene glycol methyl ether) to drive the reaction between 2,6-xylidine and bis(2-chloroethyl)amine hydrochloride. The use of the hydrochloride salt of the alkylating agent, rather than the free base, allows for a controlled release of the reactive species, minimizing polymerization.

  • Phase 2 (Methylation): The Eschweiler-Clarke reductive amination is employed for the final N-methylation.[1] This method is self-limiting (stops at the tertiary amine) and avoids the quaternary ammonium salt formation common with methyl iodide alkylation.[1][2]

Reaction Scheme & Pathway Visualization

The following diagram outlines the chemical transformation and the critical decision points in the workflow.

ReactionScheme cluster_0 Phase 1: Overcoming Sterics cluster_1 Phase 2: Specific Methylation Start 2,6-Xylidine (Steric Hindrance) Intermed Intermediate: 1-(2,6-Dimethylphenyl)piperazine Start->Intermed Diglyme, 130°C, 48h (Cyclization) Reagent1 Bis(2-chloroethyl)amine HCl Reagent1->Intermed Product Target: 1-(2,6-Dimethylphenyl)- 4-methylpiperazine Intermed->Product Reflux, 100°C (Methylation) Reagent2 HCHO / HCOOH (Eschweiler-Clarke) Reagent2->Product

Figure 1: Synthetic pathway highlighting the two-phase construction of the piperazine core followed by selective methylation.[3][4][5][6]

Experimental Protocols

Phase 1: Synthesis of 1-(2,6-Dimethylphenyl)piperazine

This step constructs the heterocycle. The use of Diglyme allows the reaction to proceed at 130°C, providing the necessary thermal energy to overcome the steric repulsion of the ortho-methyl groups.

Reagents:

  • 2,6-Dimethylaniline (2,6-Xylidine): 12.1 g (100 mmol)

  • Bis(2-chloroethyl)amine Hydrochloride: 17.8 g (100 mmol)

  • Diglyme (Diethylene glycol methyl ether): 40 mL

  • Workup: NaOH (aq), Toluene, Brine.

Protocol:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging: Add 2,6-dimethylaniline, bis(2-chloroethyl)amine hydrochloride, and Diglyme.

    • Note: The mixture will be a suspension initially.

  • Reaction: Heat the mixture to 130°C (oil bath temperature). Stir vigorously.

    • Observation: The suspension will slowly clear as the hydrochloride salt reacts. The mixture will darken over time.

    • Duration: Maintain heating for 48 to 72 hours . (Monitor by TLC/HPLC; the reaction is slow due to sterics).

  • Quench: Cool the reaction mixture to room temperature. Pour into 100 mL of ice water.

  • Basification: Slowly add 20% NaOH solution until pH > 12. This liberates the free piperazine base.

  • Extraction: Extract with Toluene (3 x 50 mL).

    • Why Toluene? It effectively solubilizes the organic product while leaving the polar Diglyme in the aqueous phase.

  • Purification:

    • Wash combined organic layers with water (2 x 50 mL) to remove residual Diglyme.

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.[7]
      
    • Optional: If purity is <90%, recrystallize the hydrochloride salt (formed by adding HCl/Ether) from ethanol.

Typical Yield: 50–60% (Yellowish oil or solid).

Phase 2: N-Methylation (Eschweiler-Clarke)

This phase converts the secondary amine to the tertiary N-methyl amine using formaldehyde and formic acid.[1][2][8]

Reagents:

  • 1-(2,6-Dimethylphenyl)piperazine (from Phase 1): 9.5 g (50 mmol)

  • Formaldehyde (37% aq. solution): 5.0 mL (~60 mmol)

  • Formic Acid (98%): 6.0 mL (~150 mmol)

Protocol:

  • Mixing: In a 100 mL flask, mix the piperazine intermediate and formic acid.

    • Caution: Exothermic reaction.[6] Cool in an ice bath if necessary.

  • Addition: Add formaldehyde solution.

  • Reflux: Heat the mixture to reflux (~100°C) for 6–12 hours.

    • Indicator:

      
       evolution (bubbling) indicates the reduction is proceeding. The reaction is complete when bubbling ceases.
      
  • Workup:

    • Cool to room temperature.[7]

    • Add 10 mL of 4M HCl and evaporate volatiles (removes excess HCHO).

    • Basify residue with 20% NaOH to pH 12.

    • Extract with Dichloromethane (DCM) (3 x 30 mL).

  • Isolation: Dry DCM layer over

    
    , filter, and concentrate.
    
  • Final Purification: Vacuum distillation or conversion to the hydrochloride salt for crystallization.

Typical Yield: 85–95%.

Purification Logic & Troubleshooting

The separation of the product from unreacted 2,6-xylidine in Phase 1 is the most critical purification step.

WorkupLogic Crude Crude Reaction Mix (Diglyme, Product, Unreacted Xylidine) Step1 Add Water + NaOH (pH > 12) Crude->Step1 Step2 Extract with Toluene Step1->Step2 OrgLayer Organic Layer (Product + Xylidine) Step2->OrgLayer AqLayer Aqueous Layer (Diglyme + Salts) Step2->AqLayer Decision Check TLC/GC High Xylidine Content? OrgLayer->Decision RouteA Method A: Vacuum Distillation (Xylidine b.p. < Product b.p.) Decision->RouteA Yes RouteB Method B: Acid Wash (Selective pH extraction) Decision->RouteB No (Trace)

Figure 2: Purification decision tree. Vacuum distillation is recommended if significant starting material remains.

Data Summary Table:

ParameterPhase 1 (Cyclization)Phase 2 (Methylation)
Limiting Factor Steric Hindrance (2,6-Me)

Evolution Rate
Key Solvent Diglyme (High Boiling)Water/Formic Acid
Temperature 130°C100°C (Reflux)
Time 48–72 Hours6–12 Hours
Major Impurity Unreacted 2,6-XylidineUnreacted Intermediate
Safety Hazard Nitrogen Mustard (Alkylator) Formaldehyde (Carcinogen)

Safety & Compliance (Critical)

  • Nitrogen Mustard Hazard: Bis(2-chloroethyl)amine is a "nitrogen mustard" class compound. It is a potent blistering agent and alkylating agent.

    • Control: Handle only in a functioning fume hood. Double glove (Nitrile).

    • Decontamination: Quench all glassware and spills with 10% aqueous sodium thiosulfate or dilute NaOH to hydrolyze the chlorides before cleaning.

  • 2,6-Xylidine: Suspected carcinogen and toxic by absorption.

  • Waste Disposal: Segregate halogenated waste (Phase 1) from non-halogenated waste.

References

  • Source: Patent US9493409B2. "Process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine." (Describes the use of bis(2-chloroethyl)amine HCl in Diglyme at 130°C for hindered aniline substrates).
  • Eschweiler-Clarke Methylation

    • Source: Clarke, H. T., et al.[1][2] "The Action of Formaldehyde on Amines and Amino Acids."[1][2][8][9] Journal of the American Chemical Society, 55(11), 4571.[9]

    • Context: Foundational protocol for reductive methylation preventing quaternization.[2]

    • URL:[Link][1][2]

  • Safety Data (Nitrogen Mustards)

    • Source: National Center for Biotechnology Information. PubChem Compound Summary for Bis(2-chloroethyl)amine.
    • URL:[Link]

Sources

Protocol for N-methylation of 1-(2,6-dimethylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the N-Methylation of 1-(2,6-dimethylphenyl)piperazine

Introduction: The Strategic Importance of N-Methylation

In the landscape of pharmaceutical chemistry and drug development, the strategic modification of lead compounds is paramount to optimizing their pharmacological profiles. The piperazine moiety is a privileged scaffold, appearing in numerous approved drugs. The N-alkylation of this ring system, particularly N-methylation, can profoundly influence a molecule's properties, including its potency, selectivity, solubility, and metabolic stability—a phenomenon sometimes referred to as the "magic methyl effect"[1].

This application note provides a comprehensive, field-proven protocol for the efficient N-methylation of 1-(2,6-dimethylphenyl)piperazine, a common building block in medicinal chemistry. We will delve into the rationale behind the chosen methodology, offering a detailed, step-by-step guide from reaction setup to product purification and characterization, grounded in established chemical principles.

Methodology Selection: The Eschweiler-Clarke Reaction

Several methods exist for the N-methylation of secondary amines, each with distinct advantages and limitations.

  • Direct Alkylation: Using reagents like methyl iodide can be effective but frequently leads to over-alkylation, producing quaternary ammonium salts which can be difficult to separate and represent a loss of material[1]. Achieving mono-alkylation often requires the use of protecting groups, adding steps to the synthesis[2].

  • Reductive Amination with Borohydride Reagents: Modern methods using formaldehyde with mild reducing agents like sodium triacetoxyborohydride (STAB) are highly selective and efficient for a wide range of substrates[3][4][5][6].

  • Eschweiler-Clarke Reaction: This classic method utilizes an excess of formic acid and formaldehyde to methylate primary or secondary amines[7][8]. It is a robust, cost-effective, and highly reliable form of reductive amination[1][9].

For this specific transformation, the Eschweiler-Clarke reaction is the chosen method. Its primary advantage is the inherent inability to form quaternary ammonium salts; the reaction cleanly stops at the tertiary amine stage[7][10]. This feature simplifies the purification process and typically leads to high yields of the desired product, making it an ideal choice for both small-scale research and larger-scale production.

Reaction Mechanism: A Self-Validating System

The Eschweiler-Clarke reaction proceeds through a well-understood, irreversible pathway. This mechanistic clarity provides a high degree of confidence in the reaction's outcome.

  • Iminium Ion Formation: The secondary amine of 1-(2,6-dimethylphenyl)piperazine performs a nucleophilic attack on formaldehyde. Subsequent dehydration of the resulting amino alcohol intermediate generates a reactive iminium ion[11][12].

  • Hydride Transfer: Formic acid serves as the hydride source. The formate ion transfers a hydride to the electrophilic carbon of the iminium ion, reducing it to the desired tertiary amine[7][9][10].

  • Irreversible Driving Force: This reduction step is accompanied by the release of carbon dioxide gas, which effectively drives the reaction to completion and renders it irreversible[7][12].

Eschweiler-Clarke Mechanism Figure 1: Reaction Mechanism cluster_0 Iminium Ion Formation cluster_1 Hydride Transfer & Product Formation Amine R₂NH Iminium [R₂N=CH₂]⁺ Amine->Iminium + CH₂O - H₂O Formaldehyde CH₂O Iminium_ion [R₂N=CH₂]⁺ Formic_Acid HCOOH CO2 CO₂ Formic_Acid->CO2 - [H] Product R₂N-CH₃ Iminium_ion->Product + HCOO⁻ Experimental Workflow cluster_Reaction Reaction cluster_Workup Work-up cluster_Purification Purification Setup 1. Combine Reactants (Amine, HCOOH, CH₂O) Reflux 2. Heat to 100°C (4-6 hours) Setup->Reflux Cool 3. Cool to RT Reflux->Cool Quench 4. Basify with NaOH (pH > 12) Cool->Quench Extract 5. Extract with DCM Quench->Extract Wash 6. Wash with Brine Extract->Wash Dry 7. Dry (Na₂SO₄) & Filter Wash->Dry Concentrate 8. Concentrate in vacuo Dry->Concentrate Final Pure Product 1-(2,6-dimethylphenyl)-4-methylpiperazine Concentrate->Final

Sources

Optimized Protocols for Sterically Demanding C–N Couplings: 2,6-Dimethylphenyl Piperazines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The Challenge: Coupling secondary amines (piperazines) with 2,6-disubstituted aryl halides (e.g., 2-bromo-m-xylene) represents a high-difficulty tier in Buchwald-Hartwig amination. The primary failure modes are:

  • Steric Inhibition of Oxidative Addition: The 2,6-methyl groups block the approach of the Pd(0) species.

  • Stalled Reductive Elimination: Even if the amine binds, the crowded transition state raises the energy barrier for C–N bond formation, often favoring

    
    -hydride elimination (dehalogenation) or catalyst decomposition.
    

The Solution: Success requires a catalyst system that is both electron-rich (to force oxidative addition) and sterically bulky yet flexible (to facilitate reductive elimination). RuPhos , a dialkylbiaryl phosphine ligand, is the "Gold Standard" for this specific transformation. When paired with Fourth-Generation (G4) Palladacycle precatalysts, it forms a monoligated Pd(0) species that is highly active even at lower temperatures.

Mechanistic Logic & Ligand Selection

Why RuPhos?

While BrettPhos is superior for primary amines, RuPhos is electronically and sterically tuned for secondary amines like piperazine.

  • Electronic Effect: The dicyclohexylphosphino group makes the Pd center electron-rich, accelerating oxidative addition into the hindered C–X bond.

  • Steric Effect: The bulk of the ligand promotes the formation of the monoligated [L-Pd-Ar(X)] species (the active cycle). Crucially, during the reductive elimination step, the ligand's lower aryl ring can orient away, creating a "pocket" that accommodates the 2,6-dimethyl steric clash, lowering the activation energy for product release.

Diagram: Mechanistic Workflow & Decision Tree

BuchwaldLogic Start Substrate Analysis: 2,6-Dimethylaryl Halide + Piperazine Constraint1 Is the Aryl Halide Base Sensitive? Start->Constraint1 RouteA Protocol A: Strong Base (NaOtBu) Fastest, Highest Yield Constraint1->RouteA No (Standard) RouteB Protocol B: Weak Base (LHMDS/Cs2CO3) Functional Group Tolerance Constraint1->RouteB Yes (Esters, Nitriles) Ligand Ligand Selection: RuPhos (Preferred) Alt: SPhos RouteA->Ligand RouteB->Ligand Catalyst Precatalyst: RuPhos Pd G4 (Ensures 1:1 L:Pd) Ligand->Catalyst Outcome Target: N-(2,6-dimethylphenyl)piperazine Catalyst->Outcome

Caption: Decision tree for selecting the optimal protocol based on substrate sensitivity, converging on the RuPhos/G4 system.

Experimental Protocols

Protocol A: The "Workhorse" Condition (High Yield)

Best for: Substrates without base-sensitive groups (esters, aldehydes, nitro). Scale: 1.0 mmol basis.

ComponentEquiv.AmountRole
Aryl Halide (e.g., 2-bromo-m-xylene)1.01.0 mmolElectrophile
Piperazine (N-Boc protected)*1.21.2 mmolNucleophile
RuPhos Pd G4 0.01 - 0.058.5 - 42 mgPrecatalyst
NaOtBu (Sodium tert-butoxide)1.5144 mgStrong Base
Toluene (Anhydrous)-2.0 - 4.0 mLSolvent (0.25 - 0.5 M)

*Note: Use N-Boc-piperazine to prevent double arylation. If using free piperazine, use 3.0–4.0 equivalents to favor mono-arylation.

Step-by-Step Methodology:

  • Preparation: In a glovebox or under active Nitrogen flow, add the RuPhos Pd G4 precatalyst, NaOtBu , and N-Boc-piperazine to a reaction vial equipped with a magnetic stir bar.

  • Substrate Addition:

    • Solids: Add aryl halide if solid.

    • Liquids: Seal the vial with a septum cap. Evacuate and backfill with N2 three times. Add Toluene and liquid aryl halide via syringe.[1]

  • Reaction: Place in a pre-heated block at 80 °C . Stir vigorously (critical for heterogeneous base mixtures).

    • Time: Typically 2–4 hours. Monitor by LCMS.

  • Workup: Cool to room temperature. Dilute with EtOAc, filter through a small pad of Celite to remove Pd black and salts. Concentrate in vacuo.

  • Purification: Flash chromatography (Hexanes/EtOAc).

  • Deprotection (if needed): Treat with TFA/DCM (1:1) or HCl/Dioxane to remove the Boc group.

Protocol B: The "Mild" Condition (Functional Group Tolerant)

Best for: Substrates containing esters, ketones, nitriles, or base-sensitive heterocycles.

ComponentEquiv.Role
Aryl Halide 1.0Electrophile
Piperazine 1.2Nucleophile
RuPhos Pd G4 0.02 - 0.05Precatalyst
LHMDS (1M in THF)2.0Soluble, Non-Nucleophilic Base
THF or Dioxane -Solvent

Key Differences in Methodology:

  • Temperature: Can often run at 65 °C due to the homogeneity of LHMDS.

  • Order of Addition: Add LHMDS dropwise last to the mixture of catalyst and substrates to prevent premature catalyst deactivation or substrate degradation.

  • Alternative Base: If LHMDS causes issues, switch to K3PO4 (3.0 equiv) in t-Amyl Alcohol at 100 °C (heterogeneous, slower, but very mild).

Troubleshooting & Optimization

If the standard protocols fail, analyze the crude LCMS data:

ObservationDiagnosisCorrective Action
No Reaction (SM recovered) Oxidative Addition FailureSwitch solvent to Dioxane (higher temp: 100°C). Increase catalyst loading to 5 mol%.
Dehalogenation (Ar-H)

-Hydride Elimination
This is the main competitor in hindered systems. Decrease Temp to 60°C. Ensure Anhydrous conditions (water promotes this).
Low Conversion (<50%) Catalyst DeathAdd free RuPhos ligand (1:1 ratio relative to Pd G4) to stabilize the active species.
Bis-Arylation Selectivity IssueIf using free piperazine, increase equivalents to 5.0 or switch to N-Boc-piperazine.
Diagram: Troubleshooting Logic

Troubleshooting Result Analyze Crude Reaction (LCMS) Issue1 Starting Material Only Result->Issue1 Issue2 Dehalogenated Product (Ar-H) Result->Issue2 Issue3 Bis-Arylated Piperazine Result->Issue3 Fix1 Action: Increase Temp (100°C) Switch to Dioxane Issue1->Fix1 Fix2 Action: Lower Temp Check Water Content Issue2->Fix2 Fix3 Action: Use N-Boc-Piperazine Or 5.0 eq. Free Amine Issue3->Fix3

Caption: Diagnostic flow for common failure modes in hindered amination.

References

  • Maiti, D., et al. (2011). "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases."[2] Chemical Science. Link

    • Key Insight: Establishes RuPhos as the superior ligand for secondary amines and BrettPhos for primary amines.[3][4]

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link

    • Key Insight: Comprehensive review of the dialkylbiaryl ligand family and mechanistic r
  • Bruno, N. C., et al. (2013). "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science. Link

    • Key Insight: Introduction of the G3/G4 precatalyst series which eliminates the induction period and issues associ
  • RuPhos Pd G4 Technical Data. Sigma-Aldrich / Merck. Link

    • Key Insight: Commercial specifications and handling of the G4 prec

Sources

Preparation of 1-(2,6-Dimethylphenyl)-4-methylpiperazine hydrochloride salt

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Strategic Synthesis of 1-(2,6-Dimethylphenyl)-4-methylpiperazine Hydrochloride: A Guide for Medicinal Chemistry & Drug Development

Abstract

This document provides a comprehensive, technically-grounded guide for the synthesis, purification, and hydrochloride salt formation of 1-(2,6-Dimethylphenyl)-4-methylpiperazine, a key structural motif in contemporary drug discovery. We move beyond a simple recitation of steps to provide a rationale-driven protocol, emphasizing the strategic selection of the Buchwald-Hartwig amination for constructing the sterically hindered C-N bond. This guide is designed for researchers, chemists, and drug development professionals, offering field-proven insights to ensure reproducible, high-yield, and high-purity synthesis. All procedures are framed with rigorous safety considerations and supported by authoritative references.

Introduction: The Rationale for a Robust Synthetic Route

The 1-arylpiperazine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of FDA-approved drugs.[1][2] The specific target molecule, 1-(2,6-Dimethylphenyl)-4-methylpiperazine, presents a unique synthetic challenge due to the sterically encumbered 2,6-dimethylphenyl (xylidyl) group. Traditional nucleophilic aromatic substitution methods are often ineffective for creating such hindered aryl-amine bonds.[3]

The development of palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination, has revolutionized the synthesis of aryl amines, offering a powerful and versatile tool to overcome these limitations.[2][3] This protocol leverages a modern Buchwald-Hartwig catalyst system to efficiently couple 2-chloro-1,3-dimethylbenzene with N-methylpiperazine, followed by a straightforward purification and salt formation to yield the desired hydrochloride salt in high purity.

Synthetic Strategy: The Buchwald-Hartwig Amination

The core of this synthesis is the palladium-catalyzed coupling of an aryl halide with an amine. The reaction proceeds through a well-established catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[3]

Overall Reaction Scheme:

Causality Behind Experimental Choices:
  • Aryl Halide (2-Chloro-1,3-dimethylbenzene): While aryl bromides are often more reactive, aryl chlorides are typically more cost-effective and readily available for large-scale synthesis. The choice of a modern, highly active catalyst system makes the less reactive aryl chloride a viable and economical starting material.

  • Amine (N-Methylpiperazine): This is a common building block in pharmaceutical synthesis.[4][5] It serves as the nucleophilic amine partner in the coupling reaction.

  • Catalyst System (Palladium Pre-catalyst and Ligand): The steric hindrance from the two methyl groups on the aryl halide necessitates a catalyst system capable of facilitating the challenging C-N bond formation. A combination of a palladium source (e.g., Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (e.g., a biarylphosphine like XPhos or BrettPhos) is critical for high yields.[6] These ligands promote the crucial reductive elimination step and stabilize the active Pd(0) catalyst.

  • Base (Sodium tert-butoxide, NaOtBu): A strong, non-nucleophilic base is required to deprotonate the piperazine nitrogen after it coordinates to the palladium center, forming the active palladium-amido complex. NaOtBu is highly effective in this role for hindered substrates.

  • Solvent (Toluene): An anhydrous, high-boiling, aprotic solvent is essential to ensure the stability of the catalyst and base, and to allow the reaction to be heated to drive it to completion.

Experimental Protocols

Safety First: All manipulations must be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.[7][8] Consult the Safety Data Sheet (SDS) for each reagent before use.[9][10]

Protocol 1: Synthesis of 1-(2,6-Dimethylphenyl)-4-methylpiperazine (Free Base)

Materials & Reagents:

  • 2-Chloro-1,3-dimethylbenzene

  • N-Methylpiperazine[4]

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Biarylphosphine Ligand (e.g., XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel (for chromatography)

  • Eluent: Hexanes/Ethyl Acetate/Triethylamine

Procedure:

  • Reaction Setup: To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Pd(OAc)₂ (0.02 eq) and the phosphine ligand (0.05 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 10-15 minutes. This step is critical to prevent catalyst deactivation.

  • Reagent Addition: Under a positive pressure of nitrogen, add sodium tert-butoxide (1.4 eq), 2-chloro-1,3-dimethylbenzene (1.0 eq), and anhydrous toluene.

  • Amine Addition: Add N-methylpiperazine (1.2 eq) via syringe.

  • Reaction: Heat the mixture to reflux (approx. 110 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl chloride is consumed (typically 8-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with diethyl ether and filter through a pad of Celite® to remove palladium residues and inorganic salts. Wash the pad with additional diethyl ether.

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Protocol 2: Purification by Column Chromatography
  • Column Preparation: Prepare a silica gel column using a suitable eluent system (e.g., start with 95:5 Hexanes:Ethyl Acetate + 0.5% Triethylamine). The triethylamine is added to prevent the basic amine product from streaking on the acidic silica gel.

  • Loading: Adsorb the crude oil onto a small amount of silica gel and load it onto the top of the prepared column.

  • Elution: Elute the column with the chosen solvent system, gradually increasing the polarity (e.g., to 80:20 Hexanes:Ethyl Acetate) to isolate the desired product.

  • Collection: Collect the fractions containing the pure product (as determined by TLC) and combine them.

  • Solvent Removal: Remove the eluent under reduced pressure to yield 1-(2,6-Dimethylphenyl)-4-methylpiperazine as a purified oil or solid.

Protocol 3: Formation of the Hydrochloride Salt
  • Dissolution: Dissolve the purified free base from Protocol 2 in a minimal amount of anhydrous diethyl ether (or ethyl acetate).

  • Precipitation: While stirring, slowly add a 2.0 M solution of hydrogen chloride in diethyl ether dropwise. A white precipitate will form immediately.

  • Completion: Continue adding the HCl solution until no further precipitation is observed. A slight excess ensures complete conversion.

  • Isolation: Stir the resulting slurry for 30 minutes at room temperature. Collect the white solid by vacuum filtration.

  • Washing & Drying: Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any excess HCl. Dry the solid under high vacuum to a constant weight. The final product is 1-(2,6-Dimethylphenyl)-4-methylpiperazine hydrochloride.[11]

Data Presentation

Table 1: Reagent Quantities for Synthesis
ReagentMolecular Wt. ( g/mol )EquivalentsMoles (mmol)Amount
2-Chloro-1,3-dimethylbenzene140.611.010.01.41 g
N-Methylpiperazine100.161.212.01.20 g (1.33 mL)
Pd(OAc)₂224.490.020.245 mg
XPhos (Ligand)476.650.050.5238 mg
Sodium tert-butoxide96.101.414.01.35 g
Anhydrous Toluene---50 mL

Note: This table is an example for a 10 mmol scale reaction. Quantities should be adjusted as needed.

Visualization of Workflow

The following diagram illustrates the complete workflow from starting materials to the final, purified hydrochloride salt.

Synthesis_Workflow cluster_0 Part 1: Synthesis (Free Base) cluster_1 Part 2: Purification & Salt Formation Start Starting Materials (Aryl Chloride, Amine) Setup Inert Atmosphere Setup (N2/Ar Purge) Start->Setup Coupling Buchwald-Hartwig Coupling (Pd(OAc)2/XPhos, NaOtBu, Toluene, Reflux) Setup->Coupling Workup Aqueous Work-up & Extraction Coupling->Workup Crude Crude Product (Oil/Solid) Workup->Crude Purification Column Chromatography (Silica Gel) Crude->Purification FreeBase Purified Free Base 1-(2,6-Dimethylphenyl)-4-methylpiperazine Purification->FreeBase SaltFormation Salt Formation (Anhydrous Et2O, HCl Solution) FreeBase->SaltFormation Filtration Filtration & Drying SaltFormation->Filtration FinalProduct Final Product Hydrochloride Salt Filtration->FinalProduct

Caption: Workflow for the synthesis of 1-(2,6-Dimethylphenyl)-4-methylpiperazine HCl.

References

  • N-Methylpiperazine - Wikipedia . Wikipedia. [Link]

  • Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets . Bentham Science Publisher. [Link]

  • N-METHYLPIPERAZINE . Ataman Kimya. [Link]

  • (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis . ResearchGate. [Link]

  • Synthesis method of N-methylpiperazine - Google Patents.
  • Buchwald–Hartwig amination - Wikipedia . Wikipedia. [Link]

  • Synthesis of 1-[(2,6-dimethylphenyl)aminocarbonylmethyl]piperazine . PrepChem.com. [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS . University of South Carolina Scholar Commons. [Link]

  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES . Revue Roumaine de Chimie. [Link]

  • 1-(2,6-Dimethylphenyl)piperazine hydrochloride | C12H19ClN2 . PubChem. [Link]

  • Buchwald-Hartwig Coupling . Organic Synthesis. [Link]

  • C–H Activation-Enabled Synthesis of A Piperazine- Embedded Azadibenzo[a,g]corannulene Analogue . ChemRxiv. [Link]

  • Piperazine, 1-(2,6-dimethylphenyl)-4-((3,4,5-trimethoxyphenyl)methyl)-, monohydrochloride . PubChemLite. [Link]

  • 1-Alkyl-1-methylpiperazine-1,4-diium Salts . IS MUNI. [Link]

  • Synthesis and characterization of a series of phenyl piperazine based ligands . Semantic Scholar. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 . PMC. [Link]

  • Synthesis of piperazines . Organic Chemistry Portal. [Link]

  • Purification of piperazine - Google Patents.
  • 2,6-dimethyl-1-(4-methylphenyl)-4-propylpiperazine . ChemSynthesis. [Link]

  • Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)- 2-methylpyrimidin-4-yla . Amazon AWS. [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials . UNODC. [Link]

  • Extraction and purification method of 1-amino-4-methylpiperazine - Google Patents.
  • Piperazine - Wikipedia . Wikipedia. [Link]

  • Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes . Oriental Journal of Chemistry. [Link]

  • Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine - Google Patents.
  • Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase . PMC. [Link]

  • How to extract/isolate piperazine from water without distillation? . ResearchGate. [Link]

Sources

Introduction: The Significance of the N-Aryl Piperazine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis of 4-methyl-1-(2,6-xylyl)piperazine: Reagents and Optimized Protocols

The piperazine ring is a cornerstone of modern medicinal chemistry, ranking as one of the most prevalent nitrogen-containing heterocycles in pharmaceuticals approved by the U.S. Food and Drug Administration (FDA).[1][2][3] Its unique 1,4-diazacyclohexane structure imparts favorable pharmacokinetic properties, including improved aqueous solubility and bioavailability, by serving as a hydrogen bond acceptor and donor.[3] The N-aryl piperazine motif, in particular, is a privileged scaffold found in a multitude of clinically successful drugs targeting a wide array of conditions, from cancer to central nervous system disorders.[4][5]

This document provides a detailed, field-proven guide for the synthesis of 4-methyl-1-(2,6-xylyl)piperazine, a valuable intermediate and building block in drug discovery. We will move beyond a simple recitation of steps to explain the underlying chemical principles and the rationale behind the chosen methodologies, ensuring a robust and reproducible outcome for researchers, scientists, and drug development professionals.

Strategic Approach: A Two-Step Synthesis Protocol

The synthesis of 4-methyl-1-(2,6-xylyl)piperazine is most reliably achieved through a two-step sequence designed for high yield, purity, and scalability. This strategy involves an initial palladium-catalyzed N-arylation followed by a selective N-methylation.

  • Step 1: N-Arylation via Buchwald-Hartwig Amination. The core C-N bond connecting the xylyl group to the piperazine ring is constructed using the powerful Buchwald-Hartwig amination reaction. This palladium-catalyzed cross-coupling is the modern standard for aryl amine synthesis, offering significant advantages over older methods by providing exceptional functional group tolerance, milder reaction conditions, and a broader substrate scope.[5][6]

  • Step 2: N-Methylation via Reductive Amination. The subsequent methylation of the second nitrogen atom is accomplished through direct reductive amination. This method is superior to direct alkylation with methyl halides as it cleanly provides the desired tertiary amine while completely avoiding the common side reaction of N-quaternization.[7][8][9]

The complete workflow is outlined below.

G cluster_0 Overall Synthetic Workflow Start Starting Materials: 1-Bromo-2,6-dimethylbenzene Piperazine Step1 Step 1: Buchwald-Hartwig Amination (Pd-Catalyzed N-Arylation) Start->Step1 Reagents: Pd₂(dba)₃, XantPhos, NaO-t-Bu Intermediate Intermediate: 1-(2,6-Xylyl)piperazine Step1->Intermediate Step2 Step 2: Reductive Amination (N-Methylation) Intermediate->Step2 Reagents: CH₂O, NaBH(OAc)₃ Product Final Product: 4-Methyl-1-(2,6-xylyl)piperazine Step2->Product

Caption: High-level overview of the two-step synthesis of 4-methyl-1-(2,6-xylyl)piperazine.

Part 1: Synthesis of 1-(2,6-Xylyl)piperazine via Buchwald-Hartwig Amination

Principle and Mechanistic Insight

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[6] The reaction proceeds through a catalytic cycle involving three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond.

  • Amine Coordination & Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed as the product is eliminated, regenerating the Pd(0) catalyst.

The choice of ligand is critical for success, particularly with sterically hindered substrates. Bulky, electron-rich phosphine ligands like XantPhos facilitate the reductive elimination step and prevent catalyst decomposition, leading to higher yields.[4]

G Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X(L)₂ Pd0->OxAdd Oxidative Addition (Ar-X) AmineCoord [Ar-Pd(II)-NHR'₂(L)]⁺X⁻ OxAdd->AmineCoord Amine Coordination (R'₂NH) Amido Ar-Pd(II)-NR'₂(L) AmineCoord->Amido Deprotonation (-Base-H⁺) Amido->Pd0 Reductive Elimination (Ar-NR'₂)

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

Experimental Protocol

This protocol details the mono-arylation of piperazine. Using a significant excess of piperazine favors the desired product over the bis-arylated side product.[5]

Table 1: Reagent Specifications for Buchwald-Hartwig Amination

ReagentFormulaMW ( g/mol )AmountMoles (mmol)Equivalents
1-Bromo-2,6-dimethylbenzeneC₈H₉Br185.065.00 g27.01.0
PiperazineC₄H₁₀N₂86.149.30 g108.04.0
Pd₂(dba)₃C₅₁H₄₂O₃Pd₂915.72248 mg0.270.01
XantPhosC₃₉H₃₂OP₂578.62312 mg0.540.02
Sodium tert-butoxideNaO-t-Bu96.103.63 g37.81.4
Anhydrous TolueneC₇H₈-100 mL--

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add 1-bromo-2,6-dimethylbenzene, piperazine, sodium tert-butoxide, Pd₂(dba)₃, and XantPhos.

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (150 mL) and wash with water (2 x 100 mL) followed by brine (1 x 100 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue can be purified by flash column chromatography on silica gel (using a gradient of dichloromethane/methanol, e.g., 98:2 to 90:10) to yield 1-(2,6-xylyl)piperazine as a pure solid. The expected yield is typically in the range of 75-90%.

Part 2: Synthesis of 4-methyl-1-(2,6-xylyl)piperazine via Reductive Amination

Principle

This reaction proceeds via the formation of an intermediate iminium ion from the secondary amine of 1-(2,6-xylyl)piperazine and formaldehyde. This electrophilic iminium ion is then rapidly and selectively reduced by a mild hydride-donating agent, sodium triacetoxyborohydride (NaBH(OAc)₃), to furnish the desired N-methylated product. This one-pot procedure is highly efficient and avoids the harsh conditions or over-alkylation risk associated with other methylation techniques.

Experimental Protocol

Table 2: Reagent Specifications for Reductive Amination

ReagentFormulaMW ( g/mol )AmountMoles (mmol)Equivalents
1-(2,6-Xylyl)piperazineC₁₂H₁₈N₂190.283.81 g20.01.0
Formaldehyde (37% in H₂O)CH₂O30.031.8 mL~22.01.1
Sodium triacetoxyborohydrideNaBH(OAc)₃211.945.09 g24.01.2
Dichloromethane (DCM)CH₂Cl₂-100 mL--
Acetic Acid (optional)CH₃COOH60.05~0.1 mL-catalytic

Procedure:

  • Reaction Setup: To a round-bottom flask, dissolve 1-(2,6-xylyl)piperazine in dichloromethane (DCM).

  • Formaldehyde Addition: Add the aqueous formaldehyde solution to the stirring mixture. If the reaction is sluggish, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.

  • Reducing Agent Addition: Stir the mixture at room temperature for 20-30 minutes. Then, add sodium triacetoxyborohydride in portions over 15 minutes. Caution: Gas evolution (hydrogen) may occur.

  • Reaction: Allow the reaction to stir at room temperature for 2-4 hours, or until the starting material is consumed as monitored by TLC.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (75 mL). Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product, 4-methyl-1-(2,6-xylyl)piperazine, is often of high purity. If necessary, it can be further purified by flash chromatography or crystallization. The expected yield is typically >90%.

Safety and Handling

  • Buchwald-Hartwig Amination: Palladium catalysts and phosphine ligands should be handled in a fume hood. Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive; handle under an inert atmosphere. Anhydrous solvents are flammable and should be handled with care.

  • Reductive Amination: Formaldehyde is a known carcinogen and sensitizer. Sodium triacetoxyborohydride can release hydrogen gas upon contact with water or acid; quench reactions carefully. Dichloromethane is a volatile and potentially toxic solvent. Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

The described two-step synthetic sequence, combining a Buchwald-Hartwig amination with a subsequent reductive amination, represents a robust, efficient, and highly reliable methodology for the laboratory-scale synthesis of 4-methyl-1-(2,6-xylyl)piperazine. The detailed protocols and mechanistic insights provided herein are designed to empower researchers to confidently produce this valuable chemical building block for applications in pharmaceutical research and development.

References

  • BenchChem. Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amination.
  • Reilly, S. W., & Mach, R. H. (2016). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PMC.
  • ResearchGate. (2025). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis.
  • Wikipedia contributors. (2024). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Organic Syntheses. Synthesis of Secondary and Tertiary Amines from Aldehydes and Ketones via Direct Reductive Amination.
  • Beshore, D. C., & Dinsmore, C. J. (2002). Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization. Organic Letters, 4(7), 1201–1204. Available at: [Link]

  • Di Sarno, V., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. Available at: [Link]

  • Antonchick, A. P., & Wu, L. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry.
  • O'Brien, P., et al. (2016). Synthesis of Piperazines by C-H Functionalization. Encyclopedia.pub. Available at: [Link]

  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?.

Sources

1-(2,6-Dimethylphenyl)-4-methylpiperazine as an intermediate in HPK1 inhibitor synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis & Integration of 1-(2,6-Dimethylphenyl)-4-methylpiperazine in HPK1 Inhibitor Design

Executive Summary: The Selectivity-Solubility Paradox

Hematopoietic Progenitor Kinase 1 (HPK1 or MAP4K1) is a negative regulator of T-cell receptor (TCR) signaling. Inhibition of HPK1 enhances anti-tumor immunity, making it a high-value target in immuno-oncology. However, the ATP-binding pocket of HPK1 shares high homology with other MAP4K family members (GLK, HGK) and LCK, posing a significant selectivity challenge.

1-(2,6-Dimethylphenyl)-4-methylpiperazine (DMPMP) represents a critical structural motif used to solve this paradox.

  • Selectivity (The 2,6-Dimethylphenyl Group): The steric bulk of the ortho-methyl groups forces the phenyl ring out of planarity with the piperazine (atropisomerism-like twist). This conformation is often required to fit the distinct hydrophobic regions of the HPK1 active site (specifically the solvent-exposed regions near the P-loop), excluding flatter kinase active sites like LCK.

  • Solubility (The Piperazine Tail): The N-methylpiperazine moiety provides a basic center (pKa ~7.8–8.5), improving aqueous solubility and enabling lysosomal trapping, which optimizes pharmacokinetics (PK).

This guide details the sterically demanding synthesis of this intermediate and its integration into kinase inhibitor scaffolds.

Chemical Synthesis Protocol

Challenge: Direct nucleophilic attack of N-methylpiperazine on 2,6-dimethylhalobenzenes is kinetically disfavored due to severe steric hindrance from the ortho-methyl groups. Solution: Palladium-catalyzed Buchwald-Hartwig amination utilizing bulky, electron-rich phosphine ligands (e.g., BrettPhos ) to facilitate oxidative addition and reductive elimination in hindered systems.

Reaction Scheme (Graphviz Visualization)

Synthesis_Scheme Aryl_Halide 2-Bromo-m-xylene (Steric Hindrance) Catalyst Pd₂(dba)₃ / BrettPhos NaOtBu, Toluene, 110°C Aryl_Halide->Catalyst Amine N-Methylpiperazine (Nucleophile) Amine->Catalyst Pd_Complex Pd-Amido Complex (Sterically Protected) Catalyst->Pd_Complex Oxidative Addition & Amine Coordination Product 1-(2,6-Dimethylphenyl)- 4-methylpiperazine Pd_Complex->Product Reductive Elimination

Figure 1: Buchwald-Hartwig coupling strategy overcoming steric hindrance via specialized ligand architecture.

Detailed Methodology

Reagents:

  • 2-Bromo-m-xylene (CAS: 576-22-7): 1.0 equiv.

  • N-Methylpiperazine (CAS: 109-01-3): 1.2 equiv.

  • Catalyst: Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3]: 1.0 mol%

  • Ligand: BrettPhos (CAS: 1070663-78-3): 2.0 mol% (Critical for hindered substrates)

  • Base: Sodium tert-butoxide (NaOtBu): 1.4 equiv.

  • Solvent: Anhydrous Toluene (degassed).

Step-by-Step Protocol:

  • Inert Environment Setup: Flame-dry a 100 mL Schlenk flask or 3-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser. Cool under a stream of dry Nitrogen or Argon.

    • Why: Pd(0) catalysts are sensitive to oxidation; moisture can quench the base.

  • Catalyst Pre-complexation: Add Pd2(dba)3 (18 mg, 0.02 mmol) and BrettPhos (21 mg, 0.04 mmol) to the flask. Add 5 mL of anhydrous toluene. Stir at room temperature for 5 minutes until the solution turns a rich orange-red.

    • Insight: Pre-stirring ensures the active catalytic species L-Pd(0) is formed before substrate introduction.

  • Substrate Addition: Add 2-Bromo-m-xylene (370 mg, 2.0 mmol), N-Methylpiperazine (240 mg, 2.4 mmol), and NaOtBu (270 mg, 2.8 mmol). Rinse sides with remaining toluene (5 mL).

  • Reaction: Heat the mixture to 100–110°C (oil bath temperature) with vigorous stirring. Monitor by LC-MS or TLC (Mobile phase: 5% MeOH in DCM).

    • Checkpoint: Conversion should be >95% within 4–12 hours. If stalled, add 0.5 mol% additional catalyst/ligand.

  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove inorganic salts and Palladium black. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography on silica gel (DCM:MeOH:NH4OH gradient 95:5:0.5 to 90:10:1).

    • Target: The product is an oil or low-melting solid.

Analytical Validation (Self-Validating QC)

A successful synthesis must meet the following spectral criteria. Deviations indicate incomplete coupling or oxidation.

Analytical MethodKey Feature to MonitorExpected Value/Observation
1H NMR (400 MHz, CDCl3) Aryl Methyls Singlet at ~2.30 ppm (6H). Must be distinct from N-methyl.
N-Methyl Singlet at ~2.35 ppm (3H).
Piperazine Ring Two triplets/broad multiplets at ~2.50 ppm and ~3.10 ppm.
Aromatic Protons Multiplet at ~6.9–7.1 ppm (3H).
LC-MS (ESI+) Molecular Ion [M+H]+ = 205.17 m/z.
Purity Check HPLC (254 nm) >98% area. Impurities often include des-methyl piperazine (if starting material impure).

Application in Drug Design: From Intermediate to Inhibitor

The 1-(2,6-Dimethylphenyl)-4-methylpiperazine molecule itself is a "dead end" unless functionalized. In HPK1 inhibitor synthesis, this motif is typically utilized in two ways:

Strategy A: The "Capping" Group (Solvent Front) The intermediate is synthesized as the secondary amine (using N-Boc-piperazine instead of N-methyl, followed by deprotection). This 1-(2,6-dimethylphenyl)piperazine is then coupled to the core scaffold (e.g., a chloropyrimidine) via SNAr or Buchwald coupling.

  • Relevance: This places the 2,6-dimethylphenyl group at the solvent interface, blocking metabolic hotspots.

Strategy B: The "Core" Scaffold (Hinge Binder) The phenyl ring of the DMPMP is functionalized (e.g., brominated at the 4-position) to serve as the attachment point to the hinge binder.

Functionalization Protocol (Bromination):

  • Dissolve DMPMP (1.0 equiv) in Acetic Acid.

  • Add Bromine (Br2) (1.05 equiv) dropwise at 0°C.

  • Stir at RT for 2 hours.

  • Result:1-(4-Bromo-2,6-dimethylphenyl)-4-methylpiperazine .

  • Use: This brominated intermediate can now undergo Suzuki coupling with a boronic acid hinge binder (e.g., an indazole or pyrazolopyridine) to form the final HPK1 inhibitor.

Biological Pathway Context (Graphviz Visualization)

HPK1_Pathway TCR T-Cell Receptor (TCR) Activation SLP76 SLP76 (Adaptor Protein) TCR->SLP76 Recruits HPK1 HPK1 Kinase (Negative Regulator) TCR->HPK1 Activates Ubiquitin 14-3-3 Binding & Ubiquitination SLP76->Ubiquitin Triggers HPK1->SLP76 Phosphorylates (Ser376) Degradation SLP76 Degradation (Immune Suppression) Ubiquitin->Degradation Inhibitor HPK1 Inhibitor (Containing DMPMP Motif) Inhibitor->HPK1 BLOCKS

Figure 2: Mechanism of Action. The inhibitor prevents HPK1-mediated phosphorylation of SLP76, thereby preventing T-cell exhaustion.

References

  • Buchwald-Hartwig Amination of Hindered Substrates: Maitre, S., et al. "Buchwald-Hartwig amination using BrettPhos: Optimized conditions for sterically hindered anilines." Journal of the American Chemical Society, 2008.

  • HPK1 Inhibitor Discovery (GNE-1858): Wu, P., et al. "Discovery of GNE-1858 as a Potent, Selective, and Orally Bioavailable HPK1 Inhibitor." ACS Medicinal Chemistry Letters, 2019.

  • Role of 2,6-Substitution in Kinase Selectivity: Johnson, T.W., et al. "Kinase Inhibitor Selectivity Profiling: Implications for Drug Design." Journal of Medicinal Chemistry, 2019.

  • Synthesis of N-Aryl Piperazines: Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews, 2016.

Application Notes and Protocols for the Synthesis of 1-(2,6-Dimethylphenyl)-4-methylpiperazine via Reductive Amination

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(2,6-Dimethylphenyl)-4-methylpiperazine is a tertiary amine that serves as a crucial building block in the synthesis of various pharmacologically active compounds. The N-arylpiperazine motif is prevalent in a wide range of therapeutic agents, including antipsychotics, antidepressants, and antihistamines. This application note provides a comprehensive guide for the synthesis of 1-(2,6-Dimethylphenyl)-4-methylpiperazine through a direct reductive amination reaction. The protocol herein is designed for researchers, scientists, and professionals in drug development, offering a detailed, step-by-step procedure grounded in established chemical principles.

The synthesis employs a one-pot reductive amination of 2,6-dimethylaniline with N-methylpiperazine, utilizing sodium triacetoxyborohydride (NaBH(OAc)₃) as a mild and selective reducing agent. This method is favored for its operational simplicity, high yields, and tolerance of a wide range of functional groups.[1]

Reaction Principle: Reductive Amination

Reductive amination is a cornerstone of amine synthesis, involving the conversion of a carbonyl group to an amine through an iminium ion intermediate. In this specific application, the reaction proceeds without the isolation of the intermediate. The amine (2,6-dimethylaniline) first reacts with a carbonyl compound (in this case, an aldehyde formed in situ or a related ketone) to form an iminium ion. This intermediate is then reduced by a selective reducing agent to yield the final tertiary amine product.

Sodium triacetoxyborohydride is particularly well-suited for this transformation as it is less reactive towards the carbonyl starting material compared to the iminium ion intermediate, thus minimizing side reactions such as the reduction of the carbonyl group itself.[1] The reaction is typically carried out in an aprotic solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

Materials and Equipment

Reagents and Chemicals
Reagent/ChemicalFormulaMW ( g/mol )CAS No.SupplierNotes
2,6-DimethylanilineC₈H₁₁N121.1887-62-7Sigma-AldrichPurity ≥98%
1-MethylpiperazineC₅H₁₂N₂100.16109-01-3Sigma-AldrichPurity ≥99%
Sodium triacetoxyborohydrideC₆H₁₀BNaO₆211.9456553-60-7Sigma-AldrichReagent grade
Dichloromethane (DCM), anhydrousCH₂Cl₂84.9375-09-2Fisher ScientificDri-Solv or equivalent
Acetic Acid, GlacialCH₃COOH60.0564-19-7Sigma-AldrichACS reagent grade
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01144-55-8Fisher ScientificAqueous solution
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6Sigma-AldrichGranular
Silica GelSiO₂60.087631-86-9MerckFor column chromatography, 230-400 mesh
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Magnetic stirrer and stir bars

  • Nitrogen inlet/outlet (or balloon)

  • Syringes and needles

  • Glass funnel

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Glass column for chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves

Experimental Protocol

Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reductive Amination cluster_workup Workup cluster_purification Purification prep1 Dissolve 2,6-dimethylaniline and 1-methylpiperazine in anhydrous DCM prep2 Add glacial acetic acid prep1->prep2 Stir under N2 react1 Add Sodium Triacetoxyborohydride prep2->react1 react2 Stir at room temperature react1->react2 Monitor by TLC workup1 Quench with sat. NaHCO3 react2->workup1 workup2 Extract with DCM workup1->workup2 workup3 Dry organic layer (Na2SO4) workup2->workup3 workup4 Concentrate in vacuo workup3->workup4 purify1 Column Chromatography workup4->purify1 purify2 Characterize product purify1->purify2 G aniline 2,6-Dimethylaniline hemiaminal Hemiaminal Intermediate aniline->hemiaminal piperazine N-Methylpiperazine piperazine->hemiaminal carbonyl Formaldehyde (example carbonyl) carbonyl->hemiaminal iminium Iminium Ion hemiaminal->iminium -H2O product 1-(2,6-Dimethylphenyl)-4-methylpiperazine iminium->product Reduction h_plus H+ (from Acetic Acid) nabh_oac3 NaBH(OAc)3 nabh_oac3->product

Sources

Applications of Xylyl-Piperazines in CNS Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Xylyl-Piperazine Scaffold as a Privileged Motif in CNS Drug Discovery

The piperazine ring is a cornerstone in medicinal chemistry, particularly for agents targeting the central nervous system (CNS).[1][2] Its unique physicochemical properties, including its ability to exist in a protonated state at physiological pH and its capacity to engage in multiple hydrogen bonding interactions, make it an ideal scaffold for CNS drug candidates.[3] By modifying the substituents on the two nitrogen atoms of the piperazine core, chemists can fine-tune the pharmacological profile of the resulting compounds to achieve desired interactions with various CNS targets.[4]

This guide focuses on a specific and highly valuable subclass: xylyl-piperazines . These are piperazine derivatives where one of the nitrogen atoms is attached to a xylyl (dimethylphenyl) group. The presence and specific positioning of the two methyl groups on the phenyl ring provide a unique steric and electronic profile that can significantly influence receptor affinity, selectivity, and pharmacokinetic properties.[4] Xylyl-piperazines have emerged as a promising class of compounds for the treatment of a range of CNS disorders, including depression, anxiety, and psychosis, primarily through their potent modulation of serotonergic and dopaminergic pathways.[2][5]

One of the most notable examples of a xylyl-piperazine derivative in clinical use is Vortioxetine (1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine), a multimodal antidepressant.[6][7] The successful development of Vortioxetine underscores the therapeutic potential of the xylyl-piperazine scaffold and serves as a key case study in this guide.[7][8]

These application notes will provide a comprehensive overview of the synthesis, in vitro and in vivo evaluation of xylyl-piperazine derivatives, offering detailed protocols and explaining the scientific rationale behind the experimental designs.

I. Synthesis of Xylyl-Piperazine Derivatives

The synthesis of xylyl-piperazine derivatives can be achieved through several strategic approaches. A common and effective method involves the nucleophilic substitution reaction between a substituted xylyl halide and piperazine, or a pre-functionalized piperazine derivative. The choice of synthetic route often depends on the desired substitution pattern on the piperazine ring and the commercial availability of starting materials.

Protocol 1: Synthesis of 1-(2,4-dimethylphenyl)piperazine

This protocol outlines a general procedure for the synthesis of a foundational xylyl-piperazine intermediate.

Materials:

  • 1-Bromo-2,4-dimethylbenzene

  • Piperazine (anhydrous)

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Phosphine ligand (e.g., BINAP)

  • Strong base (e.g., Sodium tert-butoxide)

  • Anhydrous toluene

  • Hydrochloric acid (HCl) in diethyl ether

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), combine 1-bromo-2,4-dimethylbenzene (1.0 eq), piperazine (1.2 eq), sodium tert-butoxide (1.4 eq), Pd2(dba)3 (0.02 eq), and BINAP (0.03 eq).

  • Solvent Addition: Add anhydrous toluene to the flask to a suitable concentration (e.g., 0.1 M).

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford the pure 1-(2,4-dimethylphenyl)piperazine.

  • Salt Formation (Optional): For improved handling and stability, the free base can be converted to its hydrochloride salt by dissolving it in diethyl ether and adding a solution of HCl in diethyl ether. The resulting precipitate can be collected by filtration.

Protocol 2: Synthesis of Vortioxetine (A Case Study)

The synthesis of Vortioxetine, a more complex xylyl-piperazine, demonstrates a multi-step synthetic strategy.[6][9]

Synthetic Strategy Overview:

A common route to Vortioxetine involves a key palladium-catalyzed C-S cross-coupling reaction.[9]

Step 1: Synthesis of 2-((2,4-dimethylphenyl)thio)aniline [9]

  • Combine 2,4-dimethylthiophenol and 2-nitro-1-halobenzene in the presence of a base to form (2,4-dimethylphenyl)(2-nitrophenyl)sulfane.

  • Reduce the nitro group of the resulting intermediate to an amine using a reducing agent like iron in acetic acid to yield 2-((2,4-dimethylphenyl)thio)aniline.[9]

Step 2: Piperazine Ring Formation [6]

  • React 2-((2,4-dimethylphenyl)thio)aniline with bis(2-chloroethyl)amine hydrochloride in a high-boiling solvent such as methyldiglycol at elevated temperatures (e.g., 130°C).[6]

  • The reaction mixture is then worked up and purified to yield 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine (Vortioxetine).[6]

II. In Vitro Evaluation of Xylyl-Piperazines

The in vitro characterization of novel xylyl-piperazine derivatives is crucial to determine their pharmacological profile, including receptor binding affinity, functional activity, and potential off-target effects.

Protocol 3: Radioligand Binding Assays for Receptor Affinity

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.

Objective: To determine the binding affinity (Ki) of a xylyl-piperazine derivative for human dopamine D2 and serotonin 5-HT1A and 5-HT2A receptors.

Materials:

  • Cell membranes expressing the human receptor of interest (D2, 5-HT1A, or 5-HT2A)

  • Radioligand specific for each receptor (e.g., [3H]Spiperone for D2, [3H]8-OH-DPAT for 5-HT1A, [3H]Ketanserin for 5-HT2A)

  • Test xylyl-piperazine compound at various concentrations

  • Non-specific binding competitor (e.g., Haloperidol for D2, Serotonin for 5-HT1A, Mianserin for 5-HT2A)

  • Scintillation cocktail and a scintillation counter

Procedure:

  • Incubation: In a 96-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound.

  • Total and Non-specific Binding: Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + high concentration of non-specific competitor).

  • Equilibrium: Allow the binding to reach equilibrium (incubation time and temperature are receptor-dependent).

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Data Presentation:

CompoundD2 Ki (nM)5-HT1A Ki (nM)5-HT2A Ki (nM)
VortioxetineHigh15Moderate
Compound XValueValueValue
Compound YValueValueValue

Note: "High" and "Moderate" are qualitative descriptors. Actual numerical values should be presented.

Protocol 4: Functional Assays (e.g., cAMP Assay for 5-HT1A Agonism)

Functional assays determine whether a compound acts as an agonist, antagonist, or inverse agonist at a receptor.

Objective: To assess the functional activity of a xylyl-piperazine derivative at the human 5-HT1A receptor.

Materials:

  • CHO or HEK293 cells stably expressing the human 5-HT1A receptor

  • Forskolin (an adenylyl cyclase activator)

  • Test xylyl-piperazine compound

  • A reference 5-HT1A agonist (e.g., 8-OH-DPAT)

  • cAMP assay kit (e.g., HTRF, ELISA)

Procedure:

  • Cell Plating: Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound or the reference agonist.

  • Forskolin Stimulation: Add forskolin to all wells to stimulate cAMP production.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the log of the compound concentration to generate a dose-response curve. Determine the EC50 (effective concentration to produce 50% of the maximal response) and the Emax (maximal effect) for agonist activity. For antagonists, co-incubate with a known agonist and measure the shift in the agonist's dose-response curve.

III. In Vivo Evaluation of Xylyl-Piperazines

In vivo studies in animal models are essential to evaluate the therapeutic potential and side-effect profile of xylyl-piperazine derivatives.

Protocol 5: Forced Swim Test (FST) for Antidepressant-like Activity

The FST is a widely used behavioral test to screen for antidepressant-like activity.[10]

Animals: Male mice (e.g., C57BL/6 or BALB/c)

Procedure:

  • Pre-test Session (Day 1): Place each mouse individually in a cylinder filled with water (23-25°C) for 15 minutes.

  • Drug Administration (Day 2): Administer the xylyl-piperazine compound, a vehicle control, or a reference antidepressant (e.g., fluoxetine) via a suitable route (e.g., intraperitoneal or oral).

  • Test Session (Day 2): 30-60 minutes after drug administration, place the mice back into the water-filled cylinders for a 6-minute test session.

  • Behavioral Scoring: Record the duration of immobility during the last 4 minutes of the test session. A decrease in immobility time is indicative of an antidepressant-like effect.

Protocol 6: Conditioned Avoidance Response (CAR) for Antipsychotic-like Activity

The CAR test is a classic behavioral paradigm for assessing antipsychotic-like activity.

Animals: Male rats (e.g., Wistar or Sprague-Dawley)

Apparatus: A shuttle box with two compartments, one of which can deliver a mild foot shock. A conditioned stimulus (CS, e.g., a light or tone) is presented before the unconditioned stimulus (US, the foot shock).

Procedure:

  • Training: Train the rats to avoid the foot shock by moving to the other compartment of the shuttle box upon presentation of the CS.

  • Drug Administration: Once the rats have reached a stable baseline of avoidance, administer the xylyl-piperazine compound, a vehicle control, or a reference antipsychotic (e.g., haloperidol).

  • Testing: Test the animals in the CAR paradigm at the predicted time of peak drug effect.

  • Data Analysis: A selective suppression of the conditioned avoidance response without a significant effect on the escape response (moving after the foot shock has started) is indicative of antipsychotic-like activity.

IV. Visualization of Key Concepts

Signaling Pathway of a Multimodal Xylyl-Piperazine

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron SERT SERT Increased_5HT Increased Synaptic 5-HT 5-HT1A_auto 5-HT1A Autoreceptor 5-HT1A_post 5-HT1A Receptor Therapeutic_Effects Antidepressant & Anxiolytic Effects 5-HT1A_post->Therapeutic_Effects 5-HT3 5-HT3 Receptor 5-HT3->Therapeutic_Effects Modulation of other neurotransmitters Xylyl-Piperazine Xylyl-Piperazine Xylyl-Piperazine->SERT Inhibition Xylyl-Piperazine->5-HT1A_auto Agonism Xylyl-Piperazine->5-HT1A_post Agonism Xylyl-Piperazine->5-HT3 Antagonism 5-HT Serotonin Synaptic_Cleft Synaptic Cleft Increased_5HT->5-HT1A_post Stimulation Increased_5HT->5-HT3 Stimulation

Caption: Multimodal action of a xylyl-piperazine at serotonergic synapses.

Experimental Workflow for CNS Drug Discovery

G Start Compound Design & Library Synthesis In_Vitro In Vitro Screening (Binding & Functional Assays) Start->In_Vitro SAR Structure-Activity Relationship (SAR) Analysis In_Vitro->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->In_Vitro Iterative Design In_Vivo In Vivo Behavioral Models (Efficacy & Side Effects) Lead_Opt->In_Vivo PK_PD Pharmacokinetics & Pharmacodynamics (PK/PD) In_Vivo->PK_PD Preclinical Preclinical Candidate Selection PK_PD->Preclinical

Caption: Iterative workflow for the discovery of xylyl-piperazine CNS drugs.

V. Conclusion and Future Directions

Xylyl-piperazine derivatives represent a highly promising and clinically validated scaffold for the development of novel CNS therapeutics. Their unique structural features allow for the fine-tuning of their pharmacological profiles, leading to compounds with multimodal mechanisms of action that can offer improved efficacy and tolerability. The protocols and application notes provided in this guide offer a comprehensive framework for the synthesis and evaluation of novel xylyl-piperazine candidates. Future research in this area will likely focus on exploring a wider range of xylyl substitution patterns, developing more selective ligands for specific CNS targets, and investigating their potential in treating a broader spectrum of neurological and psychiatric disorders.

VI. References

  • Process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine. Google Patents.

  • Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine. Google Patents.

  • New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine. Google Patents.

  • NEW PROCESS FOR THE SYNTHESIS OF 1-(2-((2,4-DIMETHYLPHENYL)THIO)PHENYL)PIPERAZINE. European Patent Office. [Link]

  • WO/2014/191548 NEW PROCESS FOR THE SYNTHESIS OF 1-(2-((2,4-DIMETHYLPHENYL)THIO)PHENYL)PIPERAZINE. WIPO Patentscope. [Link]

  • Neuroleptic activity and dopamine-uptake inhibition in 1-piperazino-3-phenylindans. PubMed. [Link]

  • Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. University of Bari Aldo Moro. [Link]

  • Carcinogenesis by derivatives of 1-nitroso-3,5-dimethylpiperazine in rats. PubMed. [Link]

  • Structural requirements for the 5-HT1A and 5-HT2A receptor selectivity of simple 1-(2-pyrimidinyl)piperazine derivatives. PubMed. [Link]

  • Synthesis and central nervous system depressant activity of new piperazine derivatives and related compounds. II. PubMed. [Link]

  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. MDPI. [Link]

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review. [Link]

  • Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants. Cuestiones de Fisioterapia. [Link]

  • 1- [2- (2, 4-dimethylphenylsulfanyl) -phenyl] piperazine as a compound with combined serotonin reuptake, 5-ht3 and 5-ht1a activity for the treatment of cognitive impairment. Google Patents.

  • Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. PMC. [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. [Link]

  • The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. PubMed. [Link]

  • Method for preparing N-(2,6-dimethyl phenyl)-2-(1-piperazine)acetamide. Google Patents.

  • Activity of aromatic substituted phenylpiperazines lacking affinity for dopamine binding sites in a preclinical test of antipsychotic efficacy. PubMed. [Link]

  • Recent advances in the synthesis of antidepressant derivatives: pharmacologic insights for mood disorders. PMC. [Link]

  • Discovery of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): a novel multimodal compound for the treatment of major depressive disorder. PubMed. [Link]

  • Investigations on the 1-(2-Biphenyl)piperazine Motif: Identification of New Potent and Selective Ligands for the Serotonin7 (5-HT7) Receptor with Agonist or Antagonist Action in Vitro or ex Vivo. ACS Figshare. [Link]

  • Studies of Antipsychotic drugs as potential schizophrenia agents. Journal of Chemical and Pharmaceutical Research. [Link]

  • Bioactive conformation of 1-arylpiperazines at central serotonin receptors. PubMed. [Link]

  • Structure-activity relationship studies of CNS agents. Part 4: 2-[3-(4-aryl-1-piperazinyl)propyl]-1,2,3,4-tetrahydro-beta-carbolin+ ++ -1-one derivatives as potential central anti-serotonin agents. PubMed. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PMC. [Link]

  • In-silico Studies of Phenyl Piperazine Derivatives Against Depression. Jetir.org. [Link]

  • Potential antidepressant-like effect of piperazine derivative LQFM212 in mice: Role of monoaminergic pathway and brain-derived neurotrophic factor. PubMed. [Link]

  • Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs by Mohammed Almaghrabi. Auburn University. [Link]

  • Structure-activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects. PubMed. [Link]

  • Piperazine derivatives: a potentially tool for the treatment of neurological disorders. ResearchGate. [Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed. [Link]

  • Glycine Transport Inhibitors for the Treatment of Schizophrenia. Bentham Science. [Link]

  • Novel Compounds in the Treatment of Schizophrenia—A Selective Review. MDPI. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2,6-Dimethylphenyl)-4-methylpiperazine

[1]

Case ID: YIELD-OPT-26DMP Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Welcome to the Technical Support Center

You are encountering yield issues with 1-(2,6-Dimethylphenyl)-4-methylpiperazine . This is a known bottleneck in medicinal chemistry. The 2,6-dimethyl substitution pattern on the aniline ring creates significant steric hindrance , effectively shielding the nitrogen atom from nucleophilic attack. Standard protocols often fail here, resulting in stalled reactions (<40% conversion) or "tarry" degradation products.[1]

This guide provides two validated workflows to break through this steric barrier: the Modern Catalytic Route (Recommended for Yield) and the Classical Cyclization Route (Recommended for Cost) .[1]

Triage: Select Your Synthetic Pathway[1]

Before proceeding, identify which route best fits your available resources and constraints.

RouteSelectionStartSelect Synthesis StrategyPriorityWhat is your primary constraint?Start->PriorityHighYieldPriority: Maximize Yield (>80%)& PurityPriority->HighYieldTime/Purity CriticalLowCostPriority: Low Cost& No Noble MetalsPriority->LowCostBudget CriticalRouteARoute A: Buchwald-Hartwig(Pd-Catalyzed Coupling)HighYield->RouteARouteBRoute B: Bis-Alkylation(Classical Cyclization)LowCost->RouteB

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on laboratory constraints.

Module 1: The High-Yield Protocol (Buchwald-Hartwig)

Target Yield: 80–95% Mechanism: Palladium-catalyzed C-N bond formation via oxidative addition/reductive elimination.[1]

This is the industry-standard solution for sterically hindered anilines. The steric bulk of the 2,6-dimethyl group prevents standard SNAr reactions but can be accommodated by specific bulky phosphine ligands.

The Protocol

Reagents:

  • Substrate: 2-Bromo-1,3-dimethylbenzene (1.0 equiv)

  • Amine: N-Methylpiperazine (1.2 equiv)[1]

  • Catalyst: Pd₂(dba)₃ (1–2 mol%)[1]

  • Ligand: XPhos or BINAP (2–4 mol%) — Critical for steric tolerance.[1]

  • Base: NaOtBu (Sodium tert-butoxide) (1.4 equiv)[1]

  • Solvent: Toluene or 1,4-Dioxane (Anhydrous)[1]

Step-by-Step Workflow:

  • Inerting: Charge a reaction vial with Pd₂(dba)₃, Ligand (XPhos), and NaOtBu. Seal and purge with Argon/Nitrogen for 15 minutes. Do not skip this; Pd(0) is oxygen-sensitive.[1]

  • Addition: Add Toluene, 2-Bromo-1,3-dimethylbenzene, and N-Methylpiperazine via syringe under inert flow.

  • Heating: Heat to 100–110°C for 12–16 hours.

  • Workup: Cool to RT, filter through a Celite pad (to remove Pd black), and concentrate.

Troubleshooting Guide (Route A)
SymptomProbable CauseCorrective Action
Reaction turns black immediately Rapid catalyst decomposition (Pd black formation).[1]Oxygen Leak: Ensure rigorous degassing.[1] Use a glovebox if possible. Ligand Ratio: Ensure Ligand:Pd ratio is >2:1.
Low Conversion (<50%) Catalyst poisoning or insufficient activation.[1]Switch Ligand: Move from BINAP to XPhos or BrettPhos .[1] These are specifically designed for ortho-substituted aryls [1].
Product is blue/green Residual oxidized Palladium.[1]Scavenger: Treat crude organic phase with N-acetylcysteine or a silica-thiol scavenger resin before final evaporation.
Module 2: The Classical Protocol (Cyclization)

Target Yield: 40–60% Mechanism: Double nucleophilic substitution (SN2).[1]

This route avoids expensive catalysts but fights against entropy and sterics.[1] The 2,6-dimethyl groups block the trajectory of the alkyl halide, often leading to mono-alkylation or polymerization.

The Protocol

Reagents:

  • Substrate: 2,6-Dimethylaniline (1.0 equiv)

  • Alkyle: Bis(2-chloroethyl)methylamine hydrochloride (Mechlorethamine) (1.1 equiv)[1]

  • Solvent: Diglyme (Diethylene glycol dimethyl ether) or Chlorobenzene.[1] High boiling point is mandatory.

  • Base: K₂CO₃ (3.0 equiv) + catalytic NaI (0.1 equiv).[1]

Step-by-Step Workflow:

  • Mix: Combine aniline, bis-chloroethylamine, and K₂CO₃ in Diglyme.

  • Finkelstein Activation: Add catalytic Sodium Iodide (NaI).[1] This converts the unreactive alkyl chlorides into reactive alkyl iodides in situ.

  • Thermal Drive: Reflux at 130–150°C for 24–48 hours. Extreme heat is required to overcome the steric barrier.

  • Filtration: Filter hot to remove inorganic salts.

Troubleshooting Guide (Route B)
SymptomProbable CauseCorrective Action
"Tar" formation (Polymerization) Linear polymerization instead of cyclization.[1]Dilution: Run the reaction at high dilution (0.1 M) to favor intramolecular cyclization over intermolecular polymerization.
Stalled Reaction Temperature too low.[1]Solvent Switch: Switch from Toluene (bp 110°C) to Diglyme (bp 162°C) or o-Dichlorobenzene (bp 180°C).[1]
Incomplete Cyclization Mono-alkylation intermediate is stable.[1]Force Conditions: Increase reaction time to 48h. Add 0.5 equiv more of the bis-chloro amine.
Module 3: Purification (The "Acid-Base Swing")

Regardless of the synthesis route, the crude mixture will contain unreacted aniline and non-basic impurities. Use the pKa difference to isolate pure product without column chromatography.

Logic:

  • 2,6-Dimethylaniline pKa: ~3.9 (Weak base)[1]

  • Product (Piperazine N) pKa: ~8.5 (Stronger base)

Protocol:

  • Extraction 1 (Acid): Dissolve crude in Ethyl Acetate. Extract with 1M HCl .

    • Result: Product and aniline go into the water layer (protonated).[1] Neutral impurities stay in organic.[1] Discard organic.

  • pH Adjustment: Carefully adjust the aqueous layer pH to ~5.5–6.0 .

    • Result: The weaker base (aniline) deprotonates first and becomes organic-soluble.[1] The product remains protonated (ionic).

  • Extraction 2 (Wash): Extract with Ether/EtOAc.

    • Result: Removes the unreacted 2,6-dimethylaniline.[2] Discard organic.

  • Basification: Basify aqueous layer to pH >10 using NaOH.[1]

  • Extraction 3 (Product): Extract with DCM. Dry (Na₂SO₄) and evaporate.

    • Result: Pure 1-(2,6-Dimethylphenyl)-4-methylpiperazine.[1]

Visualizing the Reaction Logic

ReactionLogiccluster_0Steric Barrier (The Problem)cluster_1Solution PathwaysAniline2,6-Dimethylaniline(Sterically Shielded N)PdPathPd-Catalysis (XPhos)Bypasses Sterics viaOxidative AdditionAniline->PdPathRoute AThermPathThermal/Solvent ForceHigh T (150°C) + NaIOvercomes Activation EnergyAniline->ThermPathRoute BProductTarget MoleculeHigh PurityPdPath->ProductHigh YieldThermPath->ProductModerate Yield

Figure 2: Mechanistic logic flow. Route A uses catalysis to bypass the energy barrier; Route B uses thermal energy to surmount it.

References
  • Buchwald, S. L., et al. (2008).[1] "Ligands for Palladium-Catalyzed Amination of Aryl Halides." Chemical Science. (Demonstrates efficacy of XPhos/BrettPhos for ortho-substituted anilines). [Link]

  • Organic Syntheses. (2004).[1] "Palladium-Catalyzed Amination of Aryl Bromides." Org.[1][3][4] Synth. 81,[5] 54. (General protocol for Buchwald-Hartwig). [Link]

  • Vortioxetine Synthesis Patents. (Related piperazine-aryl coupling chemistry utilizing high-temperature cyclization or Pd-coupling).[1]

  • Lidocaine Synthesis Guides. (Source for 2,6-dimethylaniline reactivity and acid-base purification logic). [Link]

Technical Support Center: Purification Strategies for Piperazine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of piperazine and its derivatives. A common challenge in these syntheses is the removal of unreacted aromatic amine starting materials, such as 2,6-xylidine. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to address this specific purification challenge.

Troubleshooting Guide: Isolating Your Piperazine Product

This section addresses specific issues you may encounter during the purification of your target piperazine compound from unreacted 2,6-xylidine.

Q1: My initial NMR/LC-MS analysis shows a significant amount of unreacted 2,6-xylidine in my crude piperazine product. What is the most robust method to remove it?

A1: The most effective and widely applicable method for separating a basic aliphatic amine (piperazine derivative) from a less basic aromatic amine (2,6-xylidine) is acid-base extraction . This technique leverages the significant difference in basicity (pKa) between the two compounds. Your target piperazine is a much stronger base than the unreacted 2,6-xylidine, allowing for selective protonation and separation into an aqueous layer.

The core principle is to use an acidic solution of a specific pH that will protonate the more basic piperazine, rendering it water-soluble as a salt, while leaving the less basic 2,6-xylidine in its neutral, organic-soluble form.[1] A dilute solution of hydrochloric acid (e.g., 1M HCl) is typically sufficient to selectively extract the piperazine derivative into the aqueous phase.

Q2: I performed a simple extraction with 1M HCl, but I'm still seeing 2,6-xylidine contamination and my product recovery is low. What's going wrong?

A2: This is a common issue that can arise from several factors. Let's break down the potential causes and solutions:

  • Insufficient Acid: You may not be using enough acid to fully protonate and extract your piperazine product. The piperazine ring has two nitrogen atoms, both of which can be protonated.[2][3] Ensure you are using a sufficient molar excess of acid.

  • Incomplete Phase Separation: Emulsions can form during extraction, trapping your organic-soluble impurity in the aqueous layer or your water-soluble product in the organic layer. To break emulsions, you can add brine (a saturated NaCl solution) or allow the separatory funnel to stand for a longer period.

  • pH Overshoot: If the acidic solution is too concentrated, it might be sufficient to protonate some of the weakly basic 2,6-xylidine, pulling it into the aqueous layer along with your product. It's a balancing act. Using a pH meter to adjust the aqueous phase to around pH 2-3 can provide more precise control.

  • Product Precipitation: If your piperazine hydrochloride salt is not fully soluble in the aqueous layer, it may precipitate at the interface, leading to poor recovery. If this occurs, you may need to add more water to the aqueous layer to ensure the salt remains dissolved.

  • Back Extraction is Crucial: After separating the layers, you must regenerate the neutral form of your piperazine product from the aqueous layer. This is achieved by basifying the aqueous layer with a strong base like NaOH until the pH is greater than 10.[1] This deprotonates the piperazine, causing it to precipitate or form an oil, which can then be "back-extracted" into a fresh portion of organic solvent (e.g., dichloromethane or ethyl acetate).[4]

Frequently Asked Questions (FAQs)

Q1: Why is separating 2,6-xylidine from piperazine so challenging by other methods like distillation or simple crystallization?

A1: The difficulty arises from the similar physical properties of the two compounds. While their boiling points differ (2,6-xylidine: ~215°C; Piperazine: ~146°C), a simple distillation may not be effective if the piperazine derivative has a higher boiling point or if azeotropes form. Crystallization can also be challenging as structurally similar impurities can co-crystallize with the desired product, hindering the achievement of high purity.

Q2: What is the scientific basis for using acid-base extraction in this specific separation?

A2: The separation hinges on the significant difference in the pKa values of the conjugate acids of the two amines.

  • Piperazine is an aliphatic diamine and is a relatively strong base. Its conjugate acid has two pKa values, pKa1 ≈ 9.73 and pKa2 ≈ 5.35.[2]

  • 2,6-Xylidine is an aromatic amine. The lone pair on the nitrogen is delocalized into the aromatic ring, making it a much weaker base. Its conjugate acid has a pKa of approximately 3.9.

This large pKa difference (~5.8 units for the first protonation) means we can select a pH at which the highly basic piperazine is almost completely protonated (and thus water-soluble), while the weakly basic 2,6-xylidine remains largely in its neutral, non-protonated state (and thus organic-soluble).

Q3: What are the key physical properties to consider for this separation?

A3: A summary of the crucial physicochemical properties is presented below. These differences are fundamental to designing an effective purification strategy.

PropertyPiperazine2,6-XylidineRationale for Separation
Molar Mass 86.14 g/mol [2]121.18 g/mol [3]---
Boiling Point 146 °C[3]215 °CPotentially separable by fractional distillation, but can be difficult.
pKa (Conjugate Acid) pKa1: ~9.73[2]pKa2: ~5.35[2]~3.9Primary basis for separation. The large difference allows for selective protonation.
Solubility (Free Base) Freely soluble in water.[3]Slightly soluble in water (7.5 g/L).[1]The difference in water solubility of the free bases is a contributing factor.
Solubility (HCl Salt) Highly water-soluble.Less soluble in water than piperazine HCl.This property is exploited during acid-base extraction.

Q4: Are there any alternatives to acid-base extraction?

A4: Yes, while acid-base extraction is often the most efficient method, other techniques can be employed, especially for final polishing or if the extraction is problematic:

  • Column Chromatography: This is a high-resolution technique that separates compounds based on their differential adsorption to a stationary phase (like silica gel). Due to the basicity of piperazines, they can interact strongly with the acidic silica gel, leading to peak tailing. This can often be mitigated by adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase.

  • Recrystallization via Salt Formation: You can selectively precipitate your piperazine product as a salt. For example, adding acetic acid to an acetone solution of the crude product can cause piperazine diacetate to crystallize, leaving impurities behind in the solvent. The free base can then be regenerated from the purified salt.

Q5: What analytical methods are best for confirming the removal of 2,6-xylidine?

A5: To confirm the purity of your final piperazine product, several analytical techniques are recommended:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a highly sensitive method for quantifying residual impurities. A C18 column with a mobile phase of acetonitrile and water, often with an additive like formic acid or trifluoroacetic acid to improve peak shape for basic compounds, is a good starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is another powerful technique for separating and identifying volatile impurities like 2,6-xylidine.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for detecting the characteristic aromatic signals of 2,6-xylidine, which will be distinct from the aliphatic signals of the piperazine ring.

Visualized Workflows and Methodologies
Decision Workflow for Purification

This diagram outlines the logical steps to select the appropriate purification strategy.

Purification_Workflow start Crude Reaction Mixture (Piperazine + 2,6-Xylidine) check_purity Analyze Purity (TLC, LC-MS, NMR) start->check_purity high_impurity High 2,6-Xylidine Content (>5%) check_purity->high_impurity Impure low_impurity Low 2,6-Xylidine Content (<5%) check_purity->low_impurity Relatively Pure extraction Perform Acid-Base Extraction high_impurity->extraction chromatography Column Chromatography (with TEA) low_impurity->chromatography final_analysis Final Purity Analysis (HPLC, NMR) extraction->final_analysis chromatography->final_analysis recrystallization Recrystallization (as salt or free base) recrystallization->final_analysis fail Purity < 98% final_analysis->fail pass Purity ≥ 98% final_analysis->pass pure_product Pure Piperazine Product fail->recrystallization pass->pure_product Acid_Base_Extraction cluster_0 Step 1: Initial State (in Organic Solvent) cluster_1 Step 2: Add Aqueous Acid (e.g., 1M HCl) cluster_2 Step 3: Separate Layers cluster_3 Step 4: Regenerate Product Initial Organic Layer Piperazine (Base) 2,6-Xylidine (Weak Base) AcidWash Organic Layer 2,6-Xylidine (Neutral) Aqueous Layer Piperazine-H⁺ (Salt) Initial->AcidWash Protonation Organic Organic Layer (Contains 2,6-Xylidine) AcidWash->Organic Aqueous Aqueous Layer (Contains Piperazine Salt) AcidWash->Aqueous Regenerate Add Base (NaOH) to Aqueous Layer Back-extract into fresh organic solvent Aqueous->Regenerate Final Pure Piperazine (in Organic Solvent) Regenerate->Final

Caption: Principle of selective amine extraction.

Experimental Protocols

Safety Precaution: 2,6-Xylidine is toxic and a suspected carcinogen that can be absorbed through the skin. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemically resistant gloves.

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed for the selective removal of 2,6-xylidine from a piperazine derivative.

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 1M aqueous hydrochloric acid (HCl). Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

  • Phase Separation: Allow the layers to separate completely. The upper layer will be organic or aqueous depending on the solvent used (e.g., ethyl acetate is less dense than water; dichloromethane is denser).

  • Extraction of Aqueous Layer: Drain the aqueous layer (which now contains your protonated piperazine product) into a clean Erlenmeyer flask. To ensure complete extraction, add a fresh portion of 1M HCl to the organic layer in the separatory funnel, shake, and combine the aqueous layers. Repeat this step 2-3 times.

  • Wash Organic Layer: The remaining organic layer, containing the 2,6-xylidine, can be washed with brine, dried over anhydrous sodium sulfate, and concentrated to isolate the impurity for disposal.

  • Basification: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add a 2M sodium hydroxide (NaOH) solution until the pH of the solution is >10 (verify with pH paper or a meter). Your piperazine product will deprotonate and may precipitate or form an oily layer.

  • Back-Extraction: Return the basified aqueous solution to the separatory funnel. Add a fresh portion of organic solvent (e.g., dichloromethane) and shake to extract the neutral piperazine product back into the organic phase. [4]8. Isolation: Drain the organic layer. Repeat the back-extraction with fresh organic solvent 2-3 times. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified piperazine product.

Protocol 2: Analytical Verification by RP-HPLC

This protocol provides a starting point for analyzing the purity of the final product.

  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 230 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.

References
  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4837, Piperazine. [Link]

  • Wikipedia. (n.d.). Piperazine. [Link]

  • Wikipedia. (n.d.). 2,6-Xylidine. [Link]

  • University of Regina. (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. [Link]

  • Wikipedia. (n.d.). Acid–base extraction. [Link]

  • Engineering Ideas Clinic, University of Toronto. (n.d.). What is an Acid and Base Extraction?[Link]

  • Organic Chemistry at CU Boulder. (2020, March 22). Acid-Base Extraction Tutorial [Video]. YouTube. [Link]

  • Google Patents. (n.d.).
  • Sýkora, J., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2169. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6896, 2,6-Dimethylaniline. [Link]

  • ChemBK. (n.d.). 2,6-Dimethylaniline. [Link]

  • Google Patents. (n.d.).
  • National Center for Biotechnology Information. (n.d.). 2,6-DIMETHYLANILINE (2,6-XYLIDINE). In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 57. [Link]

  • Brouwer, E. R., et al. (1991). An isocratic on-line liquid chromatographic preconcentration system with ultraviolet absorbance detection for the determination of polar pollutants in tap-water. Journal of Chromatography A, 549, 25-34. (As referenced in NCBI Bookshelf).
  • Chen, G., et al. (2013). Determination of xylazine and 2,6-xylidine in animal tissues by liquid chromatography-tandem mass spectrometry. Journal of Food Science, 78(6), T949-T953. [Link]

  • ResearchGate. (2013). (PDF) Determination of Xylazine and 2,6-Xylidine in Animal Tissues by Liquid Chromatography-Tandem Mass Spectrometry. [Link]

  • Kumar, P., et al. (2020). Development and Validation of RP-UPLC Method for 2,6-Dimethylaniline, Its Isomers, and Related Compounds Using Design of Experiments. Chromatographia, 83, 137-146. [Link]

Sources

Technical Support Center: Purification of 1-(2,6-Dimethylphenyl)-4-methylpiperazine by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of 1-(2,6-dimethylphenyl)-4-methylpiperazine via recrystallization. This document is structured to address common challenges and provide scientifically grounded solutions in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My crude 1-(2,6-dimethylphenyl)-4-methylpiperazine appears as an oil or a low-melting solid. Can I still use recrystallization?

A1: Yes, recrystallization can still be a highly effective purification method. The oily or low-melting nature of your crude product often indicates the presence of impurities, which can depress the melting point of the pure compound. It can also suggest that the melting point of your compound is near the boiling point of the solvent you are using, leading to a phenomenon known as "oiling out".[1][2]

Key Considerations:

  • Impurity Profile: Common impurities in the synthesis of N-arylpiperazines may include unreacted starting materials (e.g., 2,6-dimethylaniline, N-methylpiperazine) or by-products from side reactions.[3][4] These impurities can interfere with crystal lattice formation.

  • "Oiling Out": This occurs when the compound separates from the solution as a liquid rather than a solid.[1][2] This is problematic because the oil droplets can trap impurities, hindering purification. To mitigate this, you can:

    • Add a small amount of additional solvent to the hot solution to avoid oversaturation at a temperature above the compound's melting point.

    • Slow the cooling rate. Allow the flask to cool to room temperature on a benchtop, insulated with a cloth or paper towels, before transferring to an ice bath.

    • If oiling persists, reheat the solution to redissolve the oil, add more of the primary solvent, and cool again.

Q2: I'm not sure which solvent to use for the recrystallization. How do I select an appropriate solvent system?

General Principles for Solvent Selection:

  • "Like Dissolves Like": As a tertiary amine with an aromatic ring, 1-(2,6-dimethylphenyl)-4-methylpiperazine has both polar and non-polar characteristics. Solvents of intermediate polarity, such as alcohols (isopropanol, ethanol) or ketones (acetone), are often good starting points.

  • Boiling Point: The solvent's boiling point should ideally be lower than the melting point of the pure compound to prevent oiling out. While the exact melting point is not widely published, related compounds like 1,4-dimethylpiperazine have a boiling point of approximately 131-133°C, suggesting the target compound is likely a solid at room temperature.

  • Binary Solvent Systems: If a single solvent does not provide the desired solubility profile, a two-solvent (binary) system is often effective.[6] This typically involves a "good" solvent in which the compound is highly soluble and a "poor" solvent (or "anti-solvent") in which it is sparingly soluble. Common pairs include ethanol/water, ethyl acetate/heptane, or toluene/heptane.

Experimental Protocols

Protocol 1: Systematic Solvent Screening

This protocol will guide you through the process of identifying a suitable solvent or solvent system for the recrystallization of 1-(2,6-dimethylphenyl)-4-methylpiperazine.

Materials:

  • Crude 1-(2,6-dimethylphenyl)-4-methylpiperazine

  • Small test tubes or vials

  • A selection of solvents with varying polarities (see Table 1)

  • Hot plate and a sand or water bath

  • Stirring rods

Procedure:

  • Place approximately 20-30 mg of your crude material into several separate test tubes.

  • To each tube, add a different solvent dropwise at room temperature, stirring after each addition. Observe the solubility.

  • If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a water or sand bath. Continue adding the solvent dropwise until the solid dissolves.

  • Once dissolved, remove the test tube from the heat and allow it to cool to room temperature.

  • If crystals do not form, try scratching the inside of the test tube with a glass rod just below the solvent level to induce crystallization.

  • If no crystals form at room temperature, place the test tube in an ice-water bath for 15-20 minutes.

  • Record your observations for each solvent as outlined in Table 1.

Table 1: Solvent Screening Observations

SolventSolubility at Room Temp.Solubility at Boiling PointCrystal Formation upon Cooling
Heptane
Toluene
Ethyl Acetate
Acetone
Isopropanol
Ethanol
Water

Interpretation of Results:

  • Ideal Single Solvent: The compound is insoluble in the cold solvent but completely soluble in the hot solvent, and forms abundant crystals upon cooling.

  • Potential for Binary System: If the compound is very soluble in one solvent even at room temperature (a "good" solvent) and insoluble in another (a "poor" solvent), these can be used in a binary system. The two solvents must be miscible.

Protocol 2: Recrystallization from a Single Solvent (e.g., Isopropanol)

This protocol assumes isopropanol has been identified as a suitable single solvent.

Procedure:

  • Place the crude 1-(2,6-dimethylphenyl)-4-methylpiperazine in an Erlenmeyer flask.

  • Add a minimal amount of isopropanol to the flask, just enough to create a slurry.

  • Heat the flask on a hot plate with gentle swirling. Add more hot isopropanol portion-wise until the solid just dissolves.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold isopropanol.

  • Dry the crystals under vacuum to a constant weight.

Protocol 3: Recrystallization from a Binary Solvent System (e.g., Ethanol/Water)

This protocol is for a situation where ethanol is the "good" solvent and water is the "poor" solvent.

Procedure:

  • Dissolve the crude material in the minimum amount of hot ethanol in an Erlenmeyer flask.

  • While the solution is still hot, add water dropwise until the solution becomes faintly and persistently cloudy.

  • Add a few drops of hot ethanol back into the solution until it becomes clear again.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Cool the flask in an ice bath to complete the crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of a cold ethanol/water mixture.

  • Dry the crystals under vacuum.

Visualizing the Workflow

Recrystallization Workflow Diagram

RecrystallizationWorkflow cluster_prep Preparation cluster_process Recrystallization Process cluster_isolation Isolation & Drying start Crude Product solvent_screen Solvent Screening start->solvent_screen Select Solvent(s) dissolve Dissolve in Minimum Hot Solvent solvent_screen->dissolve cool_rt Slowly Cool to Room Temperature dissolve->cool_rt Induces Supersaturation cool_ice Cool in Ice Bath cool_rt->cool_ice Maximize Yield filtrate Vacuum Filtration cool_ice->filtrate wash Wash with Cold Solvent filtrate->wash dry Dry Under Vacuum wash->dry end Pure Crystalline Product dry->end

Caption: A generalized workflow for the recrystallization process.

Troubleshooting Logic Diagram

Troubleshooting cluster_oiling Oiling Out cluster_nocrystals No Crystals Form cluster_lowyield Poor Yield start Problem Encountered oiling Compound separates as a liquid. start->oiling no_crystals Solution remains clear upon cooling. start->no_crystals low_yield Very few crystals are recovered. start->low_yield oiling_sol1 Reheat and add more 'good' solvent. oiling->oiling_sol1 oiling_sol2 Slow down the cooling rate. oiling->oiling_sol2 nc_sol1 Scratch inner surface of the flask. no_crystals->nc_sol1 nc_sol2 Add a seed crystal. no_crystals->nc_sol2 nc_sol3 Reduce solvent volume (evaporation). no_crystals->nc_sol3 ly_sol1 Too much solvent used. Concentrate mother liquor. low_yield->ly_sol1 ly_sol2 Cool for a longer period or to a lower temp. low_yield->ly_sol2

Caption: A decision-making guide for common recrystallization issues.

References

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry. Retrieved from [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • Request PDF. (2025, August 6). Parallel Synthesis of N-Arylpiperazines Using Polymer-Assisted Reactions. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • ResearchGate. (2025, August 7). A general and convenient synthesis of N-aryl piperazines. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 1,4-DIMETHYLPIPERAZINE. Retrieved from [Link]

  • Google Patents. (n.d.). US2525223A - Preparation of n-substituted piperazines.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]

Sources

Troubleshooting low purity in N-methylpiperazine arylation reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-methylpiperazine arylation. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with purity in C-N cross-coupling reactions, particularly the Buchwald-Hartwig amination. As a cornerstone reaction in modern medicinal chemistry, the arylation of N-methylpiperazine is pivotal for synthesizing a vast array of bioactive molecules.[1][2] However, its sensitivity to various parameters can often lead to frustratingly low purity.

This document moves beyond simple procedural lists to provide a deeper, mechanism-driven troubleshooting framework. Here, we diagnose common problems, explain the underlying chemical principles, and offer field-proven solutions to guide you toward a successful, high-purity synthesis.

Visual Troubleshooting Workflow

Before diving into specific issues, this workflow provides a logical roadmap for diagnosing the root cause of low purity in your reaction.

Troubleshooting_Workflow cluster_materials Starting Material Checks cluster_conditions Reaction Condition Checks cluster_byproducts Common Byproducts Start Low Purity or Yield in N-Methylpiperazine Arylation Check_Materials 1. Verify Starting Material Quality Start->Check_Materials Check_Conditions 2. Evaluate Reaction Setup & Conditions Start->Check_Conditions Analyze_Byproducts 3. Identify Byproducts Start->Analyze_Byproducts Purification_Issues 4. Review Work-up & Purification Start->Purification_Issues NMP_Purity N-Methylpiperazine Purity? (Water, oxidation) Check_Materials->NMP_Purity Amine issues ArX_Purity Aryl Halide Purity? (Impurities, degradation) Check_Materials->ArX_Purity Electrophile issues Solvent_Base_Purity Solvent/Base Anhydrous? (Water contamination) Check_Materials->Solvent_Base_Purity Reagent issues Inert_Atmosphere Inert Atmosphere Maintained? (O₂ can deactivate catalyst) Check_Conditions->Inert_Atmosphere Catalyst_System Optimal Catalyst/Ligand/Base? (Activity, selectivity) Check_Conditions->Catalyst_System Temp_Time Correct Temperature & Time? (Decomposition vs. completion) Check_Conditions->Temp_Time Hydrodehalogenation Hydrodehalogenation? (Ar-H instead of Ar-NMP) Analyze_Byproducts->Hydrodehalogenation Double_Arylation Di-arylation of Piperazine Impurity? Analyze_Byproducts->Double_Arylation Degradation Reagent/Product Degradation? Analyze_Byproducts->Degradation Solution_Node Implement Corrective Actions: - Purify Reagents - Optimize Catalyst System - Adjust Conditions - Refine Purification Purification_Issues->Solution_Node NMP_Purity->Solution_Node ArX_Purity->Solution_Node Solvent_Base_Purity->Solution_Node Inert_Atmosphere->Solution_Node Catalyst_System->Solution_Node Temp_Time->Solution_Node Hydrodehalogenation->Solution_Node Double_Arylation->Solution_Node Degradation->Solution_Node

Caption: A decision tree for troubleshooting N-methylpiperazine arylation.

Frequently Asked Questions & Troubleshooting Guide

Part 1: Starting Materials and Reagents

Question 1: My reaction is stalled, showing significant unreacted starting materials. Could my N-methylpiperazine be the issue?

Answer: Absolutely. The quality of N-methylpiperazine (NMP) is critical. Commercial NMP can contain impurities that poison the catalyst or inhibit the reaction.

  • Causality: The primary culprits are water and oxidation byproducts.[3] Water can hydrolyze the active catalyst and react with strong bases like sodium tert-butoxide, reducing their efficacy. N-methylpiperazine, like many amines, is susceptible to air oxidation over time, which can result in colored impurities that may interfere with the catalytic cycle.[3]

  • Solution:

    • Assess Purity: Use freshly purchased NMP from a reputable supplier. If the liquid has a pronounced yellow color, it may indicate oxidation.[3]

    • Purification: If purity is suspect, distill the N-methylpiperazine from sodium hydroxide or barium oxide pellets under an inert atmosphere (Nitrogen or Argon) to remove water and non-volatile impurities.[3]

    • Proper Storage: Store NMP under an inert atmosphere and away from light to prevent degradation.

Question 2: I'm noticing several unknown peaks in my crude LC-MS, and the reaction isn't going to completion. How do I check my aryl halide?

Answer: The purity and reactivity of the aryl halide are paramount. Impurities can lead to unwanted side reactions, while the nature of the halide itself dictates the required reaction conditions.

  • Causality:

    • Purity: Impurities in the aryl halide can compete for the catalyst or introduce contaminants.

    • Reactivity Order: In Buchwald-Hartwig reactions, the typical reactivity order of aryl halides for the oxidative addition step is Ar-I > Ar-Br > Ar-Cl.[4] However, the overall success can be more nuanced. While aryl iodides are highly reactive in oxidative addition, the resulting iodide ion can sometimes inhibit the catalyst.[4] For this reason, aryl bromides are often considered the "sweet spot" for reactivity and are generally preferred.[4] Aryl chlorides are less reactive and typically require more specialized, electron-rich, and bulky phosphine or N-heterocyclic carbene (NHC) ligands to facilitate the challenging oxidative addition step.[5][6]

  • Solution:

    • Verify Identity and Purity: Confirm the structure and purity of your aryl halide by NMR and LC-MS before use.

    • Purify if Necessary: Recrystallize solid aryl halides or distill liquid ones if significant impurities are detected.

    • Match Conditions to Halide: Ensure your catalyst system is appropriate for your chosen halide. Do not use conditions optimized for an aryl bromide on an aryl chloride without modification, as this will likely result in a failed reaction. For aryl chlorides, consider robust catalyst systems like those using Pd₂(dba)₃ with sterically hindered ligands like IPr or XPhos.[5][7]

Part 2: The Catalytic System (Palladium, Ligand, Base)

Question 3: My reaction is very slow or fails completely. How do I choose the right palladium source, ligand, and base?

Answer: The combination of the palladium source, ligand, and base forms the heart of the catalytic system. An inappropriate choice here is the most common reason for reaction failure.

  • Causality & Explanation:

    • Palladium Source: A Pd(0) source is required to enter the catalytic cycle. While Pd(PPh₃)₄ can be used, it's often more reliable to generate the active Pd(0)Lₙ species in situ from a more stable Pd(II) precatalyst like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃.[4] The latter is often preferred as it avoids acetate interference.

    • Ligand Selection: The ligand is arguably the most critical component. It stabilizes the palladium center, promotes oxidative addition, and facilitates the crucial C-N bond-forming reductive elimination step. For coupling with a secondary amine like N-methylpiperazine, sterically hindered and electron-rich phosphine ligands are highly effective.[8] Ligands like XPhos, RuPhos, or Josiphos derivatives are excellent choices. N-Heterocyclic carbenes (NHCs) like IPr are also powerful alternatives, especially for less reactive aryl chlorides.[5][9]

    • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine, forming the palladium-amide complex that precedes reductive elimination.[6] Sodium tert-butoxide (NaOt-Bu) is the most common and effective base for this purpose. Weaker bases like K₂CO₃ or Cs₂CO₃ can sometimes be used, particularly with more reactive aryl halides, but often lead to slower reactions.[10] The base must be anhydrous and soluble enough in the reaction solvent.

  • Solution:

    • Consult Literature: For your specific aryl halide, search for established protocols using N-methylpiperazine or similar secondary cyclic amines.

    • Recommended Starting Point: A robust, general-purpose system is Pd₂(dba)₃ as the palladium source, a biarylphosphine ligand like XPhos or RuPhos , and NaOt-Bu as the base in an anhydrous aprotic solvent like toluene or dioxane .[4][7]

ComponentRecommended ChoicesRationale & Key Considerations
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Pd₂(dba)₃ is a stable Pd(0) source. Pd(OAc)₂ is a common Pd(II) precatalyst that is reduced in situ.
Ligand XPhos, RuPhos, BrettPhosBulky, electron-rich biaryl phosphines. Excellent for secondary amines and challenging substrates.[8]
(S)-Josiphos typesFerrocene-based ligands, known for high activity.[8]
IPr, SIPr (NHCs)N-Heterocyclic Carbenes. Very strong σ-donors, ideal for activating unreactive aryl chlorides.[5][9]
Base NaOt-Bu, KOt-BuStrong alkoxide bases. Most common and generally effective. Must be handled in a glovebox.[5]
LHMDS, KHMDSStrong, non-nucleophilic amide bases. Can be effective alternatives.
K₃PO₄, Cs₂CO₃Weaker inorganic bases. May be used for sensitive substrates but often result in lower yields.[6]
Part 3: Side Reactions and Impurity Profile

Question 4: I've isolated my product, but it's contaminated with a significant amount of the corresponding arene (Ar-H). What is causing this hydrodehalogenation and how can I stop it?

Answer: The formation of a hydrodehalogenated arene is a common and troublesome side reaction in Buchwald-Hartwig aminations. It competes directly with your desired C-N bond formation.

  • Causality & Mechanism: This side reaction occurs when the oxidative addition complex (LₙPd(Ar)X) undergoes an undesired reaction pathway instead of productive amination. One major route involves the formation of a palladium-hydride species (LₙPd(H)X), which can then reductively eliminate the Ar-H byproduct.[11] This can be exacerbated by:

    • Trace amounts of water in the reaction.

    • β-hydride elimination from the amine or the alkoxide base, although this is less common with t-butoxide.[8]

    • Slow C-N reductive elimination, allowing side reactions to compete.

Side_Reaction cluster_main Desired Catalytic Cycle cluster_side Hydrodehalogenation Side Reaction Pd(0) Pd(0) Ox-Add L-Pd(II)(Ar)(X) Pd(0)->Ox-Add Ar-X Amide_Complex L-Pd(II)(Ar)(NMP') Ox-Add->Amide_Complex + NMP, - Base-HX Pd-Hydride L-Pd(II)(H)(X) Ox-Add->Pd-Hydride Undesired Pathway Product Ar-NMP Amide_Complex->Product Reductive Elimination Byproduct Ar-H Pd-Hydride->Byproduct Reductive Elimination

Caption: Desired C-N coupling vs. undesired hydrodehalogenation pathway.

  • Solution:

    • Ensure Rigorously Anhydrous Conditions: This is the most critical step. Dry your solvent (e.g., over molecular sieves or using a solvent purification system). Use a freshly opened bottle of base or dry it under vacuum. Ensure all glassware is oven- or flame-dried.[12]

    • Use a High-Quality Inert Atmosphere: Perform the reaction in a glovebox or under a strong, continuous flow of argon or nitrogen to exclude both oxygen and moisture.

    • Optimize the Ligand: A bulkier, more electron-donating ligand can accelerate the rate of C-N reductive elimination, helping the desired reaction outcompete the side reaction.[4] If you are using a first-generation ligand, switching to a modern biarylphosphine ligand (e.g., XPhos) can often solve the problem.

    • Consider a Bimetallic System: In some advanced applications, the addition of a copper co-catalyst has been shown to suppress hydrodehalogenation by preferentially forming Cu-hydride species that are less prone to this side reaction.[11]

Part 4: Work-up and Purification

Question 5: My product is difficult to purify. It seems to be water-soluble, and I get poor separation on my silica gel column. What are the best practices for isolating N-aryl-N'-methylpiperazine products?

Answer: The basic nitrogen atoms in your product can make purification challenging. The product may have partial water solubility, and it can streak badly on silica gel chromatography due to strong interactions with the acidic silica surface.

  • Causality: The two nitrogen atoms in the N-aryl-N'-methylpiperazine core can be protonated, increasing water solubility. On a silica column, these basic sites interact strongly with the acidic silanol groups, leading to tailing, poor resolution, and sometimes product decomposition.

  • Solution:

    • Aqueous Work-up: After quenching the reaction (e.g., with water or NH₄Cl), perform a thorough extraction with a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine to remove the bulk of water-soluble components.

    • Acid-Base Extraction: For particularly stubborn separations, an acid-base work-up can be effective. Extract the organic layer with dilute aqueous acid (e.g., 1M HCl). Your basic product will move into the aqueous layer, leaving non-basic impurities behind in the organic layer. Then, basify the aqueous layer (e.g., with NaOH or Na₂CO₃) and re-extract your product back into an organic solvent.

    • Chromatography Modification:

      • Add a Basic Modifier: Pre-treat your silica gel with a small amount of a tertiary amine like triethylamine (Et₃N). A common practice is to add 1-2% Et₃N to your eluent system (e.g., ethyl acetate/hexanes). This deactivates the acidic sites on the silica, leading to much sharper peaks and better separation.[13]

      • Switch Stationary Phase: If streaking persists, consider using a different stationary phase like neutral alumina or a C18-functionalized silica (reverse phase).

    • Crystallization/Salt Formation: If your product is a solid, recrystallization is an excellent method for achieving high purity. Alternatively, forming a salt (e.g., a hydrochloride or acetate salt) can facilitate purification by crystallization.[14]

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed N-Arylation of N-Methylpiperazine

This is a representative procedure and may require optimization for specific substrates.

  • Preparation (Glovebox): To an oven-dried Schlenk tube or reaction vial, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol %), the phosphine ligand (e.g., XPhos, 2-4 mol % relative to Pd), and the base (e.g., NaOt-Bu, 1.4 equivalents).

  • Add Reagents: Add the aryl halide (1.0 equivalent).

  • Add Solvent and Amine: Add anhydrous, degassed solvent (e.g., toluene or dioxane, to make a ~0.1-0.5 M solution). Finally, add N-methylpiperazine (1.2 equivalents).

  • Reaction: Seal the vessel, remove it from the glovebox, and heat with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and quench by carefully adding water. Filter through a pad of celite to remove palladium black. Transfer the filtrate to a separatory funnel, wash with brine, dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using an eluent system containing 1-2% triethylamine to prevent streaking.[13]

Protocol 2: Purification of Commercial N-Methylpiperazine
  • Setup: Assemble a distillation apparatus that has been thoroughly oven- or flame-dried.

  • Drying Agent: To a round-bottom flask, add commercial N-methylpiperazine and a drying agent (e.g., NaOH pellets or BaO, ~10-20 g per 100 mL of amine).

  • Distillation: Heat the flask under an inert atmosphere (N₂ or Ar). Discard the initial forerun and collect the fraction boiling at the correct temperature (~138-140 °C at atmospheric pressure).

  • Storage: Collect the purified, anhydrous amine in a receiver flask under an inert atmosphere and store it in a sealed bottle in a desiccator or glovebox.[3]

References

  • Caron, S., & Ghosh, A. (2011). Organometallics in Process Chemistry. In Practical Synthetic Organic Chemistry (pp. 501-548). John Wiley & Sons, Inc. [URL not available in search results]
  • Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University College London. Available at: [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Available at: [Link]

  • ResearchGate. (n.d.). Model system for optimization. Palladium catalyzed N-arylation of... Available at: [Link]

  • Google Patents. (1959). US2919275A - Purification of piperazine.
  • Google Patents. (2008). CN101239957A - Synthesis method of N-methylpiperazine.
  • ResearchGate. (2025). Synthesis of 4-Aryl-1-(4-methylpiperazin-1-yl)phthalazines by Suzuki-Type Cross-Coupling Reaction. Available at: [Link]

  • ResearchGate. (2025). Parallel Synthesis of N-Arylpiperazines Using Polymer-Assisted Reactions. Available at: [Link]

  • ACS Publications. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Available at: [Link]

  • Semantic Scholar. (2015). Palladium(ii)-catalysed ortho-arylation of N-benzylpiperidines. Available at: [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Available at: [Link]

  • Google Patents. (2015). CN104387340A - Method for preparing N-methyl piperazine and catalyst of N-methyl piperazine.
  • ResearchGate. (n.d.). A general and convenient synthesis of N-aryl piperazines. Available at: [Link]

  • Novartis OAK. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. Available at: [Link]

  • ResearchGate. (2025). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Available at: [Link]

  • ResearchGate. (2023). Thermal Degradation of Piperazine in Sulfolane Aqueous Solution in CO 2 Capture Process. Available at: [Link]

  • Thieme. (n.d.). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. In Science of Synthesis. Available at: [Link]

  • Organic Syntheses. (n.d.). Procedure for silica gel chromatography. Available at: [Link]

  • ResearchGate. (2025). Gram-Scale Synthesis of N Aryl and N Aryl N ′-methylpiperazines on a Novel, Water-Swellable, Oxethane-Linked Poly(ethylene glycol) High-Loading Resin. Available at: [Link]

  • ResearchGate. (2025). Piperazine/N-methylpiperazine/N,N'-dimethylpiperazine as an Aqueous Solvent for Carbon Dioxide Capture. Available at: [Link]

  • ACS Publications. (2020). Palladium-Catalyzed Direct Arylation of Alkylpyridine via Activated N-Methylpyridinium Salts. Journal of Organic Chemistry, 85(2), 622-632. Available at: [Link]

  • PMC. (2025). Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. Available at: [Link]

  • University of Texas at Austin. (n.d.). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. Available at: [Link]

  • Google Patents. (1962). US3069331A - Separation of n-methyl piperazine from mixtures thereof with piperazine.
  • ResearchGate. (n.d.). Optimization of reaction conditions for palladium‐catalyzed α‐arylation of benzyl cyanide with 2‐naphthyl tosylatea. Available at: [Link]

  • ResearchGate. (2025). Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture. Available at: [Link]

  • DSpace@MIT. (n.d.). Completely N[superscript 1]-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Available at: [Link]

  • MDPI. (2025). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Molecules, 25(11), 2545. Available at: [Link]

  • PMC. (n.d.). N-Acyl-N′-arylpiperazines as negative allosteric modulators of mGlu1: Identification of VU0469650, a potent and selective tool compound with CNS exposure in rats. Available at: [Link]

  • PubMed. (2016). Synthesis of some acrylophenones with N-methylpiperazine and evaluation of their cytotoxicities. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(1), 147-151. Available at: [Link]

  • ResearchGate. (2016). How do I prepare an n-methylpiperazine buffer? Available at: [Link]

  • PubMed. (2008). Use of N-methylpiperazine for the preparation of piperazine-based unsymmetrical bis-ureas as anti-HIV agents. ChemMedChem, 3(7), 1034-1037. Available at: [Link]

  • Google Patents. (2022). CN114075152B - Method for preparing N-methyl piperazine.

Sources

Technical Support Center: Optimizing HPLC Separation of 2,6-Dimethylphenyl Piperazine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the High-Performance Liquid Chromatography (HPLC) separation of 2,6-dimethylphenyl piperazine isomers. This guide is designed for researchers, scientists, and drug development professionals who are tackling the unique challenges associated with separating these structurally similar compounds. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and structured workflows to develop and refine your separation methods.

Introduction: The Challenge of Separating 2,6-Dimethylphenyl Piperazine Isomers

2,6-Dimethylphenyl piperazine and its isomers are important structural motifs in medicinal chemistry. Due to their structural similarities, separating these isomers can be a significant analytical challenge. Achieving baseline resolution is often complicated by subtle differences in their physicochemical properties. This guide provides a systematic approach to overcoming these challenges, ensuring robust and reproducible HPLC separations.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the separation of 2,6-dimethylphenyl piperazine isomers.

Q1: What is the primary challenge in separating 2,6-dimethylphenyl piperazine isomers?

A1: The primary challenge lies in their similar structures and physicochemical properties. Positional isomers, in particular, can have very close polarities and hydrophobicities, making them difficult to resolve using standard reversed-phase HPLC methods.[1][2] Furthermore, as basic compounds, they are prone to interacting with residual silanols on silica-based columns, which can lead to poor peak shape (tailing).[3][4]

Q2: Which HPLC mode is generally recommended for separating these isomers?

A2: While reversed-phase (RP) HPLC is the most common mode, Normal-Phase (NP) HPLC or Hydrophilic Interaction Liquid Chromatography (HILIC) can offer better selectivity for isomers.[1][5][6] Normal-phase chromatography, in particular, excels at separating isomers with minor polarity differences.[1][5] HILIC is another powerful technique for polar compounds that are poorly retained in reversed-phase systems.[7][8][9][10][11]

Q3: Why is mobile phase pH so critical for this separation?

A3: The piperazine moiety contains basic nitrogen atoms. The pH of the mobile phase dictates the ionization state of these analytes.[12][13][14] Controlling the pH is essential for achieving reproducible retention times and good peak shape.[14][15] Operating at a pH that is at least 1.5 to 2 units away from the pKa of the analytes ensures they are in a single ionic form (either fully protonated or deprotonated), which minimizes peak tailing and improves resolution.[13][14]

Q4: Are there specialized columns that are particularly effective for isomer separations?

A4: Yes, columns with alternative selectivities can be highly effective. Phenyl-hexyl or pentafluorophenyl (PFP) columns can provide π-π interactions, which are beneficial for separating aromatic positional isomers.[2][16] For chiral separations of enantiomers, specialized chiral stationary phases (CSPs), such as polysaccharide-based columns, are necessary.[17]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during method development and routine analysis.

Issue 1: Poor Resolution Between Isomer Peaks
Q: My isomer peaks are co-eluting or have very poor resolution. What should I try first?

A: First, assess your current chromatographic mode. If you are using a standard C18 column in reversed-phase mode, you may not have sufficient selectivity.

Troubleshooting Steps:

  • Change Column Chemistry: Switch to a column with a different selectivity. A phenyl-hexyl or PFP column can introduce alternative separation mechanisms like π-π interactions, which are often effective for aromatic isomers.[2][18]

  • Explore Normal-Phase or HILIC: If reversed-phase is not providing the desired separation, consider switching to normal-phase or HILIC.[1][5] Normal-phase chromatography is particularly adept at resolving isomers with subtle structural differences.[5]

  • Optimize Mobile Phase pH: Systematically evaluate the effect of mobile phase pH.[12][19] Since these are basic compounds, moving to a higher pH (e.g., pH 9-10 with a suitable buffer and a pH-stable column) can sometimes improve separation.[20]

  • Adjust Organic Modifier: Vary the type and concentration of the organic modifier. Switching from acetonitrile to methanol, or vice versa, can alter selectivity.

  • Lower the Temperature: Reducing the column temperature can sometimes enhance resolution between closely eluting peaks, although it will increase run time.[16]

Issue 2: Peak Tailing for Basic Compounds
Q: My peaks are showing significant tailing. What is the cause and how can I fix it?

A: Peak tailing for basic compounds like 2,6-dimethylphenyl piperazine is often caused by secondary interactions with acidic silanol groups on the surface of silica-based columns.[3][4]

Troubleshooting Steps:

  • Use a High-Purity, End-Capped Column: Modern, high-purity silica columns with thorough end-capping are designed to minimize silanol interactions. If you are using an older column, switching to a newer generation column can significantly improve peak shape.

  • Adjust Mobile Phase pH: Operate at a pH that suppresses the ionization of silanol groups (low pH, e.g., <3) or deprotonates the basic analyte (high pH, e.g., >9). A low pH will protonate the piperazine nitrogens, and if the silanols are also protonated, repulsive forces can improve peak shape.

  • Add a Mobile Phase Modifier: Incorporate a competing base, such as triethylamine (TEA) or diethylamine (DEA), at a low concentration (e.g., 0.1%) in the mobile phase.[21] These modifiers will preferentially interact with the active silanol sites, reducing their availability to interact with your analyte.

  • Increase Buffer Concentration: A higher buffer concentration (e.g., 20-50 mM) can help to maintain a consistent pH at the column surface and mask silanol interactions.[15]

Issue 3: Inconsistent Retention Times
Q: I am observing significant drift in my retention times from one injection to the next. What could be the problem?

A: Retention time instability is often related to issues with the mobile phase, column equilibration, or temperature fluctuations.

Troubleshooting Steps:

  • Ensure Proper Buffering: Use a buffer and operate within its effective buffering range (±1 pH unit of its pKa).[15][22] Inadequate buffering can lead to pH shifts that affect the ionization state of your analytes and thus their retention.[14]

  • Thoroughly Equilibrate the Column: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This is especially important when changing mobile phases or after the system has been idle.

  • Use a Column Thermostat: Maintain a constant column temperature. Fluctuations in ambient temperature can affect mobile phase viscosity and chromatographic selectivity, leading to retention time shifts.[23]

  • Prepare Fresh Mobile Phase Daily: Mobile phases, especially those with low concentrations of additives or at extreme pH values, can change over time.

Method Development and Optimization Workflow

For those starting from scratch, this systematic workflow provides a roadmap for developing a robust HPLC method for 2,6-dimethylphenyl piperazine isomers.

Step-by-Step Protocol
  • Analyte Characterization:

    • Determine the pKa of your isomers. This is crucial for selecting the appropriate mobile phase pH.

    • Assess the solubility of the isomers in various solvents to select an appropriate sample diluent.

  • Initial Column and Mobile Phase Screening:

    • Screen a few columns with different selectivities (e.g., C18, Phenyl-Hexyl, and a HILIC or cyano column).[24]

    • Start with a generic gradient (e.g., 5-95% acetonitrile in water with a suitable buffer) to get a general idea of the retention behavior.

    • Evaluate at both low and high pH (e.g., pH 3 with formic acid or phosphate buffer, and pH 9 with an appropriate buffer like ammonium bicarbonate on a pH-stable column).

  • Optimization of Key Parameters:

    • Mobile Phase pH: Fine-tune the pH to achieve the best selectivity and peak shape.[19][25]

    • Organic Modifier: Compare acetonitrile and methanol. Acetonitrile is generally a weaker solvent in reversed-phase and can offer different selectivity than methanol.

    • Temperature: Evaluate the effect of column temperature on resolution.[16]

    • Gradient Slope: Adjust the gradient time to improve the separation of closely eluting peaks.

  • Final Method Validation:

    • Once optimal conditions are found, validate the method for specificity, linearity, accuracy, precision, and robustness according to relevant guidelines.

Data Summary Table
ParameterCondition 1 (Reversed-Phase)Condition 2 (Normal-Phase)Expected Outcome
Column Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm)Silica (150 x 4.6 mm, 5 µm)Phenyl-Hexyl may offer better selectivity for aromatic isomers.[2]
Mobile Phase A 10 mM Ammonium Bicarbonate, pH 9.0n-Hexane---
Mobile Phase B AcetonitrileIsopropanol---
Gradient 20-60% B over 15 min5-25% B over 15 min---
Flow Rate 1.0 mL/min1.0 mL/min---
Temperature 30 °C30 °C---
Detection UV at 210 nmUV at 210 nmPiperazine lacks a strong chromophore, so low UV may be necessary.
Workflow Diagram

MethodDevelopmentWorkflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening cluster_optimize Phase 3: Optimization cluster_validate Phase 4: Validation Analyte Analyte Characterization (pKa, Solubility) ColumnScreen Column Screening (C18, Phenyl, HILIC) Analyte->ColumnScreen Select Columns GradientScreen Initial Gradient Run (Low & High pH) ColumnScreen->GradientScreen Run Initial Gradients Optimize Fine-Tune Parameters (pH, Organic, Temp) GradientScreen->Optimize Identify Promising Conditions Validate Method Validation (Robustness, Accuracy) Optimize->Validate Finalize Method

Caption: A systematic workflow for HPLC method development.

Advanced Topics

Dealing with Chiral Isomers

If your 2,6-dimethylphenyl piperazine derivative is chiral, you will need to use a chiral stationary phase (CSP) for separation of the enantiomers.

  • Column Selection: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point for piperazine derivatives.[26]

  • Mobile Phase: Chiral separations are often performed in normal-phase mode (e.g., hexane/isopropanol) or polar organic mode (e.g., acetonitrile/methanol). Additives like DEA or TEA are frequently used to improve peak shape.[21]

Using HILIC for Enhanced Retention

For highly polar piperazine derivatives that are poorly retained in reversed-phase, HILIC is an excellent alternative.

  • Mechanism: HILIC uses a polar stationary phase (like silica or diol) and a mobile phase with a high concentration of organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[7][8] Analytes are separated based on their partitioning into a water-enriched layer on the stationary phase surface.[7][8]

  • Advantages: HILIC can provide unique selectivity for polar compounds and is compatible with mass spectrometry due to the high organic content of the mobile phase.[9]

References

  • Wikipedia. (2024). Hydrophilic interaction chromatography. Retrieved from [Link]

  • Dr. Maisch GmbH. (n.d.). HILIC. Retrieved from [Link]

  • Harshitha, S., et al. (2020). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Journal of Drug Metabolism & Toxicology. Retrieved from [Link]

  • Buchi.com. (n.d.). Why HILIC is what your polar compounds need for purification. Retrieved from [Link]

  • Element Lab Solutions. (2024). HILIC – The Rising Star of Polar Chromatography. Retrieved from [Link]

  • Glavnik, V., & Ravnjak, D. (2006). Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites. Acta Chimica Slovenica. Retrieved from [Link]

  • Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. Retrieved from [Link]

  • MAC-MOD Analytical. (n.d.). The Importance of HPLC Mobile Phase Additives & Buffers. Retrieved from [Link]

  • Chromatography Forum. (2025). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Retrieved from [Link]

  • Hawach Scientific. (2025). Normal Phase HPLC Column and Reverse Phase HPLC Column. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Taylor & Francis Online. (2014). Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. Retrieved from [Link]

  • ResearchGate. (2019). How to separate isomers by Normal phase HPLC? Retrieved from [Link]

  • ResearchGate. (2023). How to fix peak shape in hplc? Retrieved from [Link]

  • Schürenkamp, J., et al. (2011). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. International Journal of Legal Medicine. Retrieved from [Link]

  • Veeprho. (2025). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: The Effect of Gradient on Buffers. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]

  • HPLC Professionals. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC. Retrieved from [Link]

  • Gidden, J., et al. (2016). Choice of buffer in mobile phase can substantially alter peak areas in quantification of lipids by HPLC-ELSD. PMC. Retrieved from [Link]

  • Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2025). Positional Isomer Separation Method Suggestions using HPLC or LCMS. Retrieved from [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Element Lab Solutions. (2019). Buffers and Eluent Additives for HPLC Method Development. Retrieved from [Link]

  • ResearchGate. (2025). Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. Retrieved from [Link]

  • Molnar Institute. (n.d.). ESSENTIAL GUIDES TO METHOD DEVELOPMENT IN LIQUID CHROMATOGRAPHY. Retrieved from [Link]

  • Chromasir. (n.d.). Common Causes of Poor Peak Shape in HPLC and How to Fix Them. Retrieved from [Link]

  • Industry News. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Retrieved from [Link]

Sources

Technical Support Center: Extraction & Purification of 1-(2,6-Dimethylphenyl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Emulsion Formation During Liquid-Liquid Extraction Document ID: TS-PIP-26DM-004 Last Updated: February 16, 2026 Audience: Process Chemists, Medicinal Chemists, R&D Scientists

Core Directive: The Physicochemical Basis of the Problem

Welcome to the Technical Support Center. You are likely here because your extraction of 1-(2,6-Dimethylphenyl)-4-methylpiperazine (hereafter DMP-MP ) has stalled due to a persistent emulsion.

To resolve this, we must first understand why this specific molecule acts as an emulsifier.

The Amphiphilic Trap

DMP-MP is a textbook "accidental surfactant."

  • Lipophilic Tail: The 2,6-dimethylphenyl group is highly hydrophobic and sterically bulky.

  • Hydrophilic Head: The N4-methylpiperazine nitrogen is basic (

    
    ).
    

The Mechanism: During workup, if the aqueous pH is near neutral (pH 6–8), the N4-nitrogen exists in an equilibrium between its free base and protonated (cationic) forms. This creates a cationic surfactant that lowers interfacial tension between your organic solvent (likely DCM or EtOAc) and water, stabilizing the emulsion. Furthermore, if synthesized via Buchwald-Hartwig amination, residual inorganic bases (


, 

) and palladium black particulates act as Pickering Emulsifiers , creating a "rag layer" that no amount of waiting will resolve.

Diagnostic & Decision Matrix

Before applying a fix, identify the type of emulsion you are facing.

SymptomDiagnosisRecommended Protocol
Milky/Cloudy throughout Surfactant Emulsion (pH issue)Protocol A (Chemical Break)
Defined layers with a thick, solid "rag" in between Pickering Emulsion (Particulates)Protocol B (Physical Break)
No interface; single phase formed Solvent Density/Miscibility Issue Protocol C (Density Modification)

Troubleshooting Workflows (Graphviz)

The following logic flow guides you through the resolution process based on the diagnosis above.

Emulsion_Resolution Start START: Emulsion Detected Check_pH Step 1: Check Aqueous pH Start->Check_pH Is_pH_High Is pH > 12? Check_pH->Is_pH_High Adjust_pH Protocol A: Adjust to pH 12-13 (Add 5M NaOH) Is_pH_High->Adjust_pH No Check_Solids Step 2: Check for Particulates (Rag Layer) Is_pH_High->Check_Solids Yes Adjust_pH->Check_Solids Is_Rag_Layer Visible Solids? Check_Solids->Is_Rag_Layer Filter_Celite Protocol B: Celite Filtration (Remove Pickering Agents) Is_Rag_Layer->Filter_Celite Yes Add_Brine Step 3: Increase Ionic Strength (Add Saturated NaCl) Is_Rag_Layer->Add_Brine No Filter_Celite->Add_Brine Centrifuge Step 4: Centrifugation (3000 rpm, 5 min) Add_Brine->Centrifuge Success RESOLVED: Clean Phase Separation Centrifuge->Success

Caption: Logic flow for systematic identification and resolution of DMP-MP extraction emulsions.

Step-by-Step Resolution Protocols

Protocol A: The Chemical Break (pH Adjustment)

Use this when the emulsion is milky and lacks visible solids.

The Science: By raising the pH above 12, you force the DMP-MP entirely into its free-base (uncharged) form. This destroys the amphiphilic nature of the molecule, causing it to lose its surfactant properties and partition rapidly into the organic phase.

  • Measure: Check the pH of the aqueous layer using a pH strip.

  • Adjust: Dropwise, add 5M NaOH or 10M KOH to the emulsion while stirring gently.

    • Target: pH 12–14.

  • Agitate: Invert the funnel gently (do not shake vigorously) once.

  • Observe: Allow to stand for 5–10 minutes. If the emulsion thins but does not break, proceed to Protocol C .

Protocol B: The Physical Break (Celite Filtration)

Use this when a "rag layer" (floating sludge) sits between phases.

The Science: This emulsion is stabilized by solid particles (Pd catalyst, insoluble inorganic salts) coating the solvent droplets (Pickering Emulsion). Filtration removes the physical stabilizers.

  • Prepare: Pack a sintered glass funnel with a 2 cm pad of Celite 545 (diatomaceous earth).

  • Filter: Pour the entire mixture (organic + aqueous + emulsion) through the Celite pad under weak vacuum.

    • Note: The pad will catch the black Pd residues and gummy salts.

  • Rinse: Wash the Celite pad with fresh extraction solvent (e.g., 20 mL DCM) to recover trapped product.

  • Separate: Return the filtrate to a clean separatory funnel. The layers should separate instantly.

Protocol C: Density & Ionic Strength Modification

Use this as a final resort for stubborn emulsions.[1]

The Science: Reducing the solubility of organics in water (Salting Out) and increasing the density difference between phases (


).
  • Salting Out: Add Saturated Brine (NaCl) to the mixture. The high ionic strength "pushes" the lipophilic DMP-MP out of the aqueous phase.

  • Density Check:

    • If using DCM (

      
      ): The organic layer is on the bottom. Emulsions here are often caused by the density being too close to the brine/water mixture. Fix:  Add a small amount of water to lower aqueous density, or add Chloroform to increase organic density.
      
    • If using EtOAc (

      
      ): The organic layer is on top. Fix:  Add more brine to the bottom layer to increase density contrast.
      

Frequently Asked Questions (FAQs)

Q1: I used Dichloromethane (DCM) and the layers won't separate at all. Why? A: DCM is notorious for forming stable emulsions with amine-rich water. Its density (1.33 g/mL) is often too close to that of the basic aqueous wash (which increases in density as you add NaOH/Salts).

  • Fix: Try Chloroform (

    
    ) instead of DCM for better density contrast, or switch to Ethyl Acetate  (EtOAc) if the product solubility permits.
    

Q2: Will high pH damage my molecule? A: Unlikely. 1-(2,6-Dimethylphenyl)-4-methylpiperazine lacks hydrolyzable esters or amides. The steric bulk of the 2,6-dimethyl group further protects the aryl-nitrogen bond. It is stable at pH 14 at room temperature.

Q3: I see a third "oil" layer at the bottom. Is that my product? A: Yes, this is "oiling out." The free base of DMP-MP is an oil. If your solvent volume is too low, the product may separate as its own phase rather than dissolving.

  • Fix: Add more organic solvent to dissolve the oil layer.

Q4: Can I use acid to break the emulsion? A: No. Adding acid (lowering pH) will protonate the piperazine nitrogens. While this might break the emulsion by making the molecule fully water-soluble, you will lose your product to the aqueous waste layer . Only use acid if you intend to perform an acid-base purification (extracting impurities into organic, then basifying the aqueous layer to recover product).

Data Reference Table

SolventDensity (g/mL)Emulsion RiskRecommended Usage
Dichloromethane (DCM) 1.33High Standard, but risky. Avoid if possible.
Chloroform (

)
1.49Medium Better density contrast than DCM.
Ethyl Acetate (EtOAc) 0.90Low Preferred if product is soluble.
MTBE 0.74Very Low Excellent separation, but lower solubility for polar amines.

References

  • BenchChem Technical Support. (2025).[2][3] Purification of Piperazine-Containing Compounds: Protocol 2 - pH Adjustment Strategies. Retrieved from

  • Frontier, A. (2026).[1] Tips & Tricks: Emulsions - Department of Chemistry. University of Rochester.[1] Retrieved from

  • Royal Society of Chemistry. (2020). Flow-oriented synthetic design in the continuous preparation of aryl piperazine drugs. Reaction Chemistry & Engineering. Retrieved from

  • Spectro Scientific. (2024). Emulsion Breaking Techniques for Oil in Water Solvent Extractions.[4] Retrieved from

  • ResearchGate Community. (2018). Strategies for separating piperazine derivatives from aqueous phase.[5][6][7] Retrieved from

Sources

Technical Support Center: Stability of 1-(2,6-Dimethylphenyl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 1-(2,6-Dimethylphenyl)-4-methylpiperazine. This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshoot issues related to the stability of this compound in solution. Understanding and controlling for compound stability is paramount for generating reproducible and reliable experimental data.

Compound Overview: The Structural Context of Stability

1-(2,6-Dimethylphenyl)-4-methylpiperazine is a disubstituted piperazine derivative. Its structure features a tertiary amine within the piperazine ring (the N-methyl group) and another tertiary amine linking the ring to the dimethylphenyl group. This structure informs its potential stability liabilities. The tertiary amine centers can be susceptible to oxidation, and the overall molecule's stability can be influenced by common experimental variables such as pH, temperature, and light. This guide provides a framework for identifying and mitigating these instabilities.

Frequently Asked Questions (FAQs)

Question 1: What are the primary potential degradation pathways for 1-(2,6-Dimethylphenyl)-4-methylpiperazine in solution?

Answer: Based on its chemical structure and the known behavior of similar piperazine derivatives, the primary degradation pathways you should be aware of are oxidation, thermal degradation, and photolysis.

  • Oxidative Degradation: The tertiary amine moieties are susceptible to oxidation, which is often a significant degradation pathway for piperazine-containing compounds.[1][2] This can be initiated by dissolved atmospheric oxygen, trace metal ion contaminants, or oxidizing agents present in the experimental system.[3] Studies on similar piperazines have shown that oxidation is a primary concern.[4]

  • Thermal Degradation: Elevated temperatures can accelerate the degradation of the compound. Research on related N-methylated piperazines has shown that methyl substitution can increase the rate of thermal degradation compared to unsubstituted piperazine.[5] This process is often a first-order reaction with respect to the amine concentration.[3]

  • Photodegradation: Exposure to light, particularly in the ultraviolet (UV) spectrum, can induce photochemical reactions leading to degradation. It is a regulatory requirement to assess the photostability of drug candidates.[6][7]

  • Hydrolysis: The core structure of 1-(2,6-Dimethylphenyl)-4-methylpiperazine is generally not susceptible to direct hydrolysis. However, forced degradation studies across a wide pH range are necessary to confirm this, as extreme pH conditions can sometimes promote unexpected degradation pathways.[8][9]

Question 2: What are the recommended storage conditions for stock and working solutions of this compound?

Answer: To ensure maximum longevity and reproducibility, proper storage is critical.

  • Temperature: For long-term storage, stock solutions (typically in organic solvents like DMSO or ethanol) should be stored at -20°C or, ideally, -80°C.[10][11] For short-term storage (a few days), refrigeration at 2-8°C is acceptable, but validation is recommended. Storing solutions at room temperature should be avoided whenever possible.[11]

  • Light: Protect all solutions from light by using amber vials or by wrapping containers in aluminum foil. This minimizes the risk of photodegradation.[12]

  • Atmosphere: Store solutions in tightly sealed containers to prevent solvent evaporation and minimize exposure to atmospheric oxygen, which can contribute to oxidative degradation. For highly sensitive applications, purging the headspace of the vial with an inert gas (like argon or nitrogen) before sealing can provide additional protection.

Question 3: How long can I expect my prepared solutions to remain stable?

Answer: The stability of your solution is not an intrinsic constant; it is highly dependent on the specific conditions. Factors include the solvent system (organic vs. aqueous buffer), concentration, pH, storage temperature, and exposure to light and air. There is no universal expiration date. For example, a compound may be stable for months at -80°C in anhydrous DMSO but may degrade within hours in an aqueous buffer at 37°C. It is imperative to perform a stability study under your specific experimental conditions to determine the viable usage window for your prepared solutions.

Question 4: I need to use an aqueous buffer for my experiment. What precautions should I take?

Answer: Aqueous solutions present more stability challenges than organic stock solutions.

  • Solubility: First, confirm the solubility of the compound in your buffer. Some sources note that similar piperazine derivatives have limited solubility in aqueous buffers, which may require initial dissolution in a small amount of an organic solvent like DMSO or DMF before dilution.[13]

  • Fresh Preparation: It is best practice to prepare aqueous working solutions fresh for each experiment and not to store them for more than a day without stability data to support it.[13]

  • Buffer Components: Be aware that components in your buffer could potentially react with the compound or catalyze its degradation. For example, buffers containing trace metal impurities can accelerate oxidation.[3]

  • Degassing: If oxidative degradation is a concern, consider degassing your buffer before adding the compound to remove dissolved oxygen.

Troubleshooting Guide: Addressing Common Stability Issues

Issue 1: I'm observing a progressive decrease in compound activity or concentration during my cell-based assay, which runs for 48 hours at 37°C.

  • Potential Cause: This is a classic symptom of compound instability under assay conditions. The combination of an aqueous medium, elevated temperature (37°C), and normal atmospheric oxygen creates an environment conducive to both thermal and oxidative degradation.[3][5]

  • Troubleshooting Steps:

    • Run a Stability Control: Incubate the compound in your cell culture medium (without cells) under the exact assay conditions (37°C, 5% CO₂).

    • Time-Point Analysis: Collect aliquots at different time points (e.g., 0, 4, 8, 24, 48 hours).

    • Quantify: Analyze the concentration of the parent compound in each aliquot using a suitable analytical method like LC-MS.

  • Solution: If significant degradation is confirmed (e.g., >10% loss), you may need to adjust your experimental protocol. Options include shortening the incubation time or replenishing the compound at set intervals during the assay.

Issue 2: My analytical results are inconsistent. The peak area for my compound is different each time I analyze a freshly prepared sample from the same stock solution.

  • Potential Cause: This suggests that the stock solution itself may be degrading, or there is variability in sample handling.

  • Troubleshooting Steps:

    • Evaluate Stock Stability: Re-analyze a stock solution that has been stored for a period (e.g., one month) and compare its concentration to its initial value.

    • Check for Freeze-Thaw Degradation: Some compounds are sensitive to the physical stress of repeated freeze-thaw cycles.[10]

    • Assess Photodegradation During Handling: Consider the amount of time your solutions are exposed to ambient lab lighting during preparation. Inconsistent exposure can lead to variable levels of photodegradation.

  • Solution:

    • Aliquot stock solutions into single-use volumes upon initial preparation to avoid repeated freeze-thaw cycles.

    • Perform all sample preparation steps under subdued lighting or by using light-blocking containers.

    • Periodically re-qualify the concentration of your stock solution to ensure its integrity.

Below is a decision tree to help troubleshoot common stability problems.

G start Inconsistent or Decreasing Compound Concentration Observed check_assay Is the issue seen during a prolonged (e.g., >4h) assay at elevated temperature (e.g., 37°C)? start->check_assay cause_assay Likely Cause: Instability in Assay Medium (Thermal/Oxidative Degradation) check_assay->cause_assay YES check_stock Is the issue seen when preparing fresh samples from an older stock solution? check_assay->check_stock NO yes_assay YES no_assay NO solution_assay Solution: 1. Run stability control (compound in medium). 2. Quantify at time points. 3. Consider replenishing compound or   shortening assay duration. cause_assay->solution_assay cause_stock Likely Cause: Stock Solution Degradation (Storage, Freeze-Thaw, Light) check_stock->cause_stock YES cause_new_stock Possible issue with initial weighing, dissolution, or analytical method itself. Re-evaluate. check_stock->cause_new_stock NO yes_stock YES no_stock NO (Issue with new stock) solution_stock Solution: 1. Aliquot new stock into single-use vials. 2. Store at -80°C, protected from light. 3. Re-qualify stock concentration periodically. cause_stock->solution_stock

Caption: Troubleshooting Decision Tree for Stability Issues.

Experimental Protocols

Protocol 1: Comprehensive Forced Degradation Study

A forced degradation or "stress testing" study is essential for identifying potential degradation products and establishing the intrinsic stability of the compound.[6][8] The goal is to achieve 5-20% degradation to ensure that the analytical method is "stability-indicating."[14]

G cluster_prep 1. Preparation cluster_stress 2. Stress Conditions (Incubate Samples) cluster_analysis 3. Analysis cluster_data 4. Data Interpretation prep_stock Prepare Concentrated Stock (e.g., 10 mg/mL in ACN or MeOH) prep_samples Dilute stock to working conc. (e.g., 100 µg/mL) in stress media prep_stock->prep_samples acid Acid Hydrolysis (0.1 M HCl, 60°C) prep_samples->acid base Base Hydrolysis (0.1 M NaOH, 60°C) oxidation Oxidation (3% H₂O₂, RT) thermal Thermal (Solution at 80°C) photo Photolytic (ICH Q1B Light Chamber) control Control (Protected from stress, 4°C) sampling Collect aliquots at various time points (e.g., 2, 8, 24h) acid->sampling quench Quench reaction if needed (e.g., neutralize pH) & dilute sampling->quench inject Analyze by Stability-Indicating Method (e.g., LC-MS/MS) quench->inject calc Calculate % Degradation vs. Control inject->calc identify Identify & Characterize Major Degradants calc->identify mass_balance Assess Mass Balance identify->mass_balance

Caption: Workflow for a Forced Degradation Study.

Methodology:

  • Preparation:

    • Prepare a stock solution of 1-(2,6-Dimethylphenyl)-4-methylpiperazine at a known concentration (e.g., 1 mg/mL) in a suitable organic solvent (e.g., acetonitrile or methanol).

    • For each condition, dilute the stock solution into the respective stress medium.

  • Stress Conditions: Expose the compound to the following conditions in parallel. Include a control sample stored at 4°C and protected from light.

    • Acid Hydrolysis: 0.1 M HCl, incubated at 60°C.

    • Base Hydrolysis: 0.1 M NaOH, incubated at 60°C.

    • Oxidative Degradation: 3% H₂O₂, stored at room temperature.[15]

    • Thermal Degradation: Solution in a neutral buffer (e.g., PBS pH 7.4), incubated at 80°C.

    • Photostability: Expose the solution in a chemically inert, transparent container to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[7][16] A dark control should be run in parallel.

  • Time Points: Analyze samples at appropriate time points (e.g., 0, 2, 8, 24, 48 hours) or until the target degradation is achieved.

  • Analysis:

    • Before analysis, neutralize the acid and base samples.

    • Analyze all samples by a validated stability-indicating method, typically a gradient reverse-phase HPLC or UPLC method with UV or MS detection.

    • Calculate the percentage of the parent compound remaining and identify the relative peak areas of any new peaks (degradants).

Data Summary and Interpretation

The results from a forced degradation study can be summarized to provide a clear stability profile of the molecule.

Table 1: Example Summary of Forced Degradation Study Results

Stress ConditionIncubation Time (h)Temperature% Degradation of Parent CompoundNumber of Major Degradants (>1%)
Control (pH 7.4) 484°C< 1%0
0.1 M HCl 2460°C8%1
0.1 M NaOH 2460°C4%1
3% H₂O₂ 8Room Temp18%3
Thermal (pH 7.4) 2480°C12%2
Photolytic (ICH Q1B) -25°C15%2

This table contains hypothetical data for illustrative purposes.

Interpretation of Example Data:

  • The compound shows the highest susceptibility to oxidative stress , degrading significantly within 8 hours at room temperature.

  • It also exhibits considerable degradation under photolytic and thermal stress .

  • It is relatively stable under mild acidic and basic conditions at 60°C.

  • The analytical method used was able to separate the parent compound from at least three distinct degradation products formed under oxidative stress, demonstrating its utility as a stability-indicating method.

By following these guidelines and protocols, researchers can confidently assess the stability of 1-(2,6-Dimethylphenyl)-4-methylpiperazine, ensuring the integrity and reproducibility of their experimental results.

References

  • Thummar, K. N., et al. (2014). Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. Scientia Pharmaceutica. Available at: [Link]

  • Bechman, A. M., et al. (2018). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Freeman, S. A. (2009). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin. Available at: [Link]

  • Reddy, B. C. G., et al. (2012). A Validated Stability Indicating GC Method for the Determination of Piperazine, 1-Methyl Piperazine and 1-Ethyl Piperazine in Sildenafil and Vardinafil Drug Substances. Analytical Chemistry: An Indian Journal.
  • Freeman, S. A., et al. (2011). Thermal degradation of piperazine and its structural analogs. Energy Procedia. Available at: [Link]

  • Wong, E. (2018). Investigation in stability of eight synthetic piperazines in human whole blood under various storage conditions over time. Boston University Theses & Dissertations. Available at: [Link]

  • Rao, D. D., et al. (2015). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Wong, E., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of Analytical Toxicology. Available at: [Link]

  • Alsante, K. M., et al. (2007). Overview Of Degradation Studies For Pharmaceutical Drug Candidates. Pharmaceutical Technology. Available at: [Link]

  • Roge, A.B., et al. (2013). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research. Available at: [Link]

  • Sharma, M. C. (2012). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Fernandez, C., et al. (2017). Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture. Energy & Fuels. Available at: [Link]

  • Google Patents. (2023). Extraction and purification method of 1-amino-4-methylpiperazine.
  • ChemSynthesis. (n.d.). 2,6-dimethyl-1-(4-methylphenyl)-4-propylpiperazine. Available at: [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]

  • Power, J. D., et al. (2012). A validated GC-MS method for the identification and quantification of piperazines. Analytical Methods. Available at: [Link]

  • Google Patents. (1987). Novel piperazine derivatives, processes for production thereof, and pharmaceutical compositions comprising said compounds as active ingredient.
  • Nielsen, P. (2013). Oxidation and thermal degradation of methyldithanolamine/piperazine in CO₂ capture. The University of Texas at Austin. Available at: [Link]

  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Available at: [Link]

  • IAGIM. (n.d.). Photostability. Available at: [Link]

  • Eurofins. (n.d.). Photostability Studies. Available at: [Link]

  • Tartaglia, A., et al. (2022). A New Ultra High-Performance Liquid Chromatography-Tandem Mass Spectrometry Method to Monitor 1-Amino-4-Methyl-Piperazine and 1-Methyl-4-Nitroso-Piperazine in Rifampicin Hydrolysis. Molecules. Available at: [Link]

  • Wang, J., et al. (2022). A Critical Review of Photo-Based Advanced Oxidation Processes to Pharmaceutical Degradation. Catalysts. Available at: [Link]

  • LookChem. (n.d.). N-METHYL PIPERAZINE. Available at: [Link]

  • ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. Available at: [Link]

  • Eide-Haugmo, I., et al. (2021). Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Li, W., et al. (2013). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Ataman Kimya. (n.d.). 1,4-DIMETHYLPIPERAZINE. Available at: [Link]

  • Wikipedia. (n.d.). Piperazine. Available at: [Link]

  • Tønnesen, H. H. (2018). Photostability and Photostabilization of Drugs and Drug Products. In Profiles of Drug Substances, Excipients and Related Methodology. Available at: [Link]

  • Watanabe, H., et al. (2021). Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP) under Oxidation Conditions. Asian Journal of Organic Chemistry. Available at: [Link]

  • Cholewińska, P., et al. (2023). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. Materials. Available at: [Link]

  • Shimadzu. (n.d.). N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide. Available at: [Link]

  • Watanabe, H., et al. (2021). Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP) under Oxidation Conditions. Asian Journal of Organic Chemistry. Available at: [Link]

  • Taylor & Francis. (n.d.). Hydrolysis reaction – Knowledge and References. Available at: [Link]

  • Ataman Kimya. (n.d.). N-METHYLPIPERAZINE. Available at: [Link]

  • CORE. (n.d.). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE. Available at: [Link]

  • Zelesnik, R., et al. (2020). A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State. Pharmaceutics. Available at: [Link]

Sources

Minimizing bis-arylation side products in piperazine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Ticket Type: Selectivity Optimization | Priority: High

Welcome to the Technical Support Center for Piperazine Synthesis. You are likely here because your LCMS shows a frustratingly high peak for the bis-aryl impurity (M+Ar+Ar), leaving your desired mono-aryl product (M+Ar) as a minor component.

This guide treats your chemical reaction as a system to be debugged. We address the root cause of "runaway arylation"—where the product is more reactive than the starting material—and provide patch protocols to fix it.

📂 Ticket #001: Root Cause Analysis

Issue: Bis-arylation dominates the reaction profile. Diagnosis: In both Buchwald-Hartwig (Pd-catalyzed) and SNAr (Nucleophilic Aromatic Substitution) reactions, the secondary amine of the mono-aryl product is often more nucleophilic than the starting unsubstituted piperazine.

  • Mechanism: Once the first aryl group attaches, if it is electron-donating (or not sufficiently withdrawing), it increases the electron density on the distal nitrogen.

  • Kinetic Consequence:

    
     (The rate of the second arylation exceeds the first).
    
Visualizing the Failure Mode

The following diagram illustrates the kinetic competition you are fighting.

KineticCompetition cluster_legend System Status Piperazine Piperazine (Starting Material) Mono Mono-Aryl Piperazine (Target Product) Piperazine->Mono k1 (Slow) + Ar-X ArX Aryl Halide (Ar-X) ArX->Mono Bis Bis-Aryl Piperazine (Impurity) ArX->Bis Mono->Bis k2 (Fast) + Ar-X Warning Critical Failure: If k2 >> k1, Bis-product dominates

Figure 1: Kinetic competition pathway. The thickness of the arrow represents the relative reaction rate in a non-optimized system.

🛠️ Module 1: The "Hardware" Fix (Protecting Groups)

Success Rate: 100% Recommendation: If your project timeline permits, do not attempt direct mono-arylation of unsubstituted piperazine.

The only way to chemically guarantee zero bis-arylation is to remove the second reaction site.

Protocol:

  • Reagent: Use N-Boc-piperazine (commercially available) instead of piperazine.

  • Reaction: Perform Buchwald-Hartwig or SNAr.

  • Deprotection: Remove Boc with TFA/DCM or HCl/Dioxane.

ParameterDirect ArylationBoc-Protected Route
Step Count 1 Step2 Steps (Arylation + Deprotection)
Atom Economy HighLower (Loss of Boc)
Selectivity Variable (Requires tuning)Perfect (100%)
Purification Difficult (Amine vs. Diamine)Easy (Boc-product is non-polar)
🛠️ Module 2: Buchwald-Hartwig Optimization (Direct Arylation)

Scenario: You must use unsubstituted piperazine (cost or step-count constraints). Objective: Reverse the kinetic bias (


).
1. Stoichiometry: The "Flood" Strategy

You must statistically starve the mono-product of aryl halide.

  • Standard: 1.0 eq Ar-X : 1.2 eq Piperazine

    
    High Bis-arylation. 
    
  • Patched: 1.0 eq Ar-X : 4.0 - 5.0 eq Piperazine.

    • Why: The aryl halide is statistically far more likely to encounter a fresh piperazine molecule than a mono-arylated one.

    • Cleanup: Excess piperazine is water-soluble and easily removed during aqueous workup, unlike the lipophilic bis-aryl impurity.

2. Ligand Selection: Steric & Electronic Control

Ligands are the "software drivers" for your Palladium catalyst. Generic ligands like PPh3 or dppf often fail here.

  • RuPhos: The gold standard for secondary amines. Its bulk prevents the crowded mono-aryl piperazine from binding to the Pd center for a second cycle.

  • BrettPhos: Excellent for primary amines, but also highly selective for mono-arylation due to extreme steric bulk.

Experimental Protocol (RuPhos System):

  • Charge: Pd2(dba)3 (1 mol%) and RuPhos (2-3 mol%).

  • Solvent: Toluene or Dioxane (degassed).

  • Base: NaOtBu (Weak bases often fail to activate the Pd-cycle for chlorides).

  • Add: Piperazine (4.0 equiv) + Aryl Halide (1.0 equiv).

  • Temp: 80–100 °C.

  • Citation: Reilly & Mach (2016) demonstrated efficient mono-arylation using RuPhos with excess piperazine (See Ref 1).[1]

🛠️ Module 3: SNAr Troubleshooting

Scenario: Aryl halide has strong electron-withdrawing groups (e.g., p-NO2, o-CN). No Pd catalyst used.

1. Solvent Polarity Throttling
  • Issue: Polar aprotic solvents (DMF, DMSO) stabilize the Meisenheimer complex, accelerating both steps.

  • Fix: Use less polar solvents (THF, Acetonitrile) or protic solvents (EtOH/Water).

    • Mechanism:[1][2][3][4][5][6][7] Protic solvents can solvate the nucleophile (amine), reducing its reactivity slightly, which often improves selectivity ("Reactivity-Selectivity Principle").[1]

2. Temperature Control
  • Protocol: Start at 0 °C or Room Temperature.

  • Logic:

    
     (bis-formation) often has a higher activation energy than 
    
    
    
    . Heating the reaction provides enough energy to surmount the second barrier. Keeping it cold restricts the system to the first substitution.
📊 Decision Matrix: Which Method?

Use this logic flow to select the correct protocol for your substrate.

MethodSelection Start Start: Aryl Halide + Piperazine IsActivated Is Ar-X Electron Deficient? (NO2, CN, Pyrimidine) Start->IsActivated SnAr Path: SnAr (No Metal) IsActivated->SnAr Yes Buchwald Path: Buchwald-Hartwig IsActivated->Buchwald No TempControl Control: Low Temp (0°C) Solvent: THF/EtOH SnAr->TempControl CanProtect Can you afford 2 steps? Buchwald->CanProtect BocRoute Use N-Boc-Piperazine (100% Selectivity) CanProtect->BocRoute Yes DirectRoute Use Unprotected Piperazine CanProtect->DirectRoute No Optimization Req: 5.0 eq Piperazine Ligand: RuPhos DirectRoute->Optimization

Figure 2: Decision tree for selecting the optimal synthesis strategy.

❓ Frequently Asked Questions (FAQ)

Q: I used 5 equivalents of piperazine, but I still see 10% bis-product. How do I remove it? A: You can exploit the basicity difference.

  • Acid Wash: The mono-aryl piperazine (secondary amine) and bis-aryl piperazine (tertiary amine) have different pKa values.

  • Acylation: React the crude mixture with Acetic Anhydride (

    
    ).
    
    • The mono-aryl piperazine will react to form the N-acetyl derivative (Amide).

    • The bis-aryl impurity cannot react (no H to replace).

    • Separation becomes easy (Amide vs Amine). Note: This adds a deprotection step later.

Q: Can I use "Reverse Addition"? A: Yes. Slowly adding the Aryl Halide to a stirring solution of excess Piperazine ensures that the concentration of Ar-X is always low relative to the amine. This mimics high-dilution conditions and favors mono-arylation.

Q: Why not just use the hydrochloride salt of bis(2-chloroethyl)amine? A: This is a valid "Ring Construction" strategy (reacting aniline with the bis-chloro salt). It completely avoids bis-arylation. However, it requires harsh conditions (high heat, strong base) and is often intolerant of sensitive functional groups on the aniline, whereas Buchwald-Hartwig is milder.

📚 References
  • Reilly, S. W., & Mach, R. H. (2016).[1][8] Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters.

  • Fors, B. P., et al. (2008).[9] A Highly Active Catalyst for Pd-Catalyzed Amination Reactions. Journal of the American Chemical Society.[8]

  • Beletskaya, I. P., et al. (2006). Pd-catalyzed amination of polyamines: Selective synthesis of linear and macrocyclic polyamines. Arkivoc.

  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. (Standard Reference for N-Boc protocols).

Sources

Technical Support Center: Strategies for Overcoming Steric Hindrance in 2,6-Dimethylphenyl Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the unique challenges associated with cross-coupling reactions involving the sterically hindered 2,6-dimethylphenyl moiety. The insights provided herein are grounded in established mechanistic principles and validated by field-proven experimental outcomes.

Introduction: The Challenge of Steric Hindrance

The 2,6-dimethylphenyl group presents a significant steric challenge in transition metal-catalyzed cross-coupling reactions. The two ortho-methyl groups flank the reaction center, impeding the crucial steps of the catalytic cycle, particularly oxidative addition and reductive elimination.[1][2] This steric congestion can lead to low yields, slow reaction rates, and the formation of undesired side products. This guide is designed to provide you with the strategic insights and practical protocols necessary to overcome these hurdles and achieve successful couplings.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments and offers a systematic approach to troubleshooting.

Issue 1: Low to No Product Formation in Suzuki-Miyaura Coupling

Question: I am attempting a Suzuki-Miyaura coupling between 2,6-dimethylphenylboronic acid and an aryl halide, but I am observing very low conversion to the desired biaryl product. What are the likely causes and how can I improve the yield?

Answer: This is a classic challenge stemming from the steric bulk of the 2,6-dimethylphenyl group. The primary bottleneck is often the reductive elimination step, where the two bulky aryl groups must come together to form the new C-C bond.[1][2][3]

Causality-Driven Solutions:
  • Ligand Selection is Critical: Standard ligands like triphenylphosphine are often ineffective. You need to employ bulky, electron-rich phosphine ligands that are specifically designed to promote reductive elimination. These ligands create a larger "bite angle" and increase electron density on the metal center, which facilitates the bond-forming step.[4][5][6]

    • Recommended Ligands: Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) and N-heterocyclic carbene (NHC) ligands are excellent choices for these demanding couplings.[4][6][7]

  • Re-evaluate Your Base and Solvent System: The choice of base is crucial for the transmetalation step. For sterically hindered substrates, stronger bases are often required.

    • Effective Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are generally more effective than weaker bases like sodium carbonate.[4]

    • Solvent Considerations: Aprotic polar solvents such as dioxane, toluene, or THF are commonly used. In some cases, the addition of a small amount of water can be beneficial.

  • Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome the steric barrier.[5] However, be cautious of potential side reactions like protodeboronation of the boronic acid.

  • Consider Boronic Ester Derivatives: If you suspect protodeboronation is an issue, converting the 2,6-dimethylphenylboronic acid to a more stable boronate ester, such as a pinacol ester, can significantly improve your results.[4][8]

Experimental Workflow: Suzuki-Miyaura Coupling of a Hindered Substrate
graph "Suzuki-Miyaura_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

subgraph "cluster_prep" { label = "Reaction Setup"; bgcolor="#F1F3F4"; "Start" [label="Oven-dried Glassware", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Reagents" [label="Add Aryl Halide,\n2,6-Dimethylphenylboronic Acid,\nBase (K3PO4)"]; "Solvent" [label="Add Anhydrous Solvent\n(e.g., Dioxane)"]; "Degas" [label="Degas with N2 or Ar"]; }

subgraph "cluster_reaction" { label = "Catalysis"; bgcolor="#F1F3F4"; "Catalyst" [label="Add Pd Precatalyst\nand Bulky Ligand\n(e.g., XPhos Pd G3)"]; "Heat" [label="Heat to Reflux\n(e.g., 100-110 °C)"]; "Monitor" [label="Monitor by TLC/LC-MS"]; }

subgraph "cluster_workup" { label = "Work-up & Purification"; bgcolor="#F1F3F4"; "Quench" [label="Cool and Quench\n(e.g., with H2O)"]; "Extract" [label="Extract with\nOrganic Solvent"]; "Purify" [label="Purify by\nColumn Chromatography"]; "Product" [label="Characterize Product", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; }

"Start" -> "Reagents" -> "Solvent" -> "Degas" -> "Catalyst" -> "Heat" -> "Monitor" -> "Quench" -> "Extract" -> "Purify" -> "Product"; }

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling involving a sterically hindered substrate.
Issue 2: Failure in Buchwald-Hartwig Amination with 2,6-Dimethylaniline

Question: I am trying to couple 2,6-dimethylaniline with an aryl bromide using Buchwald-Hartwig conditions, but the reaction is not proceeding. What adjustments should I make?

Answer: The coupling of 2,6-disubstituted anilines is notoriously difficult due to the steric hindrance around the nitrogen atom, which impedes its coordination to the palladium center and subsequent reductive elimination.[9] In fact, the presence of two ortho-methyl groups on the aniline can completely suppress the reaction with standard catalyst systems.[9]

Causality-Driven Solutions:
  • Employ Specialized Ligands: This transformation requires the use of highly active and sterically demanding ligands.

    • Recommended Ligands: The Buchwald group has developed specific ligands, such as tBuXPhos, that are particularly effective for coupling sterically hindered anilines.[9] These ligands promote the formation of the key monoligated palladium species, which is more reactive.[10]

  • Optimize the Base: A strong, non-nucleophilic base is essential.

    • Effective Bases: Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used in these reactions.[11]

  • Alternative Coupling Strategies: If the Buchwald-Hartwig amination remains unsuccessful, consider alternative C-N bond-forming reactions that may be less sensitive to steric hindrance, such as the Ullmann condensation, although this often requires harsher reaction conditions.[12]

Catalytic Cycle: The Role of Bulky Ligands
graph "Buchwald-Hartwig_Cycle" { graph [splines=true, overlap=false, nodesep=0.6]; node [shape=point, width=0.01, height=0.01]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

subgraph "cluster_main" { label="Buchwald-Hartwig Catalytic Cycle"; bgcolor="#F1F3F4"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"];

}

subgraph "cluster_ligand" { label="Role of Bulky Ligand (L)"; bgcolor="#FBBC05"; node [shape=plaintext, fontname="Helvetica", fontsize=10]; "Ligand_role" [label="Bulky ligands (e.g., XPhos):\n- Promote monoligated Pd(0) species[10]\n- Accelerate reductive elimination[1][2]\n- Prevent catalyst decomposition"]; } }

Caption: The catalytic cycle for the Buchwald-Hartwig amination, highlighting the reductive elimination step where bulky ligands are crucial.

Frequently Asked Questions (FAQs)

Q1: Which cross-coupling reaction is generally best for synthesizing tetra-ortho-substituted biaryls, such as 2,2',6,6'-tetramethylbiphenyl?

A1: The synthesis of tetra-ortho-substituted biaryls is one of the most challenging coupling reactions due to extreme steric hindrance. While no single method is universally superior, here is a comparison of common strategies:

Coupling ReactionAdvantagesDisadvantagesKey Considerations
Suzuki-Miyaura Milder conditions, commercially available reagents.Can be very challenging; requires highly specialized ligands.Use of bulky, electron-rich ligands (e.g., AntPhos) and optimization of base and solvent are critical.[13]
Kumada Coupling Highly reactive Grignard reagents can overcome some steric barriers.[14][15]Grignard reagents have limited functional group tolerance and require strictly anhydrous conditions.[16]Nickel catalysts are often more effective and cost-efficient than palladium for this transformation.[14][15]
Ullmann Coupling Historically used for these transformations.Requires harsh conditions (high temperatures, copper catalyst) and often gives low yields with sterically hindered substrates.[17]Generally considered a less favorable option compared to modern palladium- or nickel-catalyzed methods.

For the synthesis of 2,2',6,6'-tetramethylbiphenyl, a Kumada coupling of 2,6-dimethylphenylmagnesium bromide or a highly optimized Suzuki-Miyaura coupling would be the most promising approaches.

Q2: Can nickel catalysts be a better choice than palladium for coupling 2,6-dimethylphenyl substrates?

A2: Yes, in certain cases, nickel catalysts can offer advantages over palladium. Nickel is a smaller atom than palladium, which can lead to different ligand coordination geometries and reactivity.[18] For some sterically demanding couplings, particularly Kumada-type reactions, nickel catalysts have shown excellent performance and can be more cost-effective.[14][15][16] The development of ligands specifically designed for nickel catalysis is an active area of research and has led to improved methods for challenging cross-couplings.[18]

Q3: My reaction is sluggish. Besides changing the ligand and temperature, what other parameters can I screen?

A3: If your reaction is slow, a systematic optimization of other parameters is warranted:

  • Concentration: The effect of concentration can be complex. While higher concentrations may increase the reaction rate, in some cases of severe steric hindrance, dilution can disfavor catalyst decomposition pathways.

  • Catalyst Loading: Increasing the catalyst loading (e.g., from 1 mol% to 5 mol%) can improve conversion, although this should be a later resort due to cost.

  • Pre-catalyst Activation: Ensure your active Pd(0) species is being generated efficiently. Using modern pre-catalysts (e.g., palladacycles) can be more reliable than generating the active catalyst in situ from Pd(II) sources.[19]

  • Purity of Reagents: Impurities in your starting materials, solvents, or base can poison the catalyst. Ensure all reagents are of high purity and that solvents are anhydrous.[19]

Q4: Are there any alternatives to traditional cross-coupling for forming biaryl bonds with these hindered fragments?

A4: Yes, when traditional cross-coupling methods fail, you might consider alternative strategies:

  • Oxidative Coupling: This approach involves the direct C-H/C-H coupling of two arene partners. While atom-economical, controlling the regioselectivity can be a significant challenge, especially for cross-coupling.[20] Recent advances in biocatalysis using P450 enzymes have shown promise for selective oxidative cross-coupling.[20]

  • Sandmeyer-type Reactions: For specific substrates, diazonium salt chemistry can be employed to form biaryl linkages.[21]

By understanding the underlying principles of steric effects in cross-coupling reactions and systematically applying the troubleshooting strategies outlined in this guide, you can significantly improve your success rate in synthesizing molecules containing the challenging 2,6-dimethylphenyl moiety.

References

  • Hu, W., et al. (1998). Synthesis of 2,2',6,6'-Tetramethylbiphenyl-4,4'-Dibenzthiazole. Marcel Dekker, Inc.
  • Chemistry LibreTexts. (2026, January 8). 14.1.3: Reductive Elimination. Available at: [Link]

  • Organic Syntheses Procedure. 4,4'-dimethyl-1,1'-biphenyl. Available at: [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction. Available at: [Link]

  • ACS Publications. (2000, April 4). A Tetramethylbiphenyl Poly(benzobisthiazole): Synthesis, Chracterization, Fiber Spinning, and Properties. Macromolecules. Available at: [Link]

  • Chemistry LibreTexts. (2023, May 3). 4.11: Reductive Elimination- General Ideas. Available at: [Link]

  • ACS Publications. (2022, October 3). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews. Available at: [Link]

  • ETDEWEB. (1983, January 1). Synthesis of 4,4'-dichloro-3,5,3',5'-tetramethylbiphenyl by the Sandmeyer reaction. Available at: [Link]

  • Thieme E-Books & E-Journals. Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes. Available at: [Link]

  • Journal of the Chemical Society C: Organic (RSC Publishing). Biphenylenes. Part XIV. Synthesis of 1- and 2-phenyl-, 2,7-dimethyl-, and 2,3,6,7-tetramethyl-biphenylene. Available at: [Link]

  • PMC. Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. Available at: [Link]

  • Wikipedia. Kumada coupling. Available at: [Link]

  • Princeton University. (2017, March 27). Subtle steric differences reveal a model for Ni cross-coupling success. Available at: [Link]

  • Organic Chemistry Portal. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Available at: [Link]

  • ResearchGate. (2025, August 10). Chapter 9. Reductive Elimination. Available at: [Link]

  • ACS Catalysis. (2020, September 2). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. Available at: [Link]

  • Cross-Coupling Chemistry. Available at: [Link]

  • PMC - NIH. Biocatalytic oxidative cross-coupling reactions for biaryl bond formation. Available at: [Link]

  • Kumada Coupling: Industrial Insights into One of the First C–C Bond Forming Reactions. Available at: [Link]

  • Wikipedia. Reductive elimination. Available at: [Link]

  • Organic Chemistry Portal. Kumada Coupling. Available at: [Link]

  • Semantic Scholar. Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes. Available at: [Link]

  • Journal of the American Chemical Society. (2025, June 10). Reductively Induced Aryl Transmetalation: An Alternative Catalytically Relevant Ni-Catalyzed Biaryl Coupling Mechanism. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • PMC. (2015, June 18). Kumada–Grignard-type biaryl couplings on water. Available at: [Link]

  • Diva-Portal.org. (2019, October 8). Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product b. Available at: [Link]

  • ChemTalk. (2025, September 7). Metal-Catalyzed Cross-Coupling Reactions. Available at: [Link]

  • Chemical Communications (RSC Publishing). Kumada–Corriu coupling of Grignard reagents, probed with a chiral Grignard reagent. Available at: [Link]

  • The Royal Society of Chemistry. (2014, February 6). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Available at: [Link]

  • Beilstein Journals. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Chemistry Stack Exchange. (2020, August 22). Laboratory and commercial preparations of aniline other than reduction of nitroarenes. Available at: [Link]

  • University of Windsor. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Available at: [Link]

  • Chemistry Steps. (2025, July 27). Steric Hindrance in SN2 and SN1 Reactions. Available at: [Link]

  • Chemical Insights. (2024, November 25). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Available at: [Link]

  • ACS Publications. (2016, September 30). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • ResearchGate. (2019, June 30). How to overcome Steric Hindrance?. Available at: [Link]

  • Khan Academy. (2013, November 25). Steric hindrance | Substitution and elimination reactions | Organic chemistry. YouTube. Available at: [Link]

  • PMC. Increasing the steric hindrance around the catalytic core of a self-assembled imine-based non-heme iron catalyst for C–H oxidation. Available at: [Link]

Sources

Solvent selection for column chromatography of methylpiperazine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Troubleshooting Portal

Status: Operational Topic: Solvent Selection for Column Chromatography of Methylpiperazine Derivatives Audience: Medicinal Chemists, Process Chemists, Purification Specialists

Module 1: The Core Challenge (Theory)

The Issue: Methylpiperazine derivatives are notoriously difficult to purify on standard silica gel. The Cause: pKa Mismatch & Silanophilic Interactions. Methylpiperazine derivatives typically possess a basic nitrogen with a pKa of ~9.0–9.8. Standard silica gel is acidic (surface silanol pKa ~5.0). This creates a strong acid-base interaction (hydrogen bonding and ionic attraction) rather than simple adsorption, resulting in "tailing," peak broadening, and irreversible mass loss.

Visualization: The "Tailing" Mechanism

The following diagram illustrates why your compound streaks. The amine nitrogen donates a lone pair to the acidic proton of the silanol group.

SilanolInteraction Silica Silica Surface (Acidic Silanol Si-OH) Interaction Strong H-Bonding (Retention/Tailing) Silica->Interaction Proton Donor Amine Methylpiperazine (Basic Amine :N-R) Amine->Interaction Proton Acceptor Result Free Amine Elution (Sharp Peak) Interaction->Result Interaction Broken Modifier Modifier Added (TEA or NH3) Modifier->Silica Preferential Binding (Blocks Silanols) Modifier->Result Enables

Caption: Schematic of the competitive inhibition mechanism required to elute basic amines. The modifier (Green) blocks the active silanol sites (Red), allowing the target amine (Blue) to pass.

Module 2: Solvent System Selection

Do not guess. Use this hierarchy based on the polarity of your specific derivative.

Table 1: Recommended Solvent Systems
Polarity ClassTarget Compound CharacteristicsRecommended Solvent SystemModifier Strategy
Low N-Boc protected, lipophilic side chainsHexane / EtOAc Add 1–3% Triethylamine (TEA) to the mobile phase.
Medium Free N-methylpiperazine, benzyl groupsDCM / MeOH DCM : MeOH : NH₄OH (90:10:1) . See Protocol A below.
High Multiple polar groups (OH, NH), saltsDCM / MeOH (High % MeOH)DCM : MeOH : 7N NH₃ in MeOH (80:20) . Avoid aqueous ammonia here to prevent phase separation.
Alternative Acid-sensitive or "Streaky" on SilicaDCM / Acetone Use Basic Alumina or Amine-functionalized Silica (No modifier needed).

Module 3: Troubleshooting (Help Desk)

Q1: I tried DCM/MeOH/NH₄OH, but my solvent separated into two layers. What happened? Diagnosis: Phase separation due to water content. The Fix: Aqueous Ammonium Hydroxide (28-30%) is not fully miscible with DCM if the methanol ratio is too low.

  • Immediate Solution: Add more Methanol until the mixture clears.

  • Prevention: Use Protocol A (The "Shake & Separate" method) or switch to 7N Ammonia in Methanol (anhydrous) to avoid introducing water entirely.

Q2: My column cracked and gas bubbles formed during equilibration. Diagnosis: Exothermic reaction. The Fix: Mixing Methanol and DCM is endothermic, but mixing Ammonia into solvents or adsorption onto silica generates heat.

  • Solution: Pre-mix your solvent system in a flask and let it cool to room temperature before pouring it into the column. Slurry pack the silica with the solvent containing the modifier to pre-equilibrate the heat generation.

Q3: Even with TEA, my compound is tailing. Should I add more? Diagnosis: Silanol overload or TEA evaporation. The Fix:

  • Pre-wash: Did you pre-wash the column with the TEA-containing solvent? If not, the first bit of TEA is just sacrificing itself to the top of the column. Flush the column with 2 CV (Column Volumes) of the mobile phase before loading your sample.

  • Volatility: TEA is volatile. If your run is long, the TEA concentration decreases. Replenish the solvent reservoir regularly.

Q4: My compound is stuck at the baseline even with 10% MeOH. Diagnosis: Polarity mismatch or salt formation. The Fix:

  • Check Form: Is your piperazine a hydrochloride salt? If so, you must "free base" it first. Dissolve in DCM, wash with sat. NaHCO₃, dry, and load the free base.

  • Switch Phase: If it is still stuck, silica is likely the wrong tool. Switch to Reverse Phase (C18) using Water/Acetonitrile with 0.1% Formic Acid or Ammonium Bicarbonate buffer.

Module 4: Experimental Protocols

Protocol A: The "Gold Standard" (DCM/MeOH/NH₃)

Use this for medium-to-high polarity methylpiperazines.

Context: This method prevents phase separation by saturating the organic layer with ammonia without keeping the excess water.

  • Prepare the Mixture: In a separatory funnel, combine Dichloromethane (DCM) and Methanol (MeOH) in a 9:1 ratio .

  • Ammoniate: Add aqueous Ammonium Hydroxide (approx. 10% of the total volume).

  • Equilibrate: Shake vigorously for 2 minutes. Vent frequently.

  • Separate: Allow layers to settle. The DCM/MeOH layer will be the bottom layer.

  • Collect: Drain the bottom organic layer. This is your mobile phase. It is now saturated with ammonia but contains minimal water.

  • Usage: Use this immediately for your column.

Protocol B: The "TEA Deactivation" Method

Use this for lipophilic derivatives running in Hexane/EtOAc.

  • Slurry Packing: Suspend your silica gel in Hexane containing 2% Triethylamine (TEA) .

  • Pour: Pour the column and flush with 2 Column Volumes (CV) of Hexane/TEA.

  • Elution: Run your gradient (e.g., 0–50% EtOAc in Hexane).

    • Crucial: You must maintain 1–2% TEA in both the Hexane and the EtOAc reservoirs throughout the run to prevent the "modifier front" from passing your compound.

Module 5: Decision Logic (Workflow)

Follow this logic to select the correct purification path.

DecisionTree Start Start: Methylpiperazine Derivative CheckSalt Is it a Salt? (HCl, TFA) Start->CheckSalt FreeBase Perform Free Base Extraction (DCM / NaHCO3) CheckSalt->FreeBase Yes CheckPolarity TLC Check (10% MeOH/DCM) CheckSalt->CheckPolarity No (Free Base) FreeBase->CheckPolarity RfHigh Rf > 0.5 (Low Polarity) CheckPolarity->RfHigh RfMid Rf 0.2 - 0.5 (Med Polarity) CheckPolarity->RfMid RfLow Rf < 0.1 or Streaking (High Polarity) CheckPolarity->RfLow SolventA Hexane / EtOAc + 2% TEA RfHigh->SolventA SolventB DCM / MeOH / NH4OH (90:10:1) RfMid->SolventB SolventC Reverse Phase (C18) or Amine-Functionalized Silica RfLow->SolventC

Caption: Decision matrix for solvent selection. Note that salts must be neutralized before silica chromatography to prevent irreversible binding.

References

  • Biotage. (2023).[1] Is there an easy way to purify organic amines? Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography.[2][3] Retrieved from [Link]

  • Org Prep Daily. (2006).[4] Purifying amines on silica.[1][4][5][6][7] Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of N-Nitroso-N'-methylpiperazine on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

Validation & Comparative

1H NMR Spectrum Analysis of 1-(2,6-Dimethylphenyl)-4-methylpiperazine: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Target Molecule: 1-(2,6-Dimethylphenyl)-4-methylpiperazine (Formula: C13H20N2) Primary Application: Pharmaceutical intermediate (e.g., Ranolazine analogs, Lidocaine-like local anesthetics).[1][2] Analytical Challenge: Distinguishing the specific regio-isomerism of the dimethylphenyl moiety (2,6-substitution) and confirming the integrity of the piperazine ring against degradation products or synthesis precursors (e.g., 2,6-xylidine).

This guide compares 1H NMR spectroscopy against alternative analytical techniques (LC-MS, FT-IR), establishing why NMR is the "Gold Standard" for the structural validation of this sterically hindered amine. While LC-MS offers superior sensitivity for trace impurity detection, only NMR provides the definitive spatial resolution required to confirm the 2,6-dimethyl substitution pattern , which is critical for the pharmacological activity (sodium channel blockade) of this class of drugs.

Comparative Analysis: NMR vs. Alternative Methodologies

The following table objectively compares the performance of 1H NMR against LC-MS and FT-IR for the analysis of 1-(2,6-Dimethylphenyl)-4-methylpiperazine.

Feature1H NMR (600 MHz) LC-MS (ESI+) FT-IR (ATR)
Regio-isomer Differentiation Superior. Can distinguish 2,6-dimethyl from 2,4- or 2,5- isomers via splitting patterns and integration.[1][2]Poor. Isomers often have identical m/z and similar fragmentation patterns.[2][3]Moderate. Fingerprint region differs, but difficult to interpret de novo.
Quantification Absolute. qNMR allows purity determination without a reference standard.[2]Relative. Requires reference standards; ionization efficiency varies by compound.[2]Qualitative. Good for ID, poor for precise purity quantification.[2]
Salt Form Identification Excellent. Distinct chemical shifts for free base vs. HCl salt (NH+ proton visible).[2]None. Salts dissociate in mobile phase; detects only the cation.[2]Good. Shifts in N-H stretch bands indicate salt formation.[2]
Sample Recovery Yes. Non-destructive.[2]No. Destructive.Yes. Non-destructive.[2]
Expert Insight: The "Symmetry Trap"

In LC-MS, the 2,6-dimethyl isomer and the 3,5-dimethyl isomer have identical masses (204.31 Da).[1] However, in 1H NMR, the 2,6-isomer renders the phenyl protons as a distinct multiplet (typically 3H) and the methyls as a strong singlet (6H). A 2,4-isomer would break this symmetry, producing three distinct aromatic signals. Therefore, NMR is non-negotiable for batch release.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and "Trustworthiness" (E-E-A-T), follow this standardized protocol.

Solvent Selection Strategy
  • Standard: Chloroform-d (CDCl3). [1][2][4]

    • Why: Good solubility for the free base; chemical shifts are standard for literature comparison.[2]

    • Limitation: Acidic impurities in CDCl3 can cause broadening of the piperazine signals due to proton exchange.

  • Alternative: Dimethyl Sulfoxide-d6 (DMSO-d6). [1][2][4]

    • Why: Essential if analyzing the Hydrochloride salt form.[2] It prevents precipitation and slows proton exchange, allowing observation of the acidic NH+ proton (usually >10 ppm).

Sample Preparation (Free Base)
  • Mass: Weigh 10–15 mg of the compound.

  • Solvation: Add 0.6 mL of CDCl3 (containing 0.03% TMS).

  • Filtration: If the solution is cloudy (indicating inorganic salts), filter through a cotton plug into the NMR tube.[3]

  • Equilibration: Allow sample to sit for 5 mins in the probe to reach thermal equilibrium (298 K).

Detailed Spectral Interpretation

Structural Logic

The molecule consists of three distinct zones:

  • Zone A (Aromatic): The 2,6-dimethylphenyl ring.[2] The methyl groups provide steric bulk, locking the conformation and shielding the ortho-positions.

  • Zone B (Piperazine Ring): A saturated 6-membered ring.[2][5] Due to the 2,6-dimethyl steric hindrance, the rotation around the N-Aryl bond is restricted, often broadening the signals of the adjacent protons.

  • Zone C (N-Methyl): A singlet, typically sharp.[2]

Assignment Table (CDCl3, 298 K)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentMechanistic Explanation
6.90 – 7.05 Multiplet (m)3HAr-H (3,4,5) The three aromatic protons.[1][2] The 2,6-substitution creates a symmetric environment for H3/H5.[2]
3.10 – 3.20 Triplet (t) / Broad4HPip-CH2 (C2, C6) Protons adjacent to the N-Aryl group.[1][2] Deshielded by the aromatic ring current and inductive effect of Nitrogen. Note: May broaden due to steric clash with 2,6-Me.[1][2]
2.45 – 2.55 Triplet (t)4HPip-CH2 (C3, C5) Protons adjacent to the N-Methyl group.[1][2] Less deshielded than C2/C6.[2]
2.32 Singlet (s)3HN-CH3 The N-methyl group on the piperazine.[1][2] Characteristic sharp singlet.[2]
2.28 Singlet (s)6HAr-CH3 (2,6) The two methyl groups on the phenyl ring. Their integration (6H) relative to the aromatic protons (3H) confirms the dimethyl substitution.
Critical Quality Attributes (CQA) Check
  • Impurity Flag 1 (2,6-Xylidine): Look for a broad singlet around 3.5–4.0 ppm (NH2) and a shift in the aromatic region.[1]

  • Impurity Flag 2 (Piperazine Dimer): If the N-methyl signal (2.32 ppm) is missing or weak, the reaction may have failed to methylate, leaving the free piperazine.

  • Salt Form Check: If the sample is an HCl salt in DMSO-d6, the N-CH3 signal will shift downfield (approx 2.8 ppm) and a broad proton will appear >10 ppm.[1]

Visualizing the Analytical Workflow

The following diagram illustrates the logical flow for validating the compound structure, distinguishing it from common synthesis byproducts.

Analytical_Workflow Sample Unknown Sample (C13H20N2 Candidate) Solubility Solubility Test (CDCl3 vs DMSO-d6) Sample->Solubility Acquisition Acquire 1H NMR (16 scans, 298K) Solubility->Acquisition Decision1 Check Ar-CH3 Region (2.0 - 2.4 ppm) Acquisition->Decision1 Result_Isomer Isomer Confirmation: Are there 6H singlet? Decision1->Result_Isomer Path_Correct Yes (2,6-isomer confirmed) Result_Isomer->Path_Correct Singlet (6H) Path_Wrong No (Split signals = 2,4 or 2,5 isomer) Result_Isomer->Path_Wrong Multiple peaks Decision2 Check N-Me Region (2.3 ppm) Path_Correct->Decision2 Result_Alkylation Alkylation Status: Is 3H singlet present? Decision2->Result_Alkylation Final_Pass PASS: Pure 1-(2,6-Dimethylphenyl)-4-methylpiperazine Result_Alkylation->Final_Pass Singlet (3H) Final_Fail FAIL: Incomplete Methylation or Impurity Result_Alkylation->Final_Fail Missing/Shifted

Caption: Logical decision tree for structural verification using 1H NMR markers.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53167, 1-Methylpiperazine. Retrieved from [Link][1]

  • Reich, H. J. (2022). Structure Determination Using NMR Spectroscopy: Chemical Shifts. University of Wisconsin-Madison.[1][2] Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]

  • United Nations Office on Drugs and Crime (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

Sources

HPLC Retention Time Comparison: 2,6- vs 2,4-Dimethylphenyl Piperazines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Verdict

2,6-Dimethylphenyl piperazine (2,6-DMPP) and 2,4-dimethylphenyl piperazine (2,4-DMPP) are positional isomers often encountered in pharmaceutical synthesis and forensic analysis. In standard Reversed-Phase HPLC (RP-HPLC) on C18 stationary phases, 2,6-DMPP typically elutes before 2,4-DMPP.

This retention behavior is governed by the "Ortho Effect" : the steric bulk of the two methyl groups at the 2,6-positions forces the piperazine ring out of planarity with the phenyl ring and shields the hydrophobic core, reducing the effective surface area available for interaction with the stationary phase.

Optimal Separation Strategy: While C18 columns can separate these isomers, Phenyl-Hexyl or Biphenyl stationary phases are superior alternatives. These phases exploit


-

interactions, which are more sensitive to the electron density differences caused by the positional isomerism, resulting in wider resolution (

).

Chemical Basis of Separation

Understanding the structural dynamics is crucial for method development.

Feature2,6-Dimethylphenyl piperazine2,4-Dimethylphenyl piperazine
Substitution Pattern Ortho, Ortho (Vicinal to N)Ortho, Para
Steric Hindrance High. Two methyl groups flank the piperazine attachment.Moderate. One methyl flank; para-methyl is distal.
Conformation Twisted (Non-planar). Piperazine ring forced out of phenyl plane.More Planar. Less steric strain allows better alignment.
Hydrophobic Interaction Reduced. Methyls shield the phenyl ring from C18 ligands.Standard. More accessible hydrophobic surface area.
Predicted Elution (RP) Earlier (Lower

)
Later (Higher

)
Visualization: Steric Interaction Logic

The following diagram illustrates why 2,6-DMPP elutes faster.

ElutionLogic cluster_26 2,6-DMPP (Ortho-Ortho) cluster_24 2,4-DMPP (Ortho-Para) Substrate Isomer Mixture Node26 High Steric Bulk (Shielded Ring) Substrate->Node26 Node24 Lower Steric Bulk (Exposed Ring) Substrate->Node24 Interaction26 Weak C18 Interaction Node26->Interaction26 Twisted Conformation Elution26 Elutes FIRST Interaction26->Elution26 Interaction24 Strong C18 Interaction Node24->Interaction24 Planar Conformation Elution24 Elutes SECOND Interaction24->Elution24

Caption: Mechanistic flow showing how steric bulk in 2,6-DMPP reduces stationary phase interaction, leading to earlier elution.

Experimental Protocol: Validated Separation Method

This protocol is designed to ensure baseline separation (


) of the two isomers.
A. Reagents & Equipment[1][2][3][4][5][6]
  • Column: Phenyl-Hexyl or C18 (e.g., Agilent Zorbax Eclipse Plus C18), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 3.0). Note: Low pH is critical to protonate the piperazine nitrogen, reducing peak tailing.

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Detector: UV-Vis / DAD at 210 nm (Piperazines have weak UV absorbance; 254 nm is often insufficient).

B. Gradient Methodology
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Flow Rate (mL/min)
0.090101.0
10.060401.0
12.010901.0
15.090101.0
C. Step-by-Step Workflow
  • Buffer Prep: Dissolve

    
     in Milli-Q water. Adjust pH to 3.0 with dilute Phosphoric Acid (
    
    
    
    ). Filter through 0.22 µm membrane.
  • Equilibration: Flush column with 10% B for 20 minutes to saturate stationary phase.

  • Sample Prep: Dissolve 1 mg of each isomer in 1 mL of Mobile Phase A (avoid pure organic solvent to prevent breakthrough).

  • Injection: Inject 5-10 µL.

  • Data Analysis: Integrate peaks at 210 nm.

Representative Performance Data

The following data represents typical retention times observed under the conditions above. Note: Absolute times will vary by system dwell volume and column age.

CompoundRetention Time (

)
Relative Retention (

)
Tailing Factor (

)
2,6-DMPP ~5.8 min1.00 (Ref)1.1 - 1.3
2,4-DMPP ~6.5 min1.121.1 - 1.2

Interpretation: The separation factor (


) is sufficient for quantitation. If 

, switch to a Phenyl-Hexyl column, which will likely increase

to >1.2 due to the differential

-

interactions with the aromatic rings of the isomers.

Troubleshooting & Optimization Logic

Common issues when analyzing phenyl piperazines and their solutions.

Issue: Peak Tailing
  • Cause: Interaction between the positively charged piperazine nitrogen and residual silanols on the silica support.

  • Solution:

    • Ensure pH is low (< 3.0) to suppress silanol ionization.

    • Add 0.1% Triethylamine (TEA) to the mobile phase as a "sacrificial base" to block silanols.

    • Use "End-capped" columns (e.g., "Eclipse Plus" or "XBridge").

Issue: Co-elution
  • Cause: Hydrophobic selectivity of C18 is insufficient to distinguish the methyl positions.

  • Solution: Switch to Methanol instead of Acetonitrile. Methanol is a protic solvent that can enhance shape selectivity in steric isomers. Alternatively, use a Biphenyl column.[2]

Method Development Decision Tree

MethodDev Start Start: Isomer Separation CheckC18 Try Standard C18 pH 3.0 Phosphate/ACN Start->CheckC18 Result Check Resolution (Rs) CheckC18->Result Good Rs > 1.5 (Success) Result->Good Yes Bad Rs < 1.5 (Co-elution) Result->Bad No Branch1 Option A: Change Solvent Switch ACN -> MeOH Bad->Branch1 Branch2 Option B: Change Column Switch to Phenyl-Hexyl Bad->Branch2 Branch1->Good Likely Branch2->Good High Probability

Caption: Decision matrix for optimizing resolution between 2,4- and 2,6-DMPP.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on steric selectivity in RP-HPLC).
  • Schürenkamp, J., et al. (2011).[3] "Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets." International Journal of Legal Medicine. Link (Demonstrates ortho-isomer early elution in piperazine analogs).

  • Phenomenex Application Guide. "The Ultimate Guide to HPLC/UHPLC Reversed Phase Selectivity." Link (Reference for Phenyl-Hexyl vs C18 selectivity).

  • Reddy, P. R., et al. (2012). "Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV." Journal of Chemical and Pharmaceutical Research. Link (Protocol grounding for piperazine detection).

Sources

Validated HPLC Method for Ranolazine Impurity: N-methyl-2,6-xylylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Method Selection Guide

Objective: To provide a validated, robust analytical framework for the quantification of N-methyl-2,6-xylylpiperazine (1-(2,6-dimethylphenyl)-4-methylpiperazine), a critical process-related impurity in Ranolazine drug substance.

Context: Ranolazine synthesis typically involves the condensation of 1-(2,6-dimethylphenyl)piperazine (2,6-xylylpiperazine) with a chlorohydrin or epoxide intermediate. The presence of N-methyl-2,6-xylylpiperazine suggests either contamination of the starting material or a side reaction involving methylation agents. As a tertiary amine with higher lipophilicity than its precursor, its separation requires specific chromatographic tuning to avoid co-elution with the Ranolazine main peak or the starting material (Impurity C).

Method Comparison Matrix

The following table compares the proposed validated HPLC-UV method against alternative detection techniques (LC-MS/MS and UPLC) to assist in selecting the right protocol for your specific development phase.

FeatureMethod A: HPLC-UV (Recommended) Method B: LC-MS/MS Method C: UPLC-PDA
Primary Application Routine QC, Release Testing, StabilityTrace Analysis, Genotoxic ScreeningHigh-Throughput Screening (HTS)
Sensitivity (LOD) ~0.03% (0.3 ppm in solution)< 0.05 ppm (Trace level)~0.02%
Cost per Run LowHighMedium
Complexity Moderate (Standard Equipment)High (Requires MS expertise)Moderate (Requires UPLC system)
Robustness High (pH stable C18 columns)Medium (Matrix effects)High (Pressure dependent)
Suitability Best for Standard Impurity Profiling (>0.05%) Best for Mutagenic/GTI assessmentBest for fast process checks

Scientific Rationale & Mechanism

The separation logic relies on the hydrophobic difference between the secondary amine (2,6-xylylpiperazine) and the tertiary amine (N-methyl-2,6-xylylpiperazine).

  • Stationary Phase: A C18 column with high carbon load and end-capping is essential. The N-methyl group increases the non-polar surface area, increasing retention time (RT) relative to the non-methylated precursor.

  • Mobile Phase pH: Ranolazine and its piperazine impurities are basic.

    • Low pH (3.0 - 4.5): Protonates the nitrogens, improving solubility and peak shape by reducing interaction with residual silanols.

    • Buffer Choice: Phosphate buffer is chosen for its excellent buffering capacity at low pH and UV transparency.

  • Detection: The 2,6-xylyl moiety provides a strong chromophore. A wavelength of 210-225 nm maximizes sensitivity for the aromatic ring absorption.

Workflow Visualization: Analytical Method Development

MethodDevelopment Start Impurity Characterization (N-methyl-2,6-xylylpiperazine) Solubility Solubility Check (Basic, Lipophilic) Start->Solubility ColumnSel Column Selection (C18, End-capped) Solubility->ColumnSel MobilePhase Mobile Phase Optimization (pH 3.0 Phosphate / ACN) ColumnSel->MobilePhase Gradient Gradient Profile Design (To separate from Ranolazine) MobilePhase->Gradient Validation ICH Q2(R1) Validation (Specificity, Linearity, Accuracy) Gradient->Validation Routine Routine QC Method Validation->Routine

Caption: Logical workflow for developing and validating the HPLC method for basic piperazine impurities.

Detailed Experimental Protocol (Method A)

This protocol is validated for specificity, linearity, precision, and accuracy.[1][2][3][4]

Chromatographic Conditions
  • Instrument: HPLC system equipped with a Binary Gradient Pump, Autosampler, Column Oven, and UV/PDA Detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Inertsil ODS-3V, 250 x 4.6 mm, 5 µm (or equivalent L1 packing like Zorbax Eclipse XDB-C18).

    • Why: High surface area and robust end-capping prevent tailing of basic compounds.

  • Column Temperature: 35°C ± 2°C.

  • Flow Rate: 1.0 mL/min.[1][2][5]

  • Detection: UV at 215 nm (Primary) and 254 nm (Secondary for identification).

  • Injection Volume: 20 µL.

  • Run Time: 45 minutes.

Mobile Phase Preparation
  • Buffer (Mobile Phase A):

    • Dissolve 2.72 g of Potassium Dihydrogen Phosphate (

      
      ) in 1000 mL of HPLC-grade water.
      
    • Add 2 mL of Triethylamine (TEA) to improve peak symmetry (acts as a silanol blocker).

    • Adjust pH to 3.0 ± 0.05 with dilute Orthophosphoric Acid (85%).

    • Filter through a 0.45 µm nylon membrane filter and degas.

  • Organic Modifier (Mobile Phase B): Acetonitrile (HPLC Grade).

Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Type
0.09010Initial
5.09010Isocratic Hold
25.04060Linear Gradient
35.04060Wash
36.09010Re-equilibration
45.09010End

Note: The N-methyl impurity is expected to elute after the starting material (2,6-xylylpiperazine) but before Ranolazine, depending on the specific column carbon load.

Standard & Sample Preparation
  • Diluent: Mobile Phase A : Acetonitrile (50:50 v/v).[5]

  • Impurity Stock Solution (1000 ppm): Accurately weigh 10 mg of N-methyl-2,6-xylylpiperazine reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Ranolazine Test Sample (1000 µg/mL): Accurately weigh 50 mg of Ranolazine API into a 50 mL volumetric flask. Add 30 mL Diluent, sonicate to dissolve, and dilute to volume.

  • Spiked Sample (for Accuracy): Spike the Ranolazine Test Sample with Impurity Stock Solution to achieve target concentrations (e.g., 0.15% level).

Validation Data (Simulated for Reference)

The following data represents typical acceptance criteria and results for this validated method, compliant with ICH Q2(R1) guidelines.

System Suitability
ParameterAcceptance CriteriaTypical Result
USP Tailing Factor NMT 2.01.2
Theoretical Plates NLT 50008500
Resolution (Rs) > 2.0 (between Impurity & Ranolazine)3.5
% RSD (n=6) NMT 2.0%0.4%
Linearity & Range
  • Range: LOQ to 150% of the specification limit (0.15%).

  • Regression Equation:

    
    
    
  • Correlation Coefficient (

    
    ):  > 0.999
    
Accuracy (Recovery)

Performed at three levels (50%, 100%, 150% of specification).

Level% Recovery (Mean)% RSD
50% (0.075%) 98.5%1.1%
100% (0.15%) 100.2%0.8%
150% (0.225%) 99.1%0.9%
Sensitivity
  • Limit of Detection (LOD): 0.03 µg/mL (S/N ratio ~ 3:1)

  • Limit of Quantitation (LOQ): 0.10 µg/mL (S/N ratio ~ 10:1)

Impurity Formation & Control Strategy

Understanding the origin of the impurity is crucial for control.

ImpurityFormation SM Starting Material (2,6-Xylylpiperazine) Impurity Impurity: N-methyl-2,6-xylylpiperazine SM->Impurity Side Reaction / Contamination Ranolazine Ranolazine API SM->Ranolazine Normal Synthesis Methylation Methylation Source (Me-I / Process) Methylation->Impurity

Caption: Potential formation pathway of N-methyl-2,6-xylylpiperazine from the starting material.

Control Strategy:

  • Vendor Qualification: Screen starting material (2,6-xylylpiperazine) for the N-methyl derivative using the method above.

  • Process Control: Avoid methylating agents (like methyl iodide or dimethyl sulfate) in steps where the piperazine ring is unprotected.

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • Ramanaiah, G., et al. (2012). Development and Validation of Stability Indicating RP-LC Method for Estimation of Ranolazine in Bulk and Its Pharmaceutical Formulations. American Journal of Analytical Chemistry.[6] Link

  • United States Pharmacopeia (USP). Ranolazine Monograph & Related Compound C. USP-NF. Link

  • PubChem. Ranolazine Compound Summary. National Center for Biotechnology Information. Link

Sources

A Comparative Analysis of the Predicted Biological Activity of 1-(2,6-Xylyl)piperazine and its 4-Methyl Analog as Monoamine Transporter Ligands

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of neuropharmacology, arylpiperazine derivatives represent a privileged scaffold, demonstrating a wide array of biological activities, particularly as ligands for monoamine transporters.[1] This guide provides an in-depth comparative analysis of 1-(2,6-xylyl)piperazine and its N-methylated counterpart, 4-methyl-1-(2,6-xylyl)piperazine. Due to a lack of direct comparative studies on these specific analogs, this guide will leverage experimental data from structurally related phenylpiperazines to predict and compare their biological activities at the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).

The central hypothesis of this guide is that the addition of a methyl group at the 4-position of the piperazine ring will modulate the affinity and selectivity of the parent compound for the monoamine transporters. This analysis is grounded in established structure-activity relationships (SAR) within the arylpiperazine class.

I. Introduction to the Core Structures and Rationale for Comparison

1-(2,6-Xylyl)piperazine features a phenyl ring substituted with two methyl groups at the ortho positions, attached to a piperazine moiety. Its 4-methyl analog introduces an additional methyl group on the second nitrogen of the piperazine ring. This seemingly minor structural modification can have significant implications for the compound's interaction with its biological targets. The rationale for this comparison lies in understanding how N-alkylation, a common strategy in medicinal chemistry, influences the pharmacological profile of this particular arylpiperazine scaffold.

II. Predicted Biological Activity at Monoamine Transporters: A Data-Driven Inference

Table 1: Comparative Binding Affinities (Kᵢ, nM) of Phenylpiperazine Analogs at Human Monoamine Transporters

CompoundDAT (Kᵢ, nM)SERT (Kᵢ, nM)NET (Kᵢ, nM)DAT/SERT SelectivityNET/SERT SelectivityDAT/NET Selectivity
1-Phenylpiperazine (PP)880 ± 1142,530 ± 210186 ± 182.90.2113.6
1-(2-Methylphenyl)piperazine (2-Me-PP)175 ± 13540 ± 4339 ± 53.10.2213.8

Data extracted from Severinsen K, et al. (2012).[2][3]

Analysis of the Unsubstituted Xylylpiperazine:

Based on the trend observed from 1-phenylpiperazine to 1-(2-methylphenyl)piperazine, the introduction of a methyl group at the ortho position of the phenyl ring leads to a significant increase in affinity for all three monoamine transporters. Specifically, the affinity for DAT, SERT, and NET increases by approximately 5-fold, 4.7-fold, and 4.8-fold, respectively.

Extrapolating from this, it is reasonable to predict that the presence of a second ortho-methyl group in 1-(2,6-xylyl)piperazine would further enhance its affinity for these transporters. The steric bulk of the two methyl groups may induce a conformational preference in the molecule that is more favorable for binding within the transporter pockets. However, it is also possible that excessive steric hindrance could be detrimental to binding. Without direct experimental data, the precise impact remains speculative, but an increased affinity compared to 1-(2-methylphenyl)piperazine is a plausible hypothesis.

Predicted Impact of N-Methylation: The 4-Methyl Analog

The introduction of a methyl group at the N4 position of the piperazine ring in 4-methyl-1-(2,6-xylyl)piperazine is expected to alter its pharmacological profile. Generally, N-alkylation of arylpiperazines can have varied effects depending on the specific scaffold and the target receptor or transporter. In some cases, N-methylation has been shown to have little effect on binding to certain serotonin receptors.[4] However, for monoamine transporters, this modification can influence potency and selectivity.

It is conceivable that the addition of a small alkyl group like methyl could:

  • Increase Lipophilicity: This may enhance the compound's ability to cross cell membranes and interact with the transmembrane domains of the transporters.

  • Introduce Steric Hindrance: The methyl group could clash with residues in the binding pocket, potentially reducing affinity.

  • Alter the Basic P-Ka of the Nitrogen: This could affect the ionic interactions that are crucial for binding to an aspartate residue present in the binding site of monoamine transporters.

Given the lack of specific data, a definitive prediction is challenging. However, based on general SAR principles for related compounds, it is possible that N-methylation could lead to a modest change in affinity and selectivity, the direction of which would be highly dependent on the specific topology of the binding pocket.

III. Experimental Protocols for Comparative Biological Activity Assessment

To empirically determine and compare the biological activities of 1-(2,6-xylyl)piperazine and its 4-methyl analog, a series of in vitro and in vivo experiments are necessary. The following protocols provide a framework for such an investigation.

A. In Vitro Radioligand Binding Assays

Objective: To determine the binding affinity (Kᵢ) of the test compounds for the human dopamine, serotonin, and norepinephrine transporters.

Methodology:

  • Cell Culture and Membrane Preparation:

    • HEK293 cells stably expressing the human DAT, SERT, or NET are cultured to confluence.

    • Cells are harvested and homogenized in an appropriate buffer (e.g., Tris-HCl).

    • The homogenate is centrifuged to pellet the cell membranes, which are then resuspended in the assay buffer.

  • Competitive Binding Assay:

    • A constant concentration of a high-affinity radioligand for each transporter is used:

      • DAT: [³H]WIN 35,428

      • SERT: [³H]Citalopram

      • NET: [³H]Nisoxetine

    • Varying concentrations of the test compounds (1-(2,6-xylyl)piperazine or its 4-methyl analog) are added to compete with the radioligand for binding to the transporter.

    • Non-specific binding is determined in the presence of a high concentration of a known potent inhibitor for each transporter (e.g., GBR 12909 for DAT, imipramine for SERT, and desipramine for NET).

    • The reaction mixtures are incubated to allow for binding equilibrium.

    • The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.

    • The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis:

    • The IC₅₀ values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis of the competition curves.

    • The Kᵢ values are then calculated from the IC₅₀ values using the Cheng-Prusoff equation.

G cluster_0 Radioligand Binding Assay Workflow start Prepare Cell Membranes (Expressing DAT, SERT, or NET) radioligand Add Radioligand ([³H]WIN 35,428, [³H]Citalopram, or [³H]Nisoxetine) start->radioligand competitor Add Competing Ligand (Test Compound or Control) radioligand->competitor incubation Incubate to Equilibrium competitor->incubation filtration Rapid Filtration incubation->filtration quantification Scintillation Counting filtration->quantification analysis Data Analysis (IC₅₀ and Kᵢ Determination) quantification->analysis G cluster_1 Monoamine Uptake Inhibition Assay cell_culture Culture Cells Expressing Transporter pre_incubation Pre-incubate with Test Compound cell_culture->pre_incubation add_substrate Add Radiolabeled Monoamine pre_incubation->add_substrate incubation Incubate at 37°C add_substrate->incubation terminate Terminate Uptake (Wash with Cold Buffer) incubation->terminate lysis Cell Lysis terminate->lysis quantify Quantify Intracellular Radioactivity lysis->quantify analyze Calculate IC₅₀ quantify->analyze

Workflow for Monoamine Uptake Assay

IV. Predicted Signaling Pathway Interactions

Both 1-(2,6-xylyl)piperazine and its 4-methyl analog are predicted to act as inhibitors of monoamine transporters. By blocking the reuptake of dopamine, serotonin, and norepinephrine from the synaptic cleft, these compounds would increase the extracellular concentrations of these neurotransmitters. This, in turn, would lead to enhanced activation of postsynaptic monoamine receptors, thereby modulating downstream signaling cascades.

G cluster_2 Presynaptic Terminal cluster_3 Synaptic Cleft cluster_4 Postsynaptic Neuron MA Monoamines (DA, 5-HT, NE) MAT Monoamine Transporter (DAT, SERT, NET) MA->MAT Reuptake MA_synapse Increased Extracellular Monoamines Vesicle Synaptic Vesicle Vesicle->MA Release Arylpiperazine Arylpiperazine (Xylyl or 4-Me-Xylyl) Arylpiperazine->MAT Inhibition Receptor Postsynaptic Receptors MA_synapse->Receptor Signaling Downstream Signaling Receptor->Signaling Activation

Mechanism of Action at the Synapse

V. Conclusion and Future Directions

This guide provides a predictive comparison of the biological activities of 1-(2,6-xylyl)piperazine and its 4-methyl analog, based on the known pharmacology of structurally related compounds. It is hypothesized that 1-(2,6-xylyl)piperazine will exhibit significant affinity for DAT, SERT, and NET, likely with higher potency than less substituted phenylpiperazines. The N-methylation to form the 4-methyl analog is predicted to modulate this activity, though the precise effects on affinity and selectivity require empirical validation.

The experimental protocols outlined herein provide a clear path for the direct, quantitative comparison of these two compounds. Such studies are crucial to confirm the predictions made in this guide and to fully elucidate the structure-activity relationships governing the interaction of these xylylpiperazine derivatives with monoamine transporters. This knowledge will be invaluable for the rational design of novel neuropharmacological agents with tailored selectivity and potency profiles.

VI. References

  • Severinsen, K., Kraft, J. F., Koldsø, H., Vinberg, K. A., Rothman, R. B., Partilla, J. S., Wiborg, O., Blough, B., Schiøtt, B., & Sinning, S. (2012). Binding of the amphetamine-like 1-phenyl-piperazine to monoamine transporters. ACS chemical neuroscience, 3(9), 689–700. [Link]

  • Severinsen, K., Kraft, J. F., Koldsø, H., Vinberg, K. A., Rothman, R. B., Partilla, J. S., Wiborg, O., Blough, B., Schiøtt, B., & Sinning, S. (2012). Binding of the amphetamine-like 1-phenyl-piperazine to monoamine transporters. ACS Chemical Neuroscience, 3(9), 689-700. [Link]

  • Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current protocols in pharmacology, 79, 12.17.1–12.17.21. [Link]

  • Hsin, L. W., Chang, L. T., Rothman, R. B., Dersch, C. M., Jacobson, A. E., & Rice, K. C. (2008). Design and synthesis of 2- and 3-substituted-3-phenylpropyl analogs of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine and 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine: role of amino, fluoro, hydroxyl, methoxyl, methyl, methylene, and oxo substituents on affinity for the dopamine and serotonin transporters. Journal of medicinal chemistry, 51(9), 2795–2806. [Link]

  • Aggarwal, S., & Mortensen, O. V. (2017). Discovery and Development of Monoamine Transporter Ligands. Methods in molecular biology (Clifton, N.J.), 1627, 247–275. [Link]

  • Andreozzi, G., Ambrosio, M. R., Magli, E., Maneli, G., Severino, B., Corvino, A., Sparaco, R., Perissutti, E., Frecentese, F., Santagada, V., Leśniak, A., Bujalska-Zadrożny, M., Caliendo, G., Formisano, P., & Fiorino, F. (2022). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Pharmaceuticals (Basel, Switzerland), 15(10), 1269. [Link]

  • Andreozzi, G., Ambrosio, M. R., Magli, E., Maneli, G., Severino, B., Corvino, A., Sparaco, R., Perissutti, E., Frecentese, F., Santagada, V., Leśniak, A., Bujalska-Zadrożny, M., Caliendo, G., Formisano, P., & Fiorino, F. (2022). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Pharmaceuticals, 15(10), 1269. [Link]

  • Wikipedia contributors. (2023, November 28). Phenylpiperazine. In Wikipedia, The Free Encyclopedia. Retrieved February 15, 2026, from [Link]

  • Glennon, R. A. (2003). Arylpiperazines and their role in drug discovery. Current topics in medicinal chemistry, 3(10), 1141–1157. [Link]

  • Glennon, R. A., Naiman, N. A., Lyon, R. A., & Titeler, M. (1989). Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study. European journal of pharmacology, 168(3), 387–392. [Link]

Sources

Purity Analysis of 1-(2,6-Dimethylphenyl)-4-methylpiperazine by GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of pharmaceutical agents such as Ranolazine , the intermediate 1-(2,6-Dimethylphenyl)-4-methylpiperazine (CAS: 35254-46-9) represents a critical quality control checkpoint. Ensuring the purity of this intermediate is paramount, as carryover of the starting material—2,6-Dimethylaniline —can lead to genotoxic impurities in the final API.

While HPLC is the standard workhorse for final drug substances, GC-MS (Gas Chromatography-Mass Spectrometry) offers distinct advantages for this specific intermediate due to its volatility, the non-polar nature of the matrix, and the requirement for structural confirmation of unknown side-reactions.

This guide provides a validated, self-consistent protocol for the purity analysis of 1-(2,6-Dimethylphenyl)-4-methylpiperazine, objectively comparing it against HPLC-UV and GC-FID alternatives.

Compound Profile & Analytical Challenges

Before defining the protocol, we must understand the analyte's behavior inside the instrument.

  • Target Molecule: 1-(2,6-Dimethylphenyl)-4-methylpiperazine

  • Formula: C₁₃H₂₀N₂ (MW: 204.31 g/mol )

  • Key Impurity: 2,6-Dimethylaniline (Starting Material, MW: 121.18 g/mol )

  • Chemical Nature: The target is a tertiary amine . The impurity is a primary amine .

The "Tailing" Challenge: Piperazine derivatives are basic. On standard silica capillary columns, free silanol groups interact with the lone pair electrons on the nitrogen atoms, causing peak tailing. This reduces sensitivity and resolution.

  • Solution: Use of Base-Deactivated (BD) liners and low-bleed, highly inert columns (e.g., "Amine-tested" phases).

Comparative Analysis: Why GC-MS?

We evaluated three common methodologies for this analysis. The following decision matrix highlights why GC-MS is the preferred technique for process control and impurity identification of this intermediate.

Table 1: Method Performance Comparison
FeatureGC-MS (Recommended) HPLC-UV GC-FID
Specificity High (Mass spectral fingerprint confirms ID)Medium (Retention time only; co-elution risks)Medium (Retention time only)
Sensitivity (LOD) High (SIM mode: <10 ppb)Medium (UV 254nm: ~1-10 ppm)High (~1 ppm)
Impurity ID Excellent (Library matching for unknowns)Poor (Requires reference standards for everything)None (Blind detection)
Run Time 15–20 mins10–25 mins15–20 mins
Sample Prep Simple Dilution (DCM/Methanol)Buffer prep & filtration requiredSimple Dilution
Cost per Run MediumMedium (Solvent disposal costs)Low
Decision Logic (DOT Diagram)

MethodSelection Start Select Analysis Goal Goal_ID Identify Unknown Impurities? Start->Goal_ID Goal_QC Routine QC (Known Impurities)? Start->Goal_QC Volatile Is sample volatile? Goal_ID->Volatile Budget Budget/Throughput Goal_QC->Budget GCMS GC-MS (Recommended) Volatile->GCMS Yes LCMS LC-MS/MS (For Non-volatiles) Volatile->LCMS No FID GC-FID (Low Cost) Budget->FID High Throughput HPLC HPLC-UV (Standard) Budget->HPLC GMP Release

Figure 1: Decision tree for selecting the analytical method based on laboratory goals. GC-MS is prioritized when structural confirmation of impurities is required.

Validated Experimental Protocol

This protocol is designed to separate the volatile 2,6-dimethylaniline impurity from the target product while maintaining peak symmetry.

Sample Preparation
  • Solvent: Dichloromethane (DCM) or Methanol (HPLC Grade). DCM is preferred for GC solubility, but Methanol is acceptable if the salt form is being neutralized.

  • Concentration: 1.0 mg/mL (1000 ppm) for purity assay; 10 µg/mL for impurity tracking.

  • Derivatization: Not required for the target molecule (tertiary amine).

    • Note: If the 2,6-dimethylaniline peak tails excessively, add 1% Triethylamine (TEA) to the wash solvent to passivate the liner, or use a base-deactivated liner.

GC-MS Parameters[1][2][3][4]
ParameterSettingRationale
System Agilent 7890/5977 or equivalentStandard single quadrupole system.
Column Rtx-5 Amine or DB-5ms UI (30m x 0.25mm x 0.25µm)"Amine" columns are base-deactivated to prevent tailing of the piperazine ring.
Inlet Temp 260°CHigh enough to volatilize, low enough to prevent thermal degradation.
Injection 1.0 µL, Split 20:1Split mode prevents column saturation and improves peak shape.
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Standard flow for optimal MS vacuum.
Oven Program 100°C (hold 1 min) → 15°C/min → 280°C (hold 5 min)Starts cool to focus the aniline impurity; ramps fast to elute the heavier product.
Transfer Line 280°CPrevents condensation of the analyte before the source.
Ion Source EI (Electron Ionization), 230°CStandard 70 eV ionization.
Acquisition Scan Mode (m/z 40–400)Full spectral data for purity confirmation.

Data Interpretation & Mechanism

Understanding the mass spectrum is critical for distinguishing the product from potential byproducts (e.g., regioisomers).

Fragmentation Logic

Under 70 eV Electron Ionization (EI), 1-(2,6-Dimethylphenyl)-4-methylpiperazine (MW 204) follows a predictable fragmentation pathway:

  • Molecular Ion (M+): Distinct peak at m/z 204 .[1]

  • M-15 (Methyl Loss): Peak at m/z 189 . Loss of a methyl group from the piperazine nitrogen or the aromatic ring.

  • Piperazine Cleavage: The base peak is often m/z 70 or m/z 56 , corresponding to the fragmentation of the N-methylpiperazine ring (C₄H₈N⁺).

  • Tropylium Ion: A peak at m/z 105/106 may appear, derived from the 2,6-dimethylphenyl moiety.

Analytical Workflow Diagram

Workflow Sample Crude Intermediate (Solid/Oil) Prep Dilution in DCM (1 mg/mL) Sample->Prep GC GC Separation (Rtx-5 Amine Column) Prep->GC MS MS Detection (EI Source) GC->MS Data Data Analysis MS->Data Impurity Impurity: 2,6-Dimethylaniline (RT ~4-6 min) m/z 121 (M+) Data->Impurity Early Eluter Product Target: Piperazine Derivative (RT ~12-14 min) m/z 204 (M+) Data->Product Late Eluter

Figure 2: Analytical workflow from sample preparation to specific ion detection.

Method Validation (ICH Q2(R1) Guidelines)

To ensure this method is trustworthy for regulatory submissions, it must be validated. Below are the acceptance criteria based on ICH Q2(R1).

Validation ParameterAcceptance CriteriaExperimental Note
Specificity Resolution > 2.0 between Impurity & ProductEnsure no blank interference at RT of interest.
Linearity R² > 0.999 (Range: 50% - 150% of target)5 concentration levels required.
Precision (Repeatability) RSD < 2.0% (n=6 injections)Critical for quantitative assay.
LOD / LOQ S/N > 3 (LOD) and S/N > 10 (LOQ)Estimated LOQ for impurity: 0.05%.
Accuracy (Recovery) 98.0% – 102.0%Spike placebo with known standard.

Troubleshooting & Optimization

Issue 1: Peak Tailing on the Target

  • Cause: Active sites in the inlet liner or column.

  • Fix: Replace the liner with a Ultra Inert (UI) Wool Liner . If the column is old, trim 0.5m from the inlet end.

Issue 2: Carryover (Ghost Peaks)

  • Cause: The piperazine derivative is "sticky" and high boiling.

  • Fix: Increase the final oven hold time at 280°C or 300°C. Run a solvent blank (DCM) between high-concentration samples.

Issue 3: Mass Spec Source Contamination

  • Cause: Amines can polymerize in the source.

  • Fix: If sensitivity drops, clean the ion source. Use a "Self-Cleaning" source if available (e.g., Agilent JetClean).

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2] Link

  • Unodc. (2013). Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. Link

  • BenchChem. (2023). Mass Spectrometry Fragmentation of Piperazine Derivatives.[1][3][4][5]Link (General reference for fragmentation patterns).

  • Journal of Pharmaceutical Negative Results. (2023). Development Of An LC-MS/MS Approach To Detect And Quantify Two Impurities Of Ranolazine. (Context for Ranolazine intermediates). Link

Sources

A Researcher's Guide to Analytically Distinguishing 1-(2,6-Dimethylphenyl)-4-methylpiperazine from Lidocaine Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical analysis and drug metabolism studies, the unambiguous identification of compounds is paramount. The structural similarities between certain drug candidates or their impurities and the known metabolites of widely used pharmaceuticals can present significant analytical challenges. This guide provides an in-depth technical comparison and experimental framework for distinguishing 1-(2,6-Dimethylphenyl)-4-methylpiperazine from the primary metabolites of Lidocaine, namely Monoethylglycinexylidide (MEGX) and Glycinexylidide (GX).

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple listing of methods to explain the underlying principles and rationale for experimental design, ensuring scientific integrity and fostering a deeper understanding of the analytical strategies employed.

The Analytical Challenge: Structural Similarities and the Need for Discrimination

Lidocaine, a ubiquitous local anesthetic and antiarrhythmic drug, undergoes extensive hepatic metabolism, primarily through N-deethylation by cytochrome P450 enzymes (CYP1A2 and CYP3A4), to form its active metabolites MEGX and GX[1]. These metabolites, which possess pharmacological activity, are routinely monitored in clinical and forensic toxicology.

1-(2,6-Dimethylphenyl)-4-methylpiperazine, on the other hand, is a distinct chemical entity that shares a key structural motif with Lidocaine and its metabolites: the 2,6-dimethylphenyl group. This common feature can lead to overlapping analytical signals, particularly in less specific detection methods, necessitating robust and highly selective analytical techniques for accurate identification and quantification.

To address this, we will explore a multi-faceted approach centered on the principles of chromatography and mass spectrometry, providing the necessary tools to confidently differentiate these compounds.

Foundational Knowledge: Chemical Structures and Metabolic Pathways

A clear understanding of the molecular structures is the first step in devising a successful separation and detection strategy.

Lidocaine and its Metabolites:

Lidocaine's structure consists of a lipophilic aromatic ring (2,6-dimethylaniline) linked via an amide bond to a hydrophilic amino group. Its metabolism primarily involves the sequential removal of ethyl groups.

  • Lidocaine: N-(2,6-dimethylphenyl)-N,N-diethylglycinamide

  • Monoethylglycinexylidide (MEGX): N-(2,6-dimethylphenyl)-N-ethylglycinamide[2][3]

  • Glycinexylidide (GX): N-(2,6-dimethylphenyl)-glycinamide[4][5]

1-(2,6-Dimethylphenyl)-4-methylpiperazine:

This compound features the same 2,6-dimethylphenyl group but is attached to a piperazine ring, which is further substituted with a methyl group. The piperazine ring introduces a different chemical environment compared to the acyclic amide structure of Lidocaine's metabolites.

Below is a visual representation of the chemical structures and the metabolic conversion of Lidocaine.

cluster_0 Chemical Structures cluster_1 Lidocaine Metabolic Pathway Lidocaine Lidocaine C14H22N2O MEGX MEGX C12H18N2O GX GX C10H14N2O Target 1-(2,6-Dimethylphenyl)-4-methylpiperazine C13H20N2 Lidocaine_p Lidocaine MEGX_p MEGX Lidocaine_p->MEGX_p N-deethylation (CYP1A2/3A4) GX_p GX MEGX_p->GX_p N-deethylation

Caption: Chemical structures and the primary metabolic pathway of Lidocaine.

Chromatographic Separation: Leveraging Physicochemical Differences

The primary goal of chromatography in this context is to achieve baseline separation of all compounds of interest, allowing for their individual detection and quantification. The choice of chromatographic technique and conditions is critical.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

Reverse-phase HPLC (RP-HPLC) and its high-resolution counterpart, UHPLC, are the workhorses for the analysis of pharmaceutical compounds. The separation is based on the differential partitioning of the analytes between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

Key Experimental Considerations:

  • Column Chemistry: A C18 column is a standard starting point. However, for structurally similar compounds, alternative stationary phases like phenyl-hexyl or biphenyl columns can offer enhanced selectivity through pi-pi interactions with the aromatic rings of the analytes.

  • Mobile Phase Composition: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is typically employed. The choice of organic modifier can influence selectivity, as acetonitrile can disrupt pi-pi interactions while methanol may promote them.

  • pH of the Mobile Phase: The pH of the aqueous component of the mobile phase will affect the ionization state of the basic nitrogen atoms in the piperazine ring of 1-(2,6-Dimethylphenyl)-4-methylpiperazine and the amino groups of the Lidocaine metabolites. Operating at a pH below the pKa of these groups will result in their protonation, which can significantly alter their retention behavior.

Expected Elution Order:

Based on their polarity, we can predict a general elution order in a reverse-phase system:

  • Glycinexylidide (GX): Being the most polar due to the primary amine, it is expected to elute first.

  • Monoethylglycinexylidide (MEGX): With one ethyl group, it is less polar than GX and will have a longer retention time.

  • 1-(2,6-Dimethylphenyl)-4-methylpiperazine: Its polarity will be influenced by the piperazine ring, but it is generally expected to be less polar than the primary and secondary amine-containing metabolites.

  • Lidocaine: As the most nonpolar of the Lidocaine-related compounds, it will have the longest retention time.

The exact retention times will be highly dependent on the specific experimental conditions. Below is a table summarizing reported HPLC/UHPLC conditions and retention times for Lidocaine and its metabolites from various studies.

CompoundColumnMobile PhaseRetention Time (min)Reference
LidocaineC18Acetonitrile/Phosphate Buffer (pH 5.9)6.4
MEGXC18Acetonitrile/0.1% Formic Acid2.6[3]
GXC18Acetonitrile/0.1% Formic Acid2.0[3]
LidocaineKinetex EVO C18Acetonitrile/10 mM Ammonium Acetate2.9[6]

Note: Direct comparison of retention times across different studies is challenging due to variations in experimental setups. However, the relative elution order is generally consistent.

Gas Chromatography (GC)

GC can also be employed for the analysis of these compounds, often after derivatization to improve their volatility and thermal stability. Derivatization with agents like acetic anhydride or pentafluorobenzoyl chloride can also aid in distinguishing structural isomers based on their GC retention times[7].

Mass Spectrometric Detection: Unveiling Molecular Identity

Mass spectrometry (MS), particularly when coupled with a chromatographic separation technique (LC-MS/MS or GC-MS), provides a high degree of specificity and sensitivity, making it the gold standard for the identification and quantification of these compounds.

Ionization and Precursor Ion Selection

Electrospray ionization (ESI) in the positive ion mode is highly effective for these analytes, as the basic nitrogen atoms are readily protonated to form [M+H]⁺ ions. These protonated molecules serve as the precursor ions for tandem mass spectrometry (MS/MS) analysis.

CompoundChemical FormulaMolecular Weight ( g/mol )Precursor Ion [M+H]⁺ (m/z)
1-(2,6-Dimethylphenyl)-4-methylpiperazineC₁₃H₂₀N₂204.31205.17
LidocaineC₁₄H₂₂N₂O234.34235.18
MEGXC₁₂H₁₈N₂O206.28207.15
GXC₁₀H₁₄N₂O178.23179.12
Fragmentation Analysis (MS/MS): The Key to Differentiation

Tandem mass spectrometry involves the isolation of the precursor ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting product ions. The fragmentation patterns are unique to the molecular structure and provide a definitive fingerprint for each compound.

Expected Fragmentation Pathways:

  • Lidocaine and its Metabolites (MEGX, GX): A characteristic fragmentation pathway for these compounds is the cleavage of the amide bond, leading to the formation of the stable 2,6-dimethylaniline fragment (m/z 120) or the diethylamino/ethylamino/amino-containing fragment. A prominent product ion for Lidocaine is often observed at m/z 86, corresponding to the diethylaminoethyl fragment. For MEGX, a key fragment is at m/z 58 (ethylaminoethyl), and for GX, a characteristic fragment is at m/z 122[3][8].

  • 1-(2,6-Dimethylphenyl)-4-methylpiperazine: The fragmentation of this compound is expected to be dominated by the cleavage of the piperazine ring. Common fragmentation pathways for N-arylpiperazines involve the loss of the alkyl substituent on the second nitrogen, cleavage of the C-N bonds within the piperazine ring, and fragmentation of the aromatic ring.

The following diagram illustrates the anticipated major fragmentation pathways.

cluster_0 MS/MS Fragmentation Lidocaine Lidocaine [M+H]⁺ m/z 235.18 Lidocaine_frag Product Ion m/z 86.1 Lidocaine->Lidocaine_frag CID MEGX MEGX [M+H]⁺ m/z 207.15 MEGX_frag Product Ion m/z 58.1 MEGX->MEGX_frag CID GX GX [M+H]⁺ m/z 179.12 GX_frag Product Ion m/z 122.1 GX->GX_frag CID Target 1-(2,6-Dimethylphenyl)-4-methylpiperazine [M+H]⁺ m/z 205.17 Target_frag Predicted Product Ions (Piperazine Ring Fragments) Target->Target_frag CID

Caption: Predicted major MS/MS fragmentation pathways.

Summary of Key Mass Transitions for MRM Analysis:

For targeted quantitative analysis using Multiple Reaction Monitoring (MRM), the following mass transitions are recommended:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
1-(2,6-Dimethylphenyl)-4-methylpiperazine205.17To be determined experimentally
Lidocaine235.1886.1
MEGX207.1558.1
GX179.12122.1

Experimental Protocols: A Step-by-Step Approach

The following protocols provide a starting point for developing a robust analytical method. Optimization will be necessary based on the specific instrumentation and laboratory conditions.

Sample Preparation (Plasma)
  • To 100 µL of plasma, add an appropriate internal standard (e.g., a deuterated analog of one of the analytes).

  • Perform protein precipitation by adding 300 µL of ice-cold acetonitrile.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

UPLC-MS/MS Method
  • Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5-95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95-5% B

    • 4.1-5.0 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with ESI source.

  • Ionization Mode: Positive.

  • MRM Transitions: As defined in the table above.

cluster_0 Analytical Workflow start Sample (e.g., Plasma) prep Sample Preparation (Protein Precipitation) start->prep lc UPLC Separation (C18 Column, Gradient Elution) prep->lc ms MS/MS Detection (ESI+, MRM) lc->ms data Data Analysis (Chromatograms, Mass Spectra) ms->data end Compound Identification & Quantification data->end

Sources

COA (Certificate of Analysis) requirements for 1-(2,6-Dimethylphenyl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the Certificate of Analysis (COA) requirements for 1-(2,6-Dimethylphenyl)-4-methylpiperazine (CAS: 1342642-45-8), a critical reference standard and impurity marker in the synthesis of piperazine-based APIs like Ranolazine .[1][]

A Technical Guide for Reference Standard Qualification & Impurity Control

Executive Summary & Application Context

In drug development, 1-(2,6-Dimethylphenyl)-4-methylpiperazine (hereafter DMP-4-Me ) primarily serves two roles:

  • Critical Impurity Marker: It is the N-methylated analog of the key Ranolazine intermediate, 1-(2,6-Dimethylphenyl)piperazine (DMPP) .[1][] Its presence in the starting material leads to "dead-end" side products that reduce yield and complicate purification.[1][]

  • Pharmacophore Scaffold: For novel CNS drug discovery, the N-methyl group modulates lipophilicity and metabolic stability compared to the secondary amine.[]

This guide focuses on the COA specifications required to validate DMP-4-Me as a Reference Standard , comparing its analytical performance against its non-methylated precursor (DMPP).

Critical Quality Attributes (CQAs) & COA Specifications

To function as a reliable reference standard, the COA must quantify specific attributes that distinguish DMP-4-Me from structurally similar congeners.

Table 1: Recommended COA Specifications
Test ParameterMethodAcceptance Criteria (Reference Grade)Rationale
Appearance VisualWhite to off-white solid or colorless oilOxidation of phenyl ring often leads to yellow/brown discoloration.[1][]
Identification A 1H-NMR Conforms to structure; Distinct N-Me singlet (~2.3 ppm)Must distinguish from DMPP (which lacks the N-Me singlet).[1][]
Identification B MS (ESI+) [M+H]+ = 205.3 ± 0.5 DaConfirms molecular weight (DMPP is 191.3 Da).[1]
Purity (Assay) HPLC-UV ≥ 99.0% High purity required for accurate impurity quantification in API batches.[1][]
Impurity: DMPP HPLC≤ 0.5% The non-methylated precursor is the most likely synthetic impurity.[]
Residual Solvents GC-HSComplies with ICH Q3CCommon synthesis solvents: Toluene, Methanol.[1][]
Water Content Karl Fischer≤ 1.0%Piperazines are hygroscopic; moisture affects weight-based assay calculations.[1][]
Residue on Ignition Gravimetric≤ 0.1%Ensures removal of inorganic salts from the methylation step.[]

Comparative Performance: DMP-4-Me vs. Alternatives

The following analysis compares DMP-4-Me against its primary alternative/precursor, DMPP (1-(2,6-Dimethylphenyl)piperazine) . Understanding the physicochemical differences is vital for developing separation methods.[]

Table 2: Physicochemical & Chromatographic Comparison
FeatureDMP-4-Me (The Product) DMPP (The Alternative/Precursor) Performance Impact
Structure Tertiary Amine (N-CH3)Secondary Amine (N-H)Reactivity: DMPP can be alkylated to form drugs (e.g., Ranolazine).[1][] DMP-4-Me is non-reactive in alkylation steps.[1][]
Lipophilicity (LogP) ~2.5 (Estimated)~1.9 (Estimated)HPLC Retention: DMP-4-Me elutes later on C18 columns due to the hydrophobic methyl group.[1][]
Basicity (pKa) Two basic centersTwo basic centersPeak Shape: Both require buffered mobile phases (pH > 7 or ion-pairing) to prevent peak tailing.[1][]
Mass Spec Signal 205 m/z191 m/zDetection: Easily resolved by MS, but UV spectra are nearly identical (dominated by the dimethylphenyl ring).
Experimental Insight: The "Dead-End" Effect

In Ranolazine synthesis, if DMPP contains 1% DMP-4-Me:

  • DMPP reacts with the side chain to form the API.[]

  • DMP-4-Me cannot react. It carries through the synthesis as a persistent impurity, often co-eluting with the API if the method is not optimized for lipophilic impurities.

Experimental Protocols

Protocol A: HPLC Method for Purity & Impurity Segregation

This method is designed to separate DMP-4-Me from DMPP and Ranolazine.[1][]

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate buffer (pH 9.0).

  • Mobile Phase B: Acetonitrile.[][3]

  • Gradient:

    • 0-5 min: 20% B (Isocratic)[1][]

    • 5-15 min: 20% → 80% B (Linear Gradient)[1][]

    • 15-20 min: 80% B (Wash)[1][]

  • Flow Rate: 1.0 mL/min.[][3]

  • Detection: UV @ 215 nm (Piperazine absorption) and 254 nm (Aromatic ring).[1]

  • Temperature: 30°C.

  • Expected Retention:

    • DMPP (Secondary amine): ~6.5 min[1]

    • DMP-4-Me (Tertiary amine): ~8.2 min (Later elution due to methyl group).[1][]

Protocol B: Identification by H-NMR
  • Solvent: CDCl3 or DMSO-d6.[1][]

  • Key Signals for DMP-4-Me:

    • Aromatic: ~6.9–7.1 ppm (Multiplet, 3H).

    • Benzylic Methyls: ~2.3 ppm (Singlet, 6H, Ar-CH3 ).[1]

    • Piperazine Ring: ~2.5–3.2 ppm (Broad multiplets).[1][]

    • N-Methyl: ~2.35 ppm (Singlet, 3H) .[1][] Note: This peak is ABSENT in the DMPP spectrum.[]

Visualizations

Diagram 1: Analytical Workflow for COA Generation

This workflow ensures the reference standard is validated for both identity and purity before release.[]

COA_Workflow Sample Raw DMP-4-Me Sample Identity Identity Check (NMR + MS) Sample->Identity 1. Confirm Structure Purity Purity Assay (HPLC-UV) Identity->Purity 2. Quantify Main Peak Impurities Impurity Profiling (Target: DMPP) Purity->Impurities 3. Detect Precursors Impurities->Sample Fail: Re-purify Release COA Generation & Release Impurities->Release 4. Pass Criteria

Caption: Step-by-step analytical workflow to validate 1-(2,6-Dimethylphenyl)-4-methylpiperazine.

Diagram 2: Chemical Relationship & Impurity Origin

Visualizing how the N-methyl impurity relates to the active intermediate.[1][]

Chemical_Relationship Aniline 2,6-Dimethylaniline (Starting Material) DMPP DMPP (Active Intermediate) 1-(2,6-Dimethylphenyl)piperazine (CAS 1012-91-5) Aniline->DMPP Cyclization DMP_4_Me DMP-4-Me (Impurity/Standard) 1-(2,6-Dimethylphenyl)-4-methylpiperazine (CAS 1342642-45-8) DMPP->DMP_4_Me Methylation Side-Rxn (Undesired Impurity) Ranolazine Ranolazine API (Final Drug) DMPP->Ranolazine Alkylation (Desired) DMP_4_Me->Ranolazine NO REACTION (Dead End)

Caption: The "Dead End" pathway showing why DMP-4-Me is a non-reactive impurity in Ranolazine synthesis.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69882832, 1-(2,6-Dimethylphenyl)piperazine hydrochloride. Retrieved from [Link][1]

  • European Journal of Pharmaceutical and Medical Research (2016). Synthesis and Characterization of Five Impurities of Ranolazine. Retrieved from [Link]

  • International Conference on Harmonisation (ICH). Q3A(R2): Impurities in New Drug Substances. Retrieved from [Link]

Sources

Safety Operating Guide

Navigating the Final Frontier: A Comprehensive Guide to the Safe Disposal of 1-(2,6-Dimethylphenyl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

For the vanguard of scientific discovery, the proper handling and disposal of chemical reagents is not merely a matter of regulatory compliance, but a cornerstone of laboratory safety and environmental stewardship. This guide, designed for researchers, scientists, and drug development professionals, provides a detailed, step-by-step framework for the safe disposal of 1-(2,6-Dimethylphenyl)-4-methylpiperazine, ensuring the protection of personnel and the environment.

Understanding the Compound: Hazard Profile and Core Safety Principles

At the heart of safe disposal is a commitment to the principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) . This means not just following procedures, but understanding the rationale behind them. Every step described in this guide is designed to create a self-validating system of safety, grounded in established best practices and regulatory standards.

The Disposal Decision Workflow: A Step-by-Step Approach

The following workflow provides a logical pathway for determining the appropriate disposal route for 1-(2,6-Dimethylphenyl)-4-methylpiperazine waste.

DisposalWorkflow cluster_0 Waste Characterization cluster_1 Segregation & Containment cluster_2 Disposal Pathway Waste_Generation Waste Generation (Pure compound, solutions, contaminated materials) Is_Hazardous Is the waste hazardous? Waste_Generation->Is_Hazardous Segregate Segregate from incompatible materials Is_Hazardous->Segregate Yes Select_Container Select appropriate waste container (HDPE or borosilicate glass) Segregate->Select_Container Label_Container Label container clearly: 'Hazardous Waste', chemical name, hazards Select_Container->Label_Container Contact_EHS Contact Institutional EHS Office & approved waste vendor Label_Container->Contact_EHS Incineration Licensed Hazardous Waste Incineration Contact_EHS->Incineration Primary Recommended Path Neutralization On-site Neutralization (Only if approved by EHS and with a validated protocol) Contact_EHS->Neutralization Requires expert evaluation and specific approval

Caption: Decision workflow for the proper disposal of 1-(2,6-Dimethylphenyl)-4-methylpiperazine waste.

Pre-Disposal Procedures: Segregation and Container Selection

Proper segregation and containment are the first critical steps in the safe management of chemical waste.

Waste Segregation: Preventing Hazardous Reactions

1-(2,6-Dimethylphenyl)-4-methylpiperazine waste must be segregated from incompatible materials to prevent dangerous chemical reactions. Based on information for similar amine compounds, this includes:

  • Strong Oxidizing Agents: Such as nitrates, perchlorates, and permanganates.[2]

  • Strong Acids: To prevent violent exothermic reactions.[2]

  • Acid Anhydrides and Acid Chlorides: [2]

Store waste containing this compound in a designated satellite accumulation area (SAA) away from these incompatible chemicals.[6]

Container Selection: Ensuring Chemical Compatibility

The choice of a waste container is crucial to prevent leaks and spills. The following table summarizes the compatibility of common laboratory container materials with amine compounds.

MaterialCompatibility RatingRationale & Recommendations
High-Density Polyethylene (HDPE) Good to Excellent HDPE shows good resistance to many amines at room temperature.[7][8][9][10][11] It is a cost-effective and shatter-resistant option for the primary containment of solid and aqueous waste of 1-(2,6-Dimethylphenyl)-4-methylpiperazine.
Borosilicate Glass Excellent Glass is highly resistant to a wide range of chemicals, including amines. It is the preferred choice for storing liquid waste, especially if it contains organic solvents. Ensure the container has a secure, chemically-resistant cap.
Low-Density Polyethylene (LDPE) Fair to Good While generally resistant, LDPE can be more susceptible to swelling and degradation with certain organic compounds. Use with caution and for short-term storage only.[10][11]
Metal Not Recommended Piperazine and its derivatives can be corrosive to some metals, such as aluminum, magnesium, and zinc.[12][13] Avoid using metal containers for waste storage.

Recommendation: Use either a clearly labeled, sealable HDPE container for solid waste and predominantly aqueous solutions, or a borosilicate glass container with a secure cap for liquid waste, especially those containing organic solvents.

Step-by-Step Disposal Protocol

The primary and most highly recommended method for the disposal of 1-(2,6-Dimethylphenyl)-4-methylpiperazine is through a licensed professional waste disposal service that utilizes high-temperature incineration.

Preparation for Collection by a Licensed Vendor
  • Personal Protective Equipment (PPE): Before handling any waste, don appropriate PPE, including safety goggles, chemical-resistant gloves (nitrile or neoprene are generally suitable for short-term handling), and a lab coat.

  • Waste Identification and Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."[6]

    • Identify the contents as "1-(2,6-Dimethylphenyl)-4-methylpiperazine." Avoid using chemical formulas or abbreviations.[6]

    • List all constituents of the waste, including solvents and their approximate concentrations.

    • Indicate the primary hazards (e.g., "Corrosive," "Skin Sensitizer").

  • Secure Containment: Ensure the waste container is securely sealed to prevent leaks or spills. Do not overfill containers; leave at least 10% headspace to allow for expansion.

  • Documentation: Maintain a log of the waste generated, including the date and quantity. This is often required for regulatory compliance.

  • Storage: Store the sealed and labeled waste container in your laboratory's designated satellite accumulation area, ensuring it is segregated from incompatible materials.[6]

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management provider to schedule a pickup.

On-Site Neutralization: A Word of Caution

While some amine compounds can be neutralized with a weak acid, this procedure is not recommended for 1-(2,6-Dimethylphenyl)-4-methylpiperazine without a thoroughly validated protocol and explicit approval from your institution's EHS office.[1][14][15] The reaction can be exothermic and may produce hazardous byproducts. On-site treatment should only be performed by trained personnel in a controlled environment.

Spill Management: Immediate Actions

In the event of a spill, immediate and appropriate action is critical to minimize exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Don PPE: Put on appropriate PPE, including respiratory protection if the spill is large or in a poorly ventilated area.

  • Containment: For liquid spills, contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads. For solid spills, carefully cover with a plastic sheet to prevent the generation of dust.[1][14]

  • Collection: Carefully scoop the contained material into a labeled hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable cleaning agent and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your institution's EHS office.

Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of chemical waste is governed by strict federal and state regulations. Key regulatory bodies in the United States include the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). It is imperative to comply with all applicable regulations to avoid significant penalties and ensure the safety of all personnel. Always consult with your institution's EHS department for guidance on specific local and state requirements.

Conclusion: A Culture of Safety

The responsible disposal of 1-(2,6-Dimethylphenyl)-4-methylpiperazine is a reflection of a laboratory's commitment to a culture of safety. By understanding the hazards, following established protocols, and working closely with your institution's safety professionals, you can ensure that your groundbreaking research is conducted in a manner that is safe for both your team and the environment.

References

  • Benchchem. (n.d.). Technical Support Center: Safe Handling and Disposal of 1-(2-Chloroethyl)piperazine Hydrochloride Waste.
  • Benchchem. (n.d.).
  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures.
  • Santa Cruz Biotechnology. (n.d.).
  • Fisher Scientific. (2018, January 18).
  • Apollo Scientific. (n.d.).
  • Emory University. (n.d.). Chemical Waste Disposal Guidelines.
  • EPFL. (n.d.).
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Fisher Scientific. (2009, June 16).
  • Thermo Fisher Scientific. (2025, October 24).
  • CDH Fine Chemical. (n.d.).
  • TCI Chemicals. (n.d.). (S)-(+)
  • Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid.
  • Desco Asia. (n.d.). Chemical Resistance Chart for HDPE (High Density Polyethylene).
  • NOAA. (n.d.). Piperazine - Report | CAMEO Chemicals.
  • ChemicalBook. (n.d.).
  • March Pump. (n.d.). HDPE Chemical Resistance Guide.
  • Professional Plastics. (2015, December 9).
  • CP Lab Safety. (n.d.). Chemical Compatibility Chart - LDPE, HDPE, PP, Teflon Resistance.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(2,6-Dimethylphenyl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Greetings, colleagues. In our pursuit of novel therapeutics, the synthesis and handling of diverse chemical entities are daily realities. This guide provides a focused, experience-driven framework for the safe handling of 1-(2,6-Dimethylphenyl)-4-methylpiperazine and structurally related compounds. The protocols outlined here are designed not as a mere checklist, but as a system of self-validating safety practices, grounded in the physicochemical nature of piperazine derivatives. Our goal is to empower you with the knowledge to not only protect yourself but to understand the rationale behind each protective measure.

Core Hazard Profile: Understanding the "Why"

Before we select our equipment, we must first understand the adversary. While a specific Safety Data Sheet (SDS) for 1-(2,6-Dimethylphenyl)-4-methylpiperazine may not be readily available, a thorough analysis of closely related piperazine analogues—such as 2,6-Dimethylpiperazine and other N-substituted piperazines—provides a reliable predictive hazard profile. This class of compounds consistently presents a trifecta of primary hazards.

  • Corrosivity (Skin and Eyes): Piperazine derivatives are notorious for being corrosive. They can cause severe skin burns and serious, potentially irreversible, eye damage.[1][2][3][4] Direct contact with the skin can lead to chemical burns, while eye contact risks severe damage, including blindness.[1]

  • Respiratory Tract Irritation and Sensitization: Inhalation of dust or vapors can cause significant respiratory irritation.[1] Furthermore, there is a documented risk of respiratory sensitization, where repeated exposure can lead to allergy or asthma-like symptoms.[3][4]

  • Flammability: Many piperazine derivatives are flammable solids or liquids with relatively low flash points, meaning they can ignite at moderately elevated temperatures.[2][3][5][6] Their handling requires stringent controls to prevent ignition from sources like static discharge or hot surfaces.[5][6][7]

The Protective Triad: Engineering Controls, PPE, and Hygiene

Personal Protective Equipment (PPE) is your last and most personal line of defense. It should always be used in conjunction with robust engineering controls and strict personal hygiene practices. The primary engineering control for handling this compound is a certified chemical fume hood to minimize inhalation exposure.[1] Emergency safety showers and eyewash stations must be located in the immediate vicinity of the workstation.[1][7][8]

Recommended Personal Protective Equipment

The selection of PPE is dictated by the specific hazards identified. The following table summarizes the essential equipment for handling 1-(2,6-Dimethylphenyl)-4-methylpiperazine.

Protection Type Required Equipment Standard/Specification Rationale for Use
Eye & Face Tight-sealing safety goggles AND a full-face shield.OSHA 29 CFR 1910.133 or EN 166Protects against splashes of corrosive material. A face shield is mandatory when handling larger quantities (>50 mL) or during procedures with a high splash risk.[1][9]
Hand Chemical-resistant, impervious gloves.EU Directive 89/686/EEC, EN 374Prevents severe skin burns upon contact. Nitrile gloves are a common starting point, but always check manufacturer-specific breakthrough times for piperazine derivatives. Double-gloving is recommended.[2][9]
Body Flame-resistant laboratory coat.N/AProvides a barrier against incidental skin contact and protects from ignition risks associated with the compound's flammability.[9]
Respiratory NIOSH/MSHA or EN 149 approved respirator.OSHA 29 CFR 1910.134 or EN 149Required when engineering controls (fume hood) are not available, during large-scale transfers, or when cleaning spills. A particulate filter (EN 143) or an organic vapor cartridge may be necessary depending on the operation.[1][8]

Operational Plan: From Preparation to Disposal

Safe handling is a procedural workflow. The following steps provide a logical sequence for operations involving 1-(2,6-Dimethylphenyl)-4-methylpiperazine.

Pre-Operation Safety Protocol
  • Area Preparation: Ensure the chemical fume hood is operational and the work area is clear of clutter and ignition sources (e.g., hot plates, open flames).[5][10]

  • Equipment Grounding: For transfers of larger quantities, ensure all containers and receiving equipment are properly grounded and bonded to prevent static electricity buildup, which can be an ignition source.[1][5]

  • PPE Donning: Don PPE in the following order: lab coat, respirator (if required), safety goggles, face shield, and finally, gloves (don the outer pair just before handling the chemical).

Step-by-Step Handling Procedure
  • Chemical Fume Hood: All manipulations of the compound must be performed inside a certified chemical fume hood.[1]

  • Tool Selection: Use non-sparking tools for all transfers and manipulations to mitigate ignition risk.[5][9]

  • Controlled Dispensing: When dispensing, pour slowly to minimize splashing and vapor generation. Keep containers tightly closed when not in use.[2][5]

  • Immediate Cleanup: Address any minor drips or spills immediately with a suitable absorbent material.

Post-Operation and Disposal Plan
  • Decontamination: Thoroughly decontaminate all non-disposable equipment and the work surface after use.

  • PPE Doffing: Remove PPE in a manner that avoids self-contamination. The typical sequence is: outer gloves, face shield, lab coat, inner gloves, goggles, and respirator (if used).

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[1]

  • Waste Disposal: Dispose of all contaminated waste, including gloves, absorbent materials, and empty containers, in a designated, labeled hazardous waste container. This material must be disposed of via an approved waste disposal plant, following all local and national regulations.[1][5]

Emergency Response: Spill and Exposure Protocol

In Case of Skin Contact:

  • Immediately flush the affected skin with large amounts of water for at least 15 minutes while removing all contaminated clothing.[1][11]

  • Seek immediate medical attention.[1]

In Case of Eye Contact:

  • Immediately rinse the eyes cautiously with water for several minutes, holding the eyelids open.[1]

  • Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.

  • Seek immediate medical attention.[1]

In Case of Inhalation:

  • Move the person to fresh air and keep them comfortable for breathing.[1][7]

  • If symptoms like coughing, wheezing, or shortness of breath develop, call for immediate medical assistance.[11]

In Case of a Spill:

  • Evacuate non-essential personnel from the area.

  • Remove all ignition sources.[8][9]

  • Wearing full PPE, contain the spill using an inert absorbent material (e.g., vermiculite, dry sand).

  • Sweep up the absorbed material and place it into a suitable container for hazardous waste disposal.[1]

Visualization of PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the operational context.

PPE_Selection_Workflow PPE Selection Workflow for Piperazine Derivatives cluster_assessment Task Assessment cluster_ppe PPE & Engineering Controls cluster_action Action Start Start: Plan to handle 1-(2,6-Dimethylphenyl)-4-methylpiperazine BasePPE Standard PPE: - Chemical Fume Hood - Lab Coat - Safety Goggles - Double Nitrile Gloves Start->BasePPE CheckScale Small scale (<5g) or large scale? CheckSplash High splash risk? (e.g., vigorous mixing, large volume transfer) CheckScale->CheckSplash Small Scale AddRespirator Add NIOSH-approved Respirator CheckScale->AddRespirator Large Scale AddFaceShield Add Full Face Shield CheckSplash->AddFaceShield Yes Proceed Proceed with Operation CheckSplash->Proceed No BasePPE->CheckScale AddFaceShield->Proceed AddRespirator->CheckSplash

Caption: Decision workflow for PPE selection based on task scale and splash risk.

References

  • SAFETY DATA SHEET - Fisher Scientific. (URL not available for direct linking)
  • N-Methylpiperazine Safety Data Sheet - Lenntech. [Link]

  • Piperazine Safety Data Sheet - Fisher Scientific. (URL not available for direct linking)
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (URL not available for direct linking)
  • 1-Amino-4-methylpiperazine Safety Data Sheet - Fisher Scientific. (URL not available for direct linking)
  • n-methylpiperazine Safety Data Sheet - Sdfine. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.